4-(2-methylphenoxy)benzenesulfonyl Chloride
Description
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Properties
IUPAC Name |
4-(2-methylphenoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-10-4-2-3-5-13(10)17-11-6-8-12(9-7-11)18(14,15)16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPKGMOVNZHZKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383342 | |
| Record name | 4-(2-methylphenoxy)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610277-83-3 | |
| Record name | 4-(2-methylphenoxy)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(2-Methylphenoxy)benzenesulfonyl Chloride
Abstract
This guide provides a comprehensive, technically detailed protocol for the synthesis of 4-(2-methylphenoxy)benzenesulfonyl chloride, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The synthesis is approached as a two-step process, beginning with the formation of a diaryl ether via an Ullmann condensation, followed by an electrophilic aromatic chlorosulfonation. This document elucidates the underlying chemical principles, provides step-by-step experimental procedures, outlines critical safety protocols for handling hazardous reagents, and presents a framework for the purification and characterization of the final product. The content is structured to provide researchers, chemists, and drug development professionals with the expert insights required for a successful and safe synthesis.
Strategic Overview: Retrosynthetic Analysis
The target molecule, this compound, is a diaryl ether derivative functionalized with a sulfonyl chloride group. A logical retrosynthetic disconnection breaks the molecule down into two key precursors. The primary C-S bond of the sulfonyl chloride suggests a chlorosulfonation of a diaryl ether precursor. The C-O ether linkage, in turn, points towards a coupling reaction, such as the Ullmann condensation, between a phenol and an aryl halide.[3] This leads to a convergent synthesis strategy starting from commercially available 2-cresol and a suitable 4-substituted benzene derivative.
Synthesis Pathway and Core Principles
The selected synthetic route involves two primary transformations:
-
Step 1: Ullmann Condensation for Diaryl Ether Formation. This step involves the copper-catalyzed coupling of 2-cresol with a 4-halobenzene to form the intermediate, 2-methyldiphenyl ether. The Ullmann condensation is a classic and robust method for forming C-O bonds between aryl groups, though it often requires elevated temperatures.[3][4] Modern variations utilizing soluble copper catalysts can proceed under milder conditions.[5]
-
Step 2: Electrophilic Aromatic Chlorosulfonation. The diaryl ether intermediate is then treated with chlorosulfonic acid. The phenoxy group is a powerful ortho-, para-directing group. Due to steric hindrance from the ether linkage and the methyl group, the electrophilic substitution occurs predominantly at the para-position of the unsubstituted phenyl ring, yielding the desired product.
Diagram 1: High-level synthetic workflow.
Detailed Experimental Protocol: Step 1 - Synthesis of 2-Methyldiphenyl Ether
Principle and Rationale
This reaction follows the Ullmann condensation mechanism, where a copper(I) species is believed to be the active catalyst. The base deprotonates the phenol (2-cresol) to form a more nucleophilic phenoxide. This phenoxide then displaces the halide on the 4-bromobenzene in a reaction mediated by the copper catalyst to form the diaryl ether linkage.[3] High-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are typically used to achieve the necessary reaction temperatures.[6]
Materials and Reagents
| Compound | Formula | MW ( g/mol ) | Amount | Equivalents |
| 2-Cresol | C₇H₈O | 108.14 | 10.81 g | 1.0 |
| 4-Bromobenzene | C₆H₅Br | 157.01 | 15.70 g | 1.0 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 20.73 g | 1.5 |
| Copper(I) Iodide | CuI | 190.45 | 0.95 g | 0.05 |
| N-Methylpyrrolidone | C₅H₉NO | 99.13 | 100 mL | - |
Step-by-Step Procedure
-
To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-cresol (10.81 g), 4-bromobenzene (15.70 g), potassium carbonate (20.73 g), and copper(I) iodide (0.95 g).
-
Add 100 mL of N-methylpyrrolidone (NMP) to the flask.
-
Flush the system with nitrogen for 10-15 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to 180-190 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of cold water and stir for 30 minutes.
-
Extract the aqueous mixture with diethyl ether (3 x 150 mL).
-
Combine the organic layers and wash with 1M NaOH (2 x 100 mL) to remove unreacted cresol, followed by a brine wash (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyldiphenyl ether.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain the pure diaryl ether.
Detailed Experimental Protocol: Step 2 - Chlorosulfonation
Principle and Rationale
This step is a classic electrophilic aromatic substitution (EAS). Chlorosulfonic acid acts as the source of the electrophile, which is believed to be SO₂Cl⁺ or a related species formed in situ.[7][8] The diaryl ether substrate is highly activated towards EAS by the electron-donating phenoxy group. The reaction is typically performed at low temperatures to control its high reactivity and prevent side reactions.
CRITICAL SAFETY SECTION: Handling Chlorosulfonic Acid
Chlorosulfonic acid (ClSO₃H) is an extremely corrosive and reactive chemical that demands stringent safety protocols.[9]
-
Violent Reaction with Water: It reacts violently with water, releasing large quantities of heat and toxic, corrosive fumes of hydrochloric acid (HCl) and sulfuric acid (H₂SO₄).[9][10] All glassware must be scrupulously dried, and the reaction must be conducted under an inert, dry atmosphere.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[10][11] Work must be performed exclusively within a certified chemical fume hood.
-
Quenching Procedure: The reaction must be quenched by slowly and carefully pouring the reaction mixture onto crushed ice. Never add water or ice to the reaction mixture. [11] This ensures the large excess of cold water can absorb the heat of reaction.
-
Spill Management: In case of a spill, do not use water. Neutralize small spills with an inert absorbent material like sand or sodium bicarbonate.[10] Ensure an emergency safety shower and eyewash station are immediately accessible.[9]
Diagram 2: Workflow for the chlorosulfonation step.
Materials and Reagents
| Compound | Formula | MW ( g/mol ) | Amount | Equivalents |
| 2-Methyldiphenyl Ether | C₁₃H₁₂O | 184.24 | 9.21 g | 1.0 |
| Chlorosulfonic Acid | ClSO₃H | 116.52 | 29.13 g (16.6 mL) | 5.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
Step-by-Step Procedure
-
In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyldiphenyl ether (9.21 g) in 50 mL of dry dichloromethane (DCM).
-
Cool the solution in an ice-salt bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (16.6 mL) dropwise via the dropping funnel over a period of 30-45 minutes. Ensure the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
In a separate large beaker (1 L), prepare a slurry of crushed ice and water.
-
Carefully and slowly , pour the reaction mixture onto the crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Continue stirring for 20-30 minutes until all the ice has melted.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with large volumes of cold water until the filtrate is neutral to pH paper.
-
Dry the solid product in a vacuum oven at 40-50 °C to a constant weight.
Purification and Characterization
The primary impurities in the final product are typically the corresponding sulfonic acid (from hydrolysis) and any unreacted starting material.[12]
-
Purification: Recrystallization is the most effective method for purification. A suitable solvent system is a mixture of toluene and hexane.[12] Dissolve the crude product in a minimal amount of hot toluene and then add hexane until turbidity is observed. Allow the solution to cool slowly to induce crystallization.
-
Characterization:
-
Melting Point: The pure compound should have a sharp melting point.
-
¹H NMR: Expect characteristic aromatic proton signals. The protons on the sulfonyl chloride-bearing ring will be shifted downfield.
-
¹³C NMR: Confirm the number of unique carbon environments.
-
IR Spectroscopy: Look for strong characteristic peaks for S=O stretching (around 1370 and 1170 cm⁻¹) and the S-Cl bond.
-
Alternative Synthetic Strategies
While the described route is robust, other strategies exist. One alternative involves a palladium-catalyzed chlorosulfonylation of an appropriate arylboronic acid, which can offer milder reaction conditions but requires a more complex precursor.[13] Another route could involve the diazotization of an aniline precursor followed by a copper-catalyzed reaction with sulfur dioxide and copper(II) chloride, though this involves handling unstable diazonium salts.[14]
Conclusion
The synthesis of this compound is reliably achieved through a two-step sequence of Ullmann condensation followed by chlorosulfonation. While the reactions themselves are standard organic transformations, success hinges on careful control of reaction conditions, particularly temperature, and strict adherence to safety protocols when handling the highly corrosive chlorosulfonic acid. The detailed procedures and insights provided in this guide offer a solid foundation for researchers to produce this valuable chemical intermediate safely and efficiently.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. reddit.com [reddit.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 10. atul.co.in [atul.co.in]
- 11. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]
- 12. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 13. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US20030162973A1 - Process for the manufacture of arylsulfonyl chloride - Google Patents [patents.google.com]
physicochemical properties of 4-(2-methylphenoxy)benzenesulfonyl chloride
An In-Depth Technical Guide to the Physicochemical Properties and Applications of 4-(2-Methylphenoxy)benzenesulfonyl Chloride
Introduction
This compound, also known as 4-(o-tolyloxy)benzenesulfonyl chloride, is a highly versatile sulfonyl chloride compound that serves as a critical intermediate in numerous synthetic applications.[1][2] Its unique molecular architecture, featuring a sulfonyl chloride group activated by an electron-donating phenoxy ether linkage and influenced by the steric and electronic effects of an ortho-methyl group, makes it a reagent of significant interest. This guide provides a comprehensive overview of its physicochemical properties, reactivity, synthesis, and key applications, tailored for researchers, scientists, and drug development professionals. The insights herein are designed to facilitate its effective use in the laboratory and to underscore the rationale behind specific experimental methodologies. Its utility spans from the synthesis of pharmaceuticals and agrochemicals to the development of advanced polymers and surface modification technologies.[1][3][4]
Chemical Identity and Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are essential for its proper handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-(o-tolyloxy)benzenesulfonyl chloride, 4-(2-Methyl phenoxy)phenyl sulfonyl chloride | [1][2] |
| CAS Number | 610277-83-3 | [1][2][3] |
| Molecular Formula | C₁₃H₁₁ClO₃S | [1][2] |
| Molecular Weight | 282.75 g/mol | [1][2] |
| Appearance | Pink crystalline powder | [1] |
| Purity | ≥ 99% (by GC) | [1] |
| Storage Conditions | Store at 0-8 °C in a dry, well-ventilated place | [1][5] |
| PubChem ID | 2794712 | [1][2] |
| MDL Number | MFCD01631900 | [1][2] |
Synthesis and Purification: A Methodological Approach
The synthesis of this compound is most commonly achieved via the electrophilic chlorosulfonation of its precursor, 2-methyldiphenyl ether. This method is direct and effective for introducing the sulfonyl chloride moiety onto the aromatic ring.[2]
Causality of Experimental Choices:
-
Reagent: Chlorosulfonic acid is a powerful and efficient sulfonating agent used to directly install the -SO₂Cl group.[2]
-
Temperature Control: Maintaining a reaction temperature below 60°C is critical.[2] Higher temperatures can lead to undesirable side reactions, including over-sulfonation or degradation of the starting material.
-
Purification: Post-reaction, purification by recrystallization or chromatography is essential to remove any unreacted starting material or polysulfonated byproducts, ensuring a high-purity final product suitable for subsequent sensitive applications.[2]
Experimental Protocol: Synthesis via Chlorosulfonation
-
Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for HCl gas.
-
Reaction: Charge the flask with 2-methyldiphenyl ether and an appropriate inert solvent (e.g., dichloromethane). Cool the mixture in an ice-salt bath.
-
Addition: Add chlorosulfonic acid dropwise via the dropping funnel while maintaining the internal temperature below 10°C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup: Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic extracts.
-
Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize residual acid, followed by a final wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final pink crystalline powder.[1]
Diagram: Synthetic and Purification Workflow
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from its nature as a potent electrophile.[1] The sulfur atom of the sulfonyl chloride group is highly electron-deficient and readily undergoes nucleophilic substitution.
This reactivity is the foundation for its most common application: the synthesis of sulfonamides through reaction with primary or secondary amines.[2][6] This reaction is robust and high-yielding, forming the basis of the Hinsberg test for amines.[7]
Experimental Protocol: General Sulfonamide Synthesis
-
Dissolution: Dissolve the amine (1.0 equiv) and a base (e.g., triethylamine or pyridine, 1.2 equiv) in an inert solvent like dichloromethane at 0°C.
-
Addition: Add a solution of this compound (1.05 equiv) in the same solvent dropwise.
-
Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring by TLC.
-
Workup: Upon completion, wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude sulfonamide, which can be further purified by chromatography or recrystallization.
Trustworthiness of the Protocol: This protocol is self-validating. The use of a base is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[6] The acid/base workup effectively removes unreacted starting materials and the base catalyst.
Diagram: General Mechanism of Sulfonamide Formation
Caption: Nucleophilic substitution mechanism for sulfonamide synthesis.
Applications in Research and Development
The compound is a valuable tool across several scientific disciplines due to its ability to introduce the 4-(2-methylphenoxy)benzenesulfonyl moiety into molecules.
-
Pharmaceutical Synthesis: It is a key building block for creating sulfonamide derivatives, a class of compounds with a broad spectrum of biological activities, including well-known antibacterial properties.[1][2]
-
Agrochemical Formulations: It is used in the synthesis of novel pesticides and herbicides, where the resulting sulfonamide or sulfonate ester structure contributes to the biological efficacy.[1][3][4]
-
Polymer Chemistry: The compound can be used as a coupling agent or as a monomer in the synthesis of specialty polymers, imparting properties like enhanced thermal stability and durability.[1][3][4]
-
Drug Formulation: Its derivatives can be used to enhance the solubility and stability of active pharmaceutical ingredients (APIs), which is a critical aspect of drug development.[1]
Handling, Safety, and Storage
As with other sulfonyl chlorides, this compound requires careful handling.
-
Hazards: It is corrosive and can cause severe skin burns and eye damage.[8] It is harmful if swallowed.
-
Reactivity with Water: It hydrolyzes in the presence of water or moisture to form the corresponding sulfonic acid and corrosive hydrochloric acid.[2][9] This reaction is accelerated by heat.
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][10]
-
Storage: Store in a tightly sealed container at the recommended temperature of 0-8°C, away from moisture and incompatible materials such as strong bases and oxidizing agents.[1][8]
Isomeric Comparison: The Significance of Methyl Group Position
A comparative analysis with its isomer, 4-(4-methylphenoxy)benzenesulfonyl chloride, highlights the structural nuances that influence chemical behavior.[2]
| Property | 4-(2-methylphenoxy) isomer (ortho) | 4-(4-methylphenoxy) isomer (para) |
| CAS Number | 610277-83-3[2] | 192329-90-1[11] |
| Appearance | Pink crystalline powder[1] | White crystalline powder[11] |
| Melting Point | Not specified in search results | 53-57 °C[11] |
The ortho-position of the methyl group introduces steric hindrance around the ether linkage. This can influence the conformation of the molecule and potentially modulate its reactivity in sterically demanding reactions compared to the less hindered para-isomer. For drug development professionals, such subtle structural changes can significantly impact a molecule's ability to bind to a biological target.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 610277-83-3 | Benchchem [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 日本大学習志野高等学校 | Virtual tour generated by Panotour [nnhs.cst.nihon-u.ac.jp]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. fishersci.com [fishersci.com]
- 11. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 4-(2-methylphenoxy)benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Importance
4-(2-methylphenoxy)benzenesulfonyl chloride, registered under CAS number 610277-83-3, is a highly functionalized aromatic compound of significant interest in the realms of medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its molecular architecture, featuring a diaryl ether linkage and a reactive sulfonyl chloride moiety, positions it as a versatile intermediate for the construction of complex molecular entities.[2] The diaryl ether core is a common motif in numerous biologically active natural products and pharmaceuticals, while the sulfonyl chloride group serves as a key electrophilic handle for the facile introduction of sulfonamide and sulfonate ester functionalities.[2] This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and safe handling, designed to empower researchers in leveraging its synthetic potential.
Chemical Identity and Physicochemical Properties
A summary of the key identifiers and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that while some physical properties are available from suppliers, others are predicted based on its structure.
| Property | Value | Source |
| CAS Number | 610277-83-3 | [2][3] |
| Molecular Formula | C₁₃H₁₁ClO₃S | [2][3] |
| Molecular Weight | 282.75 g/mol | [2][3] |
| Appearance | Pink crystalline powder | [2] |
| Purity | ≥ 99% (by GC) | [2] |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-(o-tolyloxy)benzenesulfonyl chloride, 4-(2-methylphenoxy)benzene-1-sulfonyl chloride | [3] |
| Predicted XlogP | 3.8 | [4] |
| Storage Conditions | Store at 0-8 °C | [2] |
Strategic Synthesis of this compound
Proposed Synthetic Pathway
The proposed synthesis commences with the Ullmann condensation to form the diaryl ether, followed by chlorosulfonation. This approach is logical as the diaryl ether is generally stable to the conditions of chlorosulfonation.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 4-(2-methylphenoxy)benzene (Diaryl Ether Intermediate)
The Ullmann condensation is a classic and effective method for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide.
Experimental Protocol (Proposed):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add o-cresol (1.0 eq.), 4-bromophenol (1.0 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of copper(I) iodide (0.1 eq.).
-
Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a large volume of water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(2-methylphenoxy)benzene.
Causality of Experimental Choices:
-
Base: Potassium carbonate is a common and effective base for deprotonating the phenol, forming the more nucleophilic phenoxide.
-
Catalyst: Copper(I) salts are essential for facilitating the coupling reaction.
-
Solvent: A high-boiling polar aprotic solvent is used to ensure the solubility of the reactants and to achieve the necessary reaction temperature.
-
Inert Atmosphere: A nitrogen atmosphere is crucial to prevent the oxidation of the copper catalyst.
Step 2: Chlorosulfonation of 4-(2-methylphenoxy)benzene
The introduction of the sulfonyl chloride group is typically achieved via electrophilic aromatic substitution using chlorosulfonic acid. The diaryl ether is an activated aromatic system, and the substitution is expected to occur at the para position of the unsubstituted phenyl ring due to steric hindrance from the ortho-methyl group on the other ring.
Experimental Protocol (Proposed):
-
In a fume hood, cool a flask containing chlorosulfonic acid (3-5 eq.) to 0 °C in an ice bath.
-
Slowly add 4-(2-methylphenoxy)benzene (1.0 eq.) portion-wise to the stirred chlorosulfonic acid, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate, which is the desired sulfonyl chloride, is then collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to pH paper.
-
Dry the product under vacuum to yield this compound.
Causality of Experimental Choices:
-
Excess Chlorosulfonic Acid: An excess of chlorosulfonic acid is used both as the reagent and the solvent to drive the reaction to completion.
-
Low Temperature: The initial addition is carried out at low temperature to control the exothermic reaction and minimize side product formation.
-
Quenching on Ice: The reaction is quenched by pouring it onto ice to decompose the excess chlorosulfonic acid and precipitate the water-insoluble sulfonyl chloride.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: A complex multiplet pattern is expected in the aromatic region (δ 7.0-8.0 ppm). The protons on the benzenesulfonyl chloride ring will appear as two doublets (an AA'BB' system), with the protons ortho to the sulfonyl chloride group being the most downfield. The protons on the tolyl ring will also show a characteristic pattern.
-
Methyl Protons: A singlet corresponding to the three methyl protons is expected around δ 2.2-2.4 ppm.
¹³C NMR Spectroscopy (Predicted):
-
The spectrum will show 13 distinct signals corresponding to the carbon atoms in the molecule. The carbon atom attached to the sulfonyl chloride group will be significantly downfield. The carbons of the diaryl ether linkage will also have characteristic chemical shifts.
Infrared (IR) Spectroscopy (Predicted):
-
Sulfonyl Chloride (SO₂Cl): Strong, characteristic asymmetric and symmetric stretching vibrations are expected around 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively.
-
Diaryl Ether (C-O-C): Stretching vibrations for the aryl-O bond will appear in the region of 1200-1270 cm⁻¹.
-
Aromatic C-H: Stretching vibrations above 3000 cm⁻¹.
Mass Spectrometry (Predicted):
-
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a chlorine atom.
Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily dictated by the high reactivity of the sulfonyl chloride group.
Formation of Sulfonamides
The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of medicinal chemistry, yielding sulfonamides, a class of compounds with a broad spectrum of biological activities.
Caption: General reaction scheme for the synthesis of sulfonamides.
Mechanism and Protocol Considerations:
-
The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.
-
The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
-
This reaction forms the basis of the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines.
Applications in Drug Discovery: This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, enhancing the efficiency of drug development processes.[1][2] The resulting sulfonamides can be designed to target a wide range of biological targets.
Other Applications
-
Agrochemicals: It is used in the formulation of agrochemicals, contributing to the development of effective herbicides and pesticides.[1][2]
-
Polymer Chemistry: The compound can be used in the synthesis of specialty polymers, imparting desirable properties such as thermal stability and chemical resistance.[1]
-
Surface Modification: It finds application in surface modification processes to improve the adhesion and compatibility of various materials.[1]
Safety, Handling, and Storage
Hazard Identification:
-
Moisture Sensitive: Reacts with water, including moisture in the air, to produce hydrochloric acid and the corresponding sulfonic acid. This reaction is exothermic and can lead to pressure buildup in closed containers.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
First Aid:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as water, strong bases, and oxidizing agents.
-
The recommended storage temperature is 0-8 °C to maintain its stability.[2]
Conclusion
This compound is a valuable and versatile building block for chemical synthesis. Its unique combination of a diaryl ether scaffold and a reactive sulfonyl chloride handle makes it an attractive starting material for the development of novel compounds in the pharmaceutical, agrochemical, and materials science sectors. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in research and development. This guide provides a foundational framework for scientists to explore the full potential of this important chemical intermediate.
References
- 1. 日本大学習志野高等学校 | Virtual tour generated by Panotour [nnhs.cst.nihon-u.ac.jp]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. PubChemLite - 4-(2-methylphenoxy)benzene-1-sulfonyl chloride (C13H11ClO3S) [pubchemlite.lcsb.uni.lu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
4-(2-methylphenoxy)benzenesulfonyl chloride spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2-methylphenoxy)benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
This compound is a versatile bifunctional molecule, serving as a crucial intermediate in the synthesis of novel pharmaceutical agents, agrochemicals, and specialty polymers.[1][2][3] Its structure, featuring a reactive sulfonyl chloride group and a diaryl ether linkage, allows for the construction of complex molecular architectures. For scientists engaged in drug discovery and process development, the unambiguous structural confirmation and purity assessment of such intermediates are not merely procedural formalities; they are foundational to ensuring the integrity, reproducibility, and safety of the entire synthetic cascade.
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the essential spectroscopic techniques required to fully characterize this compound. We will move beyond a simple listing of data to explore the causality behind the expected spectral features, providing field-proven insights into experimental design and data interpretation. The protocols described herein are designed to be self-validating, forming a robust analytical framework for any researcher working with this compound class.
Molecular Structure at a Glance
To effectively interpret spectroscopic data, one must first understand the molecule's constituent parts. This compound comprises three key regions, each with a distinct spectroscopic signature:
-
The Sulfonyl Chloride Phenyl Ring: A para-substituted benzene ring activated by a potent electron-withdrawing sulfonyl chloride group (-SO₂Cl).
-
The Methylphenoxy Ring: An ortho-substituted benzene ring bearing a weakly electron-donating methyl group (-CH₃) and the ether linkage.
-
Linking Functional Groups: The diaryl ether (-O-) bridge and the sulfonyl chloride (-SO₂Cl) functional group, which exhibit highly characteristic vibrational and fragmentation patterns.
This structural arrangement dictates the electronic environment of every atom, giving rise to a unique spectroscopic fingerprint that a multi-technique approach (NMR, IR, MS) can resolve.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing precise information about the chemical environment, connectivity, and relative abundance of ¹H and ¹³C nuclei.
Expertise & Experience: Predicting the NMR Landscape
The asymmetric nature of this compound, with its distinct substitution patterns on each aromatic ring, leads to a complex but interpretable NMR spectrum. The electron-withdrawing sulfonyl chloride group will significantly deshield adjacent protons and carbons, shifting their signals downfield.[4] Conversely, the electron-donating methyl and ether-linked oxygen will cause an upfield shift for the protons on the other ring.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 8.0 - 7.9 | Doublet | 2H | H-2', H-6' | Protons ortho to the strongly electron-withdrawing -SO₂Cl group are the most deshielded aromatic protons. Para-substitution leads to a doublet.[4][5] |
| ~ 7.4 - 7.2 | Multiplet | 2H | H-4, H-6 | Protons on the methylphenoxy ring. |
| ~ 7.1 - 7.0 | Doublet | 2H | H-3', H-5' | Protons meta to the -SO₂Cl group and ortho to the ether oxygen. |
| ~ 7.0 - 6.9 | Multiplet | 2H | H-3, H-5 | Protons on the methylphenoxy ring. |
| ~ 2.2 | Singlet | 3H | -CH₃ | Benzylic protons typically appear in the 2.0-3.0 ppm range.[5][6] As a singlet, it has no adjacent proton neighbors. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~ 160 - 155 | C-1' | Quaternary carbon attached to the ether oxygen, deshielded. |
| ~ 155 - 150 | C-2 | Quaternary carbon attached to the ether oxygen. |
| ~ 145 - 140 | C-4' | Quaternary carbon attached to the -SO₂Cl group.[4] |
| ~ 135 - 130 | C-1 | Quaternary carbon attached to the methyl group. |
| ~ 132 - 128 | Aromatic CH | Signals from the sulfonyl chloride ring carbons. Aromatic carbons typically resonate between 110-160 ppm.[4] |
| ~ 128 - 115 | Aromatic CH | Signals from the methylphenoxy ring carbons. |
| ~ 17 - 15 | -CH₃ | Alkyl carbon signal, shielded and found far upfield. |
Trustworthiness: A Self-Validating NMR Protocol
This protocol ensures robust and reproducible data acquisition.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound.
-
Due to the reactivity of sulfonyl chlorides, use a dry, aprotic deuterated solvent such as chloroform-d (CDCl₃) or acetone-d₆ (approx. 0.7 mL).[7]
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for accurate chemical shift referencing (δ 0.00 ppm).
-
Ensure the sample is fully dissolved in a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (for a 500 MHz Spectrometer):
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquire a standard ¹H NMR spectrum with 16-32 scans.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra correctly to obtain pure absorption peaks.
-
Perform baseline correction.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm (or the residual solvent peak, e.g., CHCl₃ at 7.26 ppm, to its known value). Calibrate the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
-
Visualization: NMR Data Interpretation Workflow
Caption: Logical workflow for NMR spectral interpretation.
Part 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups
IR spectroscopy is a rapid and powerful technique for confirming the presence of specific functional groups, which act as vibrational "fingerprints" within the molecule.
Expertise & Experience: Expected Vibrational Signatures
The IR spectrum of this compound will be dominated by strong absorptions from the S=O bonds of the sulfonyl chloride group. These are highly characteristic and serve as a primary diagnostic tool.[8]
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | Weak | C-H Stretch | -CH₃ group |
| 1600 - 1585 & 1500 - 1400 | Strong-Medium | C=C Stretch | Aromatic Ring |
| ~1375 | Strong | S=O Asymmetric Stretch | Sulfonyl Chloride (-SO₂Cl)[8][9] |
| ~1170 | Strong | S=O Symmetric Stretch | Sulfonyl Chloride (-SO₂Cl)[8] |
| ~1250 | Strong | C-O-C Asymmetric Stretch | Diaryl Ether |
| 900 - 675 | Strong | C-H "oop" Bend | Aromatic Substitution[6] |
Trustworthiness: A Self-Validating IR Protocol (ATR)
Attenuated Total Reflectance (ATR) is a common, solvent-free method for acquiring IR data.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, co-adding 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
Identify and label the major peaks, comparing their positions to established correlation tables to confirm the presence of the expected functional groups.
-
Visualization: IR Functional Group Confirmation
Caption: Decision flowchart for IR functional group analysis.
Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.
Expertise & Experience: Predicting the Fragmentation Cascade
The molecular formula of this compound is C₁₃H₁₁ClO₃S, with a monoisotopic mass of approximately 282.01 Da. In a mass spectrum, we expect to see a molecular ion (M⁺˙) peak. A key diagnostic feature will be the presence of an "M+2" peak at ~284 Da, with roughly one-third the intensity of the M⁺˙ peak, which is characteristic of a molecule containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).[8]
The primary fragmentation pathways for sulfonyl chlorides involve the loss of the chlorine atom and the sulfur dioxide group.[7][10] Cleavage of the relatively weaker diaryl ether bond is also a probable fragmentation route.
Predicted Key Fragments in EI-MS
| m/z Value | Ion Formula | Loss from Molecular Ion |
|---|---|---|
| 282 / 284 | [C₁₃H₁₁ClO₃S]⁺˙ | Molecular Ion (M⁺˙) |
| 247 | [C₁₃H₁₁O₃S]⁺ | Loss of ·Cl |
| 218 | [C₁₃H₁₀O]⁺˙ | Loss of SO₂Cl |
| 183 | [C₁₂H₁₁O]⁺ | Loss of ·SO₂Cl |
| 91 | [C₇H₇]⁺ | Tropylium ion from cleavage of methylphenoxy ring |
Trustworthiness: A Self-Validating MS Protocol (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable if the compound is thermally stable enough. Direct infusion Electrospray Ionization (ESI) is a softer alternative.
-
Sample Preparation (GC-MS):
-
Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
-
Instrument Setup:
-
Use a standard non-polar GC column (e.g., DB-5ms).
-
Set an appropriate temperature program, starting at a low temperature (~100 °C) and ramping up to a higher temperature (~280 °C) to ensure elution without thermal decomposition. Note: Sulfonyl chlorides can sometimes degrade in hot GC inlets.[11]
-
The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.
-
Scan a mass range from m/z 40 to 400.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to find the peak corresponding to the compound.
-
Analyze the mass spectrum associated with that peak.
-
Identify the molecular ion peak (M⁺˙) and the characteristic M+2 isotope pattern for chlorine.
-
Identify major fragment ions and propose logical fragmentation pathways that account for their formation.
-
Visualization: Primary Fragmentation Pathway
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion: A Triad of Evidence for Unambiguous Characterization
The structural elucidation of this compound is not reliant on a single piece of data but on the congruent evidence provided by a triad of spectroscopic techniques. NMR spectroscopy maps the precise ¹H and ¹³C atomic framework, IR spectroscopy rapidly confirms the essential functional groups, and mass spectrometry verifies the molecular weight and reveals predictable fragmentation patterns. By employing these techniques in concert, researchers, scientists, and drug development professionals can establish a definitive analytical profile, ensuring the identity, purity, and quality of this critical synthetic building block for their downstream applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 日本大学習志野高等学校 | Virtual tour generated by Panotour [nnhs.cst.nihon-u.ac.jp]
- 3. jk-sci.com [jk-sci.com]
- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. acdlabs.com [acdlabs.com]
- 9. [Study on the function group uniformity of polystyrol sulfonyl chloride resins by infrared spectra] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of 4-(2-methylphenoxy)benzenesulfonyl chloride in organic solvents
An In-Depth Technical Guide to the Solubility of 4-(2-Methylphenoxy)benzenesulfonyl Chloride in Organic Solvents
Introduction
This compound (CAS No. 610277-83-3) is a versatile sulfonyl chloride intermediate of significant interest in modern chemistry.[1] Its unique molecular architecture makes it a valuable building block in the synthesis of a wide array of compounds, from pharmaceuticals and agrochemicals to specialty polymers.[2][3] As an electrophilic reagent, it is pivotal for introducing the 4-(2-methylphenoxy)benzenesulfonyl moiety into target molecules, often to create sulfonamide derivatives, which are a cornerstone in medicinal chemistry.[1][4]
The success of any synthetic procedure involving this reagent is fundamentally governed by its behavior in solution. Understanding the solubility of this compound in various organic solvents is not merely an academic exercise; it is a critical parameter that dictates reaction kinetics, influences purification strategies like recrystallization, and ultimately impacts process efficiency and product yield. This guide provides a comprehensive technical overview of its solubility profile, grounded in theoretical principles and supported by data from analogous structures. We will explore the physicochemical properties of the compound, the theoretical underpinnings of its solubility, its predicted behavior in different solvent classes, and a robust experimental protocol for its quantitative determination.
Physicochemical Profile and Molecular Structure Analysis
A molecule's solubility is intrinsically linked to its physical and chemical properties. This compound is a pink crystalline powder under ambient conditions.[1] Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 610277-83-3 | [1] |
| Molecular Formula | C₁₃H₁₁ClO₃S | [1] |
| Molecular Weight | 282.75 g/mol | [1] |
| Appearance | Pink crystalline powder | [1] |
| Storage Conditions | 0-8 °C | [1][5] |
The molecular structure is the primary determinant of its solubility characteristics. It comprises:
-
A Sulfonyl Chloride Group (-SO₂Cl): This is a highly polar and strongly electrophilic functional group. It is a key site for dipole-dipole interactions and is susceptible to nucleophilic attack, particularly from protic solvents.[6][7]
-
An Ether Linkage (-O-): The ether bond introduces some polarity and flexibility to the molecule.
-
Two Aromatic Rings: The phenyl and tolyl ring systems are large, non-polar, and rigid, contributing significantly to the molecule's van der Waals forces and favoring solubility in solvents with similar aromatic character.
This combination of a large, non-polar backbone with a highly polar functional group suggests a nuanced solubility profile, with optimal solubility expected in solvents of intermediate to high polarity that are aprotic in nature.
The Principle of "Like Dissolves Like": A Predictive Framework
The adage "like dissolves like" remains a powerful guiding principle for predicting solubility.[8] It posits that a solute will dissolve best in a solvent that shares similar intermolecular forces.[8] For this compound, the interplay of forces is complex.
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate): These solvents can engage in strong dipole-dipole interactions with the polar -SO₂Cl group without the risk of reaction. This makes them excellent candidates for dissolving the compound. Structurally similar sulfonyl chlorides show high solubility in these types of solvents.[9]
-
Non-Polar Solvents (e.g., Toluene, Hexane): The large aromatic portions of the molecule suggest favorable interactions with non-polar solvents through London dispersion forces. Aromatic solvents like toluene are expected to be more effective than aliphatic solvents like hexane due to potential π-π stacking interactions. Benzenesulfonyl chloride is known to be soluble in solvents like benzene and ether.[6]
-
Polar Protic Solvents (e.g., Water, Alcohols): These solvents present a significant challenge. While the polar -SO₂Cl group can interact with water and alcohols, sulfonyl chlorides are highly reactive towards nucleophiles.[7] They undergo rapid hydrolysis in water to form the corresponding sulfonic acid and hydrochloric acid.[7][10] In alcohols, a similar process known as solvolysis occurs, yielding sulfonate esters.[11] Therefore, in protic solvents, the compound doesn't truly dissolve but rather reacts. This reactivity is a critical consideration for any experimental work.
Predicted Solubility Profile of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Key Considerations |
| Polar Aprotic | Dichloromethane (DCM), Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN) | High | Strong dipole-dipole interactions between the solvent and the -SO₂Cl group dominate. These are ideal solvents for conducting reactions.[9] |
| Non-Polar Aromatic | Toluene, Benzene | Moderate to High | Favorable dispersion forces and potential π-π stacking with the aromatic rings of the solute. Good for reactions and some purification processes.[6] |
| Non-Polar Aliphatic | Hexane, Cyclohexane | Low to Moderate | Solubility is driven only by weaker dispersion forces. The polar -SO₂Cl group limits solubility. Often used as an anti-solvent for recrystallization. |
| Ethers | Diethyl Ether | Moderate | Acts as a solvent of intermediate polarity, capable of dissolving the compound effectively.[6] |
| Polar Protic | Water, Methanol, Ethanol | Reactive / Sparingly Soluble | The compound is sparingly soluble in water and undergoes rapid hydrolysis.[9][10] It will likely dissolve in alcohols but will also react via solvolysis to form esters.[7][11] These solvents are generally unsuitable for reactions unless solvolysis is the desired outcome. |
Experimental Determination of Solubility: A Validated Protocol
For applications requiring precise solubility data, experimental determination is essential. The isothermal equilibrium method is a gold-standard technique for accurately measuring the solubility of a solid compound in a solvent.
Step-by-Step Methodology
-
Materials & Equipment:
-
This compound (≥99% purity).[1]
-
Selected organic solvents (HPLC grade or equivalent).
-
Analytical balance.
-
Temperature-controlled shaker or incubator.
-
Centrifuge.
-
Calibrated volumetric flasks and pipettes.
-
Syringe filters (PTFE, 0.22 µm).
-
Quantification instrument (e.g., HPLC-UV, UV-Vis spectrophotometer).
-
-
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. For finer suspensions, centrifuge the vials at a high speed to pellet the solid.
-
Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
Dilution: Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Molecular Interactions and Solvent Choice
The choice of solvent is critical and depends on the intended application. The diagram below illustrates the dominant intermolecular forces at play with different solvent classes.
Caption: Key molecular interactions governing solubility.
Practical Considerations for Researchers:
-
For Synthesis: Use dry, polar aprotic solvents like dichloromethane, ethyl acetate, or acetonitrile to ensure the reagent is fully dissolved and remains reactive towards the intended nucleophile, not the solvent.
-
For Purification: Recrystallization can be achieved by dissolving the crude product in a good solvent (e.g., toluene or DCM) at an elevated temperature and then adding a poor solvent (an "anti-solvent") like hexane to induce precipitation of the pure compound upon cooling.
-
Safety: Due to its reactivity with water, this compound should be handled in a dry environment (e.g., under nitrogen or in a glove box) to prevent hydrolysis, which releases corrosive hydrochloric acid gas.[10][12] Always wear appropriate personal protective equipment (PPE).
Conclusion
This compound is a compound of moderate polarity, characterized by a large, non-polar framework and a highly reactive sulfonyl chloride group. Its solubility is highest in polar aprotic solvents such as dichloromethane and acetone, making them the preferred choice for synthetic applications. It exhibits moderate solubility in non-polar aromatic solvents and is largely insoluble in aliphatic hydrocarbons. Crucially, researchers must recognize that this compound reacts with polar protic solvents like water and alcohols via solvolysis, a factor that must be carefully managed in experimental design. A thorough understanding of these solubility and reactivity characteristics is paramount for the effective and safe utilization of this important chemical intermediate in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 日本大学習志野高等学校 | Virtual tour generated by Panotour [nnhs.cst.nihon-u.ac.jp]
- 3. jk-sci.com [jk-sci.com]
- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to the Stability and Storage of 4-(2-methylphenoxy)benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a certified safety data sheet (SDS). While it is compiled with scientific rigor, it is based on data extrapolated from similar compounds due to a lack of specific published stability studies for 4-(2-methylphenoxy)benzenesulfonyl chloride. Users should always consult the official SDS provided by their supplier and perform their own risk assessments.
Introduction
This compound is a versatile sulfonylating agent with growing importance in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] Its utility as a key intermediate stems from its ability to introduce the 4-(2-methylphenoxy)benzenesulfonyl moiety into a wide range of molecules, often imparting desirable physicochemical and biological properties.[1] However, as with all sulfonyl chlorides, its reactivity necessitates a thorough understanding of its stability and the implementation of appropriate storage and handling protocols to ensure its integrity and prevent hazardous situations. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, grounded in the established chemistry of analogous compounds.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for predicting its stability and handling requirements. While specific experimental data for this compound is not widely available, we can infer its properties from closely related sulfonyl chlorides.
| Property | Estimated Value/Characteristic | Rationale and Significance |
| Molecular Formula | C₁₃H₁₁ClO₃S | Defines the elemental composition. |
| Appearance | Likely a colorless to light yellow crystalline solid. | The solid state at room temperature, similar to other substituted benzenesulfonyl chlorides like 4-methylbenzenesulfonyl chloride, suggests easier handling compared to liquid analogues.[3] |
| Reactivity | Highly reactive, electrophilic compound. | The sulfonyl chloride group is a potent electrophile, making the compound susceptible to nucleophilic attack by water, alcohols, and amines.[1][4] |
| Hygroscopicity | Expected to be hygroscopic. | Similar to other sulfonyl chlorides, it will readily absorb moisture from the atmosphere.[3] |
| Water Solubility | Insoluble, but reacts with water (hydrolyzes). | The compound itself is not soluble in water; however, it will decompose in the presence of water.[3][4][5] |
Stability Profile and Degradation Pathways
The primary stability concern for this compound is its susceptibility to hydrolysis. This reaction is characteristic of all sulfonyl chlorides and is the main pathway for its degradation.
Hydrolysis: The Primary Degradation Pathway
In the presence of water or moisture, this compound will hydrolyze to form the corresponding 4-(2-methylphenoxy)benzenesulfonic acid and hydrochloric acid.[3][5]
Reaction: C₁₃H₁₀(O)(SO₂Cl) + H₂O → C₁₃H₁₀(O)(SO₃H) + HCl
This degradation has several important implications:
-
Loss of Purity: The formation of the sulfonic acid reduces the purity of the starting material, impacting the stoichiometry and yield of subsequent reactions.
-
Corrosive Byproducts: The generation of hydrochloric acid creates a corrosive environment, which can damage storage containers and equipment.[5]
-
Incompatibility: The acidic byproducts can be incompatible with other reagents or catalysts in a reaction mixture.
The rate of hydrolysis is dependent on several factors, including temperature and pH. For the related compound 4-methylbenzenesulfonyl chloride, hydrolysis is rapid, with a half-life of only a few minutes at 25°C.[3] It is reasonable to assume that this compound exhibits similar reactivity.
Caption: Hydrolysis of this compound.
Thermal Stability
While specific data is unavailable, sulfonyl chlorides are generally stable at ambient temperatures.[6] However, elevated temperatures can accelerate the rate of degradation, especially in the presence of moisture. Thermal decomposition at high temperatures may release toxic and corrosive gases, such as sulfur oxides and hydrogen chloride.[6][7][8]
Incompatibilities
To maintain the stability of this compound, it is crucial to avoid contact with incompatible materials:
-
Water and Moisture: As detailed above, this is the primary cause of degradation.[9]
-
Strong Bases: Bases, including amines, will react vigorously with the sulfonyl chloride group.[4][5]
-
Strong Oxidizing Agents: These can lead to potentially hazardous reactions.[6][9]
-
Alcohols: Alcohols will react to form sulfonate esters.
-
Metals: In the presence of moisture, the resulting hydrochloric acid can corrode metals.[5]
Recommended Storage and Handling Protocols
Proper storage and handling are paramount to preserving the quality and ensuring the safety of this compound.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Recommended temperature is typically 2-8°C. | Lower temperatures slow down the rate of potential degradation reactions.[7] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | This prevents contact with atmospheric moisture.[7][10] |
| Container | Use a tightly sealed, corrosion-resistant container (e.g., glass with a secure, lined cap). | Prevents moisture ingress and withstands potential corrosion from trace hydrolysis.[7][9][11][12] |
| Location | Store in a well-ventilated, dedicated corrosives area.[9][12] | Segregates the compound from incompatible materials and ensures proper ventilation in case of a leak. |
| Light | Protect from direct sunlight. | While not explicitly stated for this compound, protection from light is a general good practice for storing reactive chemicals. |
Handling Protocol
Due to its corrosive and moisture-sensitive nature, strict handling procedures must be followed.[7][11]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.[11]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[11]
-
Body Protection: A lab coat and, if handling large quantities, a chemical-resistant apron.[11]
-
Respiratory Protection: Use in a well-ventilated fume hood. If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge is necessary.[9][11]
Step-by-Step Handling Procedure:
-
Preparation: Ensure the fume hood is operational and the work area is clean and dry. Have all necessary equipment and reagents ready.
-
Inert Atmosphere: If possible, perform all manipulations under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques).
-
Equilibration: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
-
Dispensing: Quickly weigh and dispense the required amount of the compound. Minimize the time the container is open.
-
Sealing: Tightly reseal the container immediately after use. If the original seal is compromised, consider using parafilm or a similar sealant for extra protection.
-
Cleaning: Clean any spills immediately, avoiding the use of water. Use an inert absorbent material.
-
Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[12][13]
Caption: Recommended workflow for handling this compound.
Conclusion
This compound is a valuable but reactive reagent. Its stability is primarily threatened by moisture, leading to hydrolysis and the formation of corrosive byproducts. By adhering to the storage and handling protocols outlined in this guide—namely, storage in a cool, dry, and inert environment and handling with appropriate personal protective equipment in a well-ventilated area—researchers can ensure the compound's integrity, achieve reproducible experimental results, and maintain a safe laboratory environment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. lobachemie.com [lobachemie.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
Navigating the Procurement of 4-(2-methylphenoxy)benzenesulfonyl Chloride: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Sourcing, Quality Control, and Application of 4-(2-methylphenoxy)benzenesulfonyl Chloride.
Introduction
This compound, also known by its synonym 4-(o-tolyloxy)benzenesulfonyl chloride, is a versatile sulfonylating agent of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and polymer science. Its unique molecular architecture, featuring a benzenesulfonyl chloride moiety appended to a 2-methylphenoxy group, imparts specific reactivity and properties that make it a valuable building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the commercial landscape for this reagent, detailed technical specifications, recommended quality control procedures, and insights into its synthesis and applications, empowering researchers to make informed procurement decisions and ensure the integrity of their scientific endeavors.
The primary utility of this compound lies in its capacity to introduce the 4-(2-methylphenoxy)benzenesulfonyl group into various molecules. This is typically achieved through reactions with nucleophiles such as amines and alcohols to form the corresponding sulfonamides and sulfonate esters, respectively. These resulting motifs are prevalent in a wide array of biologically active compounds.[1][2] The sulfonyl chloride functional group is a potent electrophile, facilitating these crucial bond-forming reactions.[1][3]
Commercial Suppliers and Specifications
A critical first step in any research program is the reliable sourcing of starting materials. For this compound (CAS No. 610277-83-3), several reputable chemical suppliers offer various grades and quantities.[1][4][5] The selection of a supplier should be guided by factors such as purity, available quantities, cost-effectiveness, and the availability of comprehensive analytical data.
Below is a comparative summary of offerings from prominent commercial suppliers:
| Supplier | Product Name | CAS No. | Purity | Available Quantities | Price (USD) |
| Chem-Impex | This compound | 610277-83-3 | ≥ 99% (GC) | 100 mg, 250 mg, 1 g | $89.13 (100mg), $170.96 (250mg), $344.92 (1g) |
| Matrix Scientific | 4-(o-Tolyloxy)benzenesulfonyl chloride | 610277-83-3 | Not specified | 1 g, 2.5 g, 5 g | $195.00 (1g), $420.00 (2.5g), $636.00 (5g) |
| US Biological | This compound | Not specified | 99+% (GC) | 100 mg, 250 mg, 1 g, 2.5 g | $229 (for unspecified quantity) |
Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Key Specifications to Consider:
-
Purity: For most applications in drug discovery and development, a purity of ≥98% is recommended. The analytical method used for purity determination (e.g., GC, HPLC, NMR) should be noted.[1][5]
-
Appearance: The compound is typically described as a pink or off-white crystalline powder.[1] Significant deviations from this may indicate the presence of impurities.
-
Storage Conditions: Due to its reactivity and potential for hydrolysis, this compound should be stored in a cool, dry place, typically at 0-8 °C, under an inert atmosphere.[1]
Synthesis and Potential Impurities
A foundational understanding of the synthetic routes to this compound is crucial for anticipating potential impurities that could impact experimental outcomes. The most common method for the synthesis of aryl sulfonyl chlorides is the chlorosulfonation of the corresponding aromatic precursor.[6][7]
In the case of this compound, the synthesis would likely involve the reaction of 2-methyldiphenyl ether with chlorosulfonic acid.[7]
Figure 1: Conceptual synthetic pathway to this compound and its subsequent derivatization.
Potential Impurities to Consider:
-
Isomeric Byproducts: The chlorosulfonation reaction may yield isomeric products, with the sulfonyl chloride group at positions other than the desired para-position.
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of residual 2-methyldiphenyl ether.
-
Hydrolysis Product: Exposure to moisture can result in the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, 4-(2-methylphenoxy)benzenesulfonic acid.
-
Disulfones: A potential side product in the synthesis of benzenesulfonyl chlorides is the formation of diphenylsulfone.[6]
Quality Control and Analytical Verification
Independent verification of the identity and purity of the procured reagent is a cornerstone of good scientific practice. A multi-technique approach is recommended for the comprehensive characterization of this compound.
Experimental Protocols for Quality Control
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of organic molecules.
-
¹H NMR Spectroscopy Protocol:
-
Prepare a sample by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Aprotic solvents are necessary due to the reactivity of the sulfonyl chloride.
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
The spectrum should exhibit a complex aromatic region consistent with the two substituted phenyl rings and a singlet corresponding to the methyl group.
-
-
¹³C NMR Spectroscopy Protocol:
-
Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.
-
Acquire the ¹³C NMR spectrum.
-
The spectrum will provide information on the number of unique carbon environments in the molecule.
-
2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a robust method for determining the purity of a sample and identifying impurities. A derivatization approach is often employed for the analysis of reactive sulfonyl chlorides.[8]
-
Derivatization RP-HPLC Protocol (Adapted from a method for a related sulfonyl chloride): [8]
-
Derivatization: React a known amount of the this compound sample with a suitable nucleophile (e.g., a primary or secondary amine) in an aprotic solvent to form a stable sulfonamide derivative.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) can improve peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the sulfonamide derivative has strong absorbance (e.g., 254 nm).
-
-
Analysis: The purity is determined by the relative area of the main peak corresponding to the sulfonamide derivative.
-
Figure 2: A logical workflow for the procurement and quality control of this compound.
Applications in Drug Discovery and Development
The sulfonamide functional group, readily synthesized from sulfonyl chlorides, is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents.[2] this compound serves as a key intermediate in the synthesis of novel compounds with potential pharmaceutical applications.[1] The introduction of the 4-(2-methylphenoxy) moiety can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, such as its solubility, metabolic stability, and target binding affinity.
Conclusion
The successful procurement and utilization of this compound in a research setting hinges on a thorough understanding of the commercial supplier landscape, diligent in-house quality control, and an appreciation of its chemical properties and synthetic applications. By following the guidelines outlined in this technical guide, researchers can confidently source high-quality material, ensuring the reliability and reproducibility of their experimental results and ultimately accelerating the pace of scientific discovery and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. cbijournal.com [cbijournal.com]
- 3. chemimpex.com [chemimpex.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. usbio.net [usbio.net]
- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. scbt.com [scbt.com]
- 9. echemcom.com [echemcom.com]
The Strategic deployment of 4-(2-Methylphenoxy)benzenesulfonyl Chloride in Contemporary Medicinal Chemistry: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of 4-(2-methylphenoxy)benzenesulfonyl chloride, a versatile chemical intermediate with significant potential in medicinal chemistry. We will dissect the molecule's structural components to understand its reactivity and rationale for its use in designing novel therapeutic agents. This guide will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, core reactivity, and potential applications, supported by detailed experimental protocols and mechanistic insights. The strategic incorporation of the diaryl ether motif, combined with the reactive sulfonyl chloride handle, positions this reagent as a valuable building block for creating complex molecules with diverse biological activities. While specific FDA-approved drugs directly synthesized from this starting material are not prevalent in publicly accessible literature, its structural elements are present in various pharmacologically active classes of compounds, suggesting its untapped potential.
Introduction: The Architectural Significance of Sulfonamides and Diaryl Ethers in Drug Design
The sulfonamide functional group is a cornerstone in medicinal chemistry, celebrated for its presence in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2] Its ability to act as a bioisostere for amide bonds, coupled with its unique electronic and hydrogen bonding properties, allows for fine-tuning of pharmacokinetic and pharmacodynamic profiles.[3] Simultaneously, the diaryl ether scaffold is another privileged structure, offering a balance of rigidity and conformational flexibility that is conducive to potent interactions with biological targets. This guide focuses on the convergence of these two key pharmacophores in the form of this compound and its prospective applications in the synthesis of novel drug candidates.
Molecular Architecture and Synthetic Rationale
The structure of this compound offers a unique combination of features that are highly advantageous in medicinal chemistry.
-
The Sulfonyl Chloride Moiety: This functional group is a highly reactive electrophile, primed for nucleophilic attack by amines, alcohols, and phenols.[4] This reactivity is the lynchpin for its utility, enabling the facile construction of sulfonamides and sulfonate esters, which are key linkages in many drug molecules.[5]
-
The Diaryl Ether Linkage: The ether bridge connecting the two aromatic rings imparts a degree of conformational flexibility, allowing the molecule to adopt optimal orientations within a receptor's binding pocket. This can lead to enhanced binding affinity and selectivity.
-
The 2-Methylphenoxy Group: The ortho-methyl group on the phenoxy ring introduces steric hindrance, which can influence the molecule's conformation and metabolic stability. This substitution can shield the ether linkage from enzymatic cleavage, potentially increasing the compound's half-life in vivo. Furthermore, the methyl group can engage in beneficial hydrophobic interactions within the target protein.
The logical workflow for the synthesis and application of this reagent is depicted below:
Caption: Synthetic and application workflow for this compound.
Synthesis of this compound
The synthesis of the title compound is typically achieved through a two-step process: the formation of the diaryl ether followed by chlorosulfonation.
Step 1: Ullmann Condensation for Diaryl Ether Formation
The Ullmann condensation is a classic and reliable method for the synthesis of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide.[6][7]
Caption: Ullmann condensation for the synthesis of the diaryl ether intermediate.
Experimental Protocol: Synthesis of 4-(2-methylphenoxy)benzenesulfonic acid
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorobenzenesulfonic acid (1 equivalent), 2-methylphenol (1.2 equivalents), potassium carbonate (2.5 equivalents), and a catalytic amount of copper(I) iodide (0.1 equivalents).
-
Solvent Addition: Add a high-boiling point polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing dilute hydrochloric acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
| Parameter | Value |
| Reactants | 4-chlorobenzenesulfonic acid, 2-methylphenol |
| Catalyst | Copper(I) iodide |
| Base | Potassium carbonate |
| Solvent | DMF or DMSO |
| Temperature | 120-140 °C |
| Typical Yield | 70-85% |
Step 2: Chlorination to Form the Sulfonyl Chloride
The resulting sulfonic acid is then converted to the highly reactive sulfonyl chloride using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a well-ventilated fume hood, place 4-(2-methylphenoxy)benzenesulfonic acid (1 equivalent) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap.
-
Reagent Addition: Carefully add thionyl chloride (3-5 equivalents) dropwise to the sulfonic acid at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approximately 76 °C for thionyl chloride) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Workup: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes).
| Parameter | Value |
| Reactant | 4-(2-methylphenoxy)benzenesulfonic acid |
| Chlorinating Agent | Thionyl chloride |
| Temperature | Reflux (approx. 76 °C) |
| Typical Yield | 85-95% |
Core Reactivity: The Hinsberg Reaction and Sulfonamide Synthesis
The primary application of this compound in medicinal chemistry is the synthesis of sulfonamides via the Hinsberg reaction.[8] This reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.[9]
Caption: General scheme for the synthesis of sulfonamides from this compound.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Reaction Setup: Dissolve the amine (1 equivalent) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or pyridine at 0 °C in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add a base such as pyridine or triethylamine (1.5-2 equivalents) to the solution.
-
Reagent Addition: Slowly add a solution of this compound (1.1 equivalents) in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by column chromatography or recrystallization.
Potential Therapeutic Applications and Structure-Activity Relationship (SAR) Insights
While direct examples are limited, the structural motifs of this compound suggest its potential in developing inhibitors for several important drug targets.
Endothelin Receptor Antagonists
Diaryl ether and biphenyl sulfonamides are known classes of potent and selective endothelin receptor antagonists, which are valuable in the treatment of cardiovascular diseases such as hypertension.[10] The 4-(2-methylphenoxy)benzenesulfonyl scaffold can be envisioned as a core for novel antagonists. The ortho-methyl group could potentially enhance selectivity for the ETₐ receptor subtype.
HIV Protease Inhibitors
Sulfonamides have been incorporated into the design of non-peptidic HIV protease inhibitors.[3][11] The diaryl ether moiety can occupy the hydrophobic pockets of the enzyme's active site. The 4-(2-methylphenoxy)benzenesulfonamide core could serve as a P2' ligand, with the potential for the 2-methyl group to improve binding affinity and metabolic stability.
Anticancer Agents
Benzenesulfonamide derivatives have been explored as anticancer agents targeting various mechanisms, including carbonic anhydrase inhibition and disruption of microtubule dynamics.[2][12] The lipophilic nature of the 2-methylphenoxy group could enhance cell permeability and contribute to cytotoxic activity against cancer cell lines.
Antibacterial Agents
The sulfonamide class of drugs has a long history as antibacterial agents.[5] Novel derivatives incorporating the 4-(2-methylphenoxy)benzenesulfonyl moiety could be synthesized and screened for activity against a panel of pathogenic bacteria, with the potential for the diaryl ether to confer a unique spectrum of activity or overcome resistance mechanisms.
Structure-Activity Relationship (SAR) Considerations:
When designing libraries based on this scaffold, the following SAR principles, extrapolated from related compound series, should be considered:
-
Amine Component: The nature of the amine reacted with the sulfonyl chloride is critical for biological activity. Aromatic, heterocyclic, and aliphatic amines will produce derivatives with vastly different physicochemical properties and target affinities.
-
Substitution on the Phenoxy Ring: Modification of the 2-methyl group (e.g., to ethyl, isopropyl, or trifluoromethyl) or the addition of other substituents can be used to probe the steric and electronic requirements of the target's binding site.
-
Substitution on the Benzenesulfonyl Ring: While the parent compound has a substitution at the 4-position, exploring other substitution patterns on this ring could lead to improved activity or selectivity.
Conclusion
This compound represents a promising, yet underexplored, building block in medicinal chemistry. Its synthesis is achievable through established synthetic methodologies, and its reactivity is well-defined, primarily centered around the versatile sulfonyl chloride group. The strategic combination of a diaryl ether and a sulfonamide precursor within a single molecule provides a robust platform for the generation of diverse chemical libraries. While further research is needed to fully elucidate its potential, this guide provides a solid foundation for its application in the rational design and synthesis of novel therapeutic agents targeting a range of diseases.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Endothelin receptor antagonists: structures, synthesis, selectivity and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antiviral activities of novel N-alkoxy-arylsulfonamide-based HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, biochemical screening and in-silico investigations of arylsulfonamides bearing linear and cyclic tails - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Implied History of 4-(2-methylphenoxy)benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-methylphenoxy)benzenesulfonyl chloride is a versatile chemical intermediate of significant interest in the pharmaceutical, agrochemical, and polymer science sectors.[1][2] Its molecular architecture, featuring a diaryl ether linkage and a reactive sulfonyl chloride group, makes it a valuable building block for introducing the 4-(2-methylphenoxy)benzenesulfonyl moiety into a diverse range of molecules. This guide provides a comprehensive overview of the logical synthetic pathways leading to this compound, grounded in well-established chemical principles. While a singular, seminal publication detailing its initial discovery remains elusive, its history is intrinsically linked to the development of fundamental organic reactions. This guide will, therefore, explore its synthesis through the lens of these foundational reactions, presenting a historically contextualized and technically detailed account.
Historical Context: A Synthesis of Established Reactions
The story of this compound is not one of a singular discovery but rather the logical outcome of two cornerstone reactions in organic chemistry: the Ullmann condensation and chlorosulfonation.
The Ullmann condensation , first reported by Fritz Ullmann and his student Bielecki in 1901, provided a revolutionary method for the formation of carbon-carbon bonds in biaryl systems.[3] Shortly thereafter, in 1905, Ullmann and Stein extended this copper-catalyzed reaction to the synthesis of diaryl ethers from aryl halides and phenoxides.[4] This reaction became the bedrock for constructing the diaryl ether core of our target molecule.
The second critical transformation is chlorosulfonation , a process for introducing a sulfonyl chloride group onto an aromatic ring. This reaction, often employing chlorosulfonic acid, was a well-established method for producing sulfonyl chlorides from aromatic compounds throughout the 20th century.[5]
The synthesis of this compound, therefore, represents the sequential application of these two powerful and historically significant reactions.
Synthetic Pathway and Methodologies
The most logical and widely applicable synthetic route to this compound proceeds in two key steps:
-
Formation of the Diaryl Ether Core: Synthesis of 1-methyl-2-phenoxybenzene via Ullmann Condensation.
-
Introduction of the Sulfonyl Chloride Moiety: Chlorosulfonation of 1-methyl-2-phenoxybenzene.
The following sections provide a detailed examination of the experimental protocols and underlying chemical principles for each step.
Part 1: Synthesis of 1-methyl-2-phenoxybenzene via Ullmann Condensation
The Ullmann condensation remains a robust method for the formation of the C-O bond in diaryl ethers. The reaction involves the copper-catalyzed coupling of an aryl halide with a phenoxide.
Reaction Scheme:
Figure 1: General scheme for the Ullmann condensation to form the diaryl ether.
Detailed Experimental Protocol:
-
Materials:
-
o-Cresol
-
An aryl halide (e.g., iodobenzene, bromobenzene, or chlorobenzene)
-
Anhydrous potassium carbonate (or other suitable base)
-
Copper catalyst (e.g., copper powder, copper(I) iodide)
-
High-boiling point solvent (e.g., pyridine, N,N-dimethylformamide (DMF))
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-cresol, the aryl halide, and anhydrous potassium carbonate.
-
Add the copper catalyst to the reaction mixture.
-
Add the solvent and heat the mixture to reflux (typically 150-210°C) with vigorous stirring.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter to remove inorganic salts.
-
Wash the organic layer sequentially with an aqueous acid solution (e.g., 1 M HCl) to remove any unreacted phenoxide and pyridine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure 1-methyl-2-phenoxybenzene.
-
Causality Behind Experimental Choices:
-
Choice of Aryl Halide: The reactivity of the aryl halide in the Ullmann condensation follows the order I > Br > Cl. Iodobenzene is often the most reactive, allowing for lower reaction temperatures or shorter reaction times.
-
Copper Catalyst: While traditional Ullmann reactions used stoichiometric amounts of copper powder, modern variations often employ catalytic amounts of copper(I) salts, which are more soluble and can lead to higher yields.[6]
-
Base and Solvent: Anhydrous conditions are crucial to prevent the hydrolysis of the phenoxide. A high-boiling point polar aprotic solvent is necessary to achieve the required reaction temperatures and to dissolve the reactants.
Part 2: Chlorosulfonation of 1-methyl-2-phenoxybenzene
The introduction of the sulfonyl chloride group onto the diaryl ether is achieved through electrophilic aromatic substitution, specifically chlorosulfonation. A patent from 1980 for the synthesis of alkyldiphenyl ether sulfonic acid hydrazides describes a relevant chlorosulfonation of 2-methyl-diphenyl ether, providing a strong historical precedent for this reaction.[7]
Reaction Scheme:
Figure 2: Chlorosulfonation of the diaryl ether to yield the final product.
Detailed Experimental Protocol (Adapted from related procedures[5][7]):
-
Materials:
-
1-methyl-2-phenoxybenzene
-
Chlorosulfonic acid
-
Inert solvent (optional, e.g., dichloromethane, chloroform)[7]
-
Crushed ice
-
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for HCl gas, place the 1-methyl-2-phenoxybenzene. An inert solvent can be used if desired.[7]
-
Cool the flask in an ice-water bath.
-
Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature between 0 and 10°C. The reaction is exothermic and generates HCl gas.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 1-2 hours) to ensure complete reaction. In some cases, gentle heating may be required.[7]
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride.
-
Isolate the solid product by filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the crude this compound under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., a hexane/ethyl acetate mixture).
-
Causality Behind Experimental Choices:
-
Reaction Temperature: The initial low temperature is crucial to control the exothermic reaction and to minimize the formation of by-products such as sulfones.
-
Quenching: Pouring the reaction mixture onto ice is a standard and effective method for quenching the highly reactive chlorosulfonic acid and precipitating the less water-soluble sulfonyl chloride.
-
Regioselectivity: The sulfonation of the phenoxybenzene ring is expected to occur primarily at the para position due to the activating and ortho, para-directing nature of the ether oxygen. Steric hindrance from the 2-methyl group on the other ring further favors substitution on the unsubstituted phenyl ring.
Quantitative Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 1-methyl-2-phenoxybenzene | C₁₃H₁₂O | 184.23 | Colorless to pale yellow liquid |
| This compound | C₁₃H₁₁ClO₃S | 282.74 | White to off-white solid |
Applications in Research and Development
This compound is a key intermediate in the synthesis of a variety of target molecules due to the reactivity of the sulfonyl chloride group. It is particularly valuable in:
-
Pharmaceutical Synthesis: The sulfonyl chloride can be readily converted into sulfonamides, a class of compounds with a broad spectrum of biological activities.[1][2]
-
Agrochemical Formulations: It serves as a precursor for novel pesticides and herbicides.[1][2]
-
Polymer Chemistry: The compound can be used to synthesize specialty polymers with enhanced thermal and chemical stability.[1][2]
Conclusion
While the precise moment of the "discovery" of this compound is not explicitly documented in a single historical paper, its synthesis is a clear and logical extension of well-established and historically significant organic reactions. The Ullmann condensation provides an effective means of constructing the core diaryl ether structure, and subsequent chlorosulfonation introduces the synthetically versatile sulfonyl chloride group. The protocols and principles outlined in this guide offer a robust framework for the preparation and understanding of this important chemical intermediate, empowering researchers and scientists in their pursuit of novel molecules and materials.
References
- 1. 日本大学習志野高等学校 | Virtual tour generated by Panotour [nnhs.cst.nihon-u.ac.jp]
- 2. chemimpex.com [chemimpex.com]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0030333A1 - Alkyldiphenyl-ether sulfonic acid hydrazides, their production and use as blowing agents - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: 4-(2-methylphenoxy)benzenesulfonyl chloride as a Versatile Coupling Agent in Organic Synthesis
Introduction: A Modern Reagent for Robust Couplings
In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and materials science, the demand for robust and versatile coupling agents is perpetual. 4-(2-methylphenoxy)benzenesulfonyl chloride emerges as a distinguished reagent in this class, offering a reliable means to form critical sulfonamide and sulfonate ester linkages.[1][2][3] Its structure, featuring a sterically influential 2-methylphenoxy moiety, provides a unique electronic and conformational profile that can be strategically leveraged in drug design and polymer chemistry.[1][4]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond simple procedural outlines to provide a deeper understanding of the causality behind experimental choices, ensuring protocols are not just followed, but understood. We will explore the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its primary applications.
| Compound Property | Value |
| IUPAC Name | This compound |
| Synonyms | 4-(o-tolyloxy)benzenesulfonyl chloride |
| CAS Number | 610277-83-3[3] |
| Molecular Formula | C₁₃H₁₁ClO₃S |
| Molecular Weight | 282.75 g/mol |
| Appearance | White to off-white solid |
| Primary Hazard | Corrosive, moisture sensitive |
Note: Always consult the latest Safety Data Sheet (SDS) before handling.
The Mechanistic Core: Electrophilic Activation and Nucleophilic Attack
The efficacy of this compound as a coupling agent is rooted in the highly electrophilic nature of the sulfur atom within the sulfonyl chloride group (R-SO₂Cl).[5] The two oxygen atoms and the chlorine atom, being strongly electronegative, withdraw electron density from the sulfur, rendering it highly susceptible to attack by nucleophiles such as amines and alcohols.[5][6]
The reaction generally proceeds via a nucleophilic substitution pathway.[7] The nucleophile (e.g., the lone pair of electrons on a nitrogen or oxygen atom) attacks the sulfur center. This is followed by the expulsion of the chloride ion, which is an excellent leaving group.[7][8] The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base, such as pyridine or triethylamine, to prevent unwanted side reactions with acid-sensitive functional groups and to drive the reaction to completion.[9][10]
Caption: General reaction pathway for coupling.
A key advantage of using sulfonyl chlorides to activate alcohols is that the reaction occurs at the oxygen atom of the alcohol, leaving the stereochemistry of the adjacent carbon atom untouched.[11][12][13] This retention of configuration is critical in the synthesis of chiral molecules, where maintaining stereochemical integrity is paramount.[11][13]
Application I: Synthesis of Biologically Relevant Sulfonamides
Sulfonamides are a cornerstone functional group in medicinal chemistry, found in a wide array of therapeutics including antibacterial, diuretic, and anti-inflammatory agents.[14][15] They often act as bioisosteres for amides or carboxylic acids, offering improved metabolic stability and distinct hydrogen bonding capabilities.[15] this compound provides an efficient route to novel sulfonamide derivatives.
Protocol: General Procedure for Sulfonamide Synthesis
This protocol describes the coupling of this compound with a primary or secondary amine in the presence of pyridine.
Materials:
-
This compound
-
Primary or secondary amine (1.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine (1.5 equiv), dried
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equiv) in anhydrous DCM (approx. 0.1-0.5 M concentration).
-
Base Addition: Add pyridine (1.5 equiv) to the solution. Cool the flask to 0 °C using an ice bath.
-
Coupling Agent Addition: Dissolve this compound (1.05 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 10-15 minutes.
-
Causality Note: A slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine substrate. Slow, dropwise addition prevents a rapid temperature increase.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting amine spot is no longer visible.
-
Aqueous Work-up: Once complete, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x) to remove excess pyridine, then with saturated NaHCO₃ (1x) to neutralize any remaining acid, and finally with brine (1x) to reduce the water content in the organic layer.
-
Causality Note: The acidic wash protonates pyridine, forming a water-soluble pyridinium salt that is easily removed from the organic layer. The basic wash ensures the final product is neutral.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel or by recrystallization to afford the pure sulfonamide product.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).
Caption: Experimental workflow for sulfonamide synthesis.
Application II: Activation of Alcohols for Nucleophilic Substitution
The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group in nucleophilic substitution reactions.[11] Converting the alcohol to a sulfonate ester, such as a 4-(2-methylphenoxy)benzenesulfonate, transforms the hydroxyl group into an excellent leaving group, readily displaced by a wide range of nucleophiles.[19][20] This "activation" is a fundamental strategy in multi-step synthesis.
Protocol: General Procedure for Sulfonate Ester Formation
This protocol details the reaction of an alcohol with this compound.
Materials:
-
This compound
-
Primary or secondary alcohol (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.5 equiv) or Triethylamine (TEA, 1.5 equiv)
-
Ice bath, magnetic stirrer, separatory funnel
-
Aqueous work-up solutions (1 M HCl, Sat. NaHCO₃, Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a dry round-bottom flask containing the alcohol (1.0 equiv) and a magnetic stir bar, add anhydrous DCM followed by pyridine or TEA (1.5 equiv).
-
Cooling: Cool the stirring solution to 0 °C in an ice bath.
-
Causality Note: As with sulfonamide synthesis, initial cooling is essential for managing the reaction's exothermicity.
-
-
Reagent Addition: Add this compound (1.1 equiv) portion-wise as a solid or dropwise as a concentrated solution in DCM. Maintain the temperature at 0 °C during the addition.
-
Reaction: Stir the reaction at 0 °C for 1-4 hours or until TLC analysis indicates the consumption of the starting alcohol. In some cases, particularly with hindered alcohols, the reaction may need to be stirred overnight at room temperature.
-
Causality Note: Primary alcohols typically react faster than secondary alcohols due to less steric hindrance around the hydroxyl group.
-
-
Work-up: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic phase sequentially with cold 1 M HCl (to remove the base), water, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The resulting sulfonate ester is often pure enough for the next step but can be further purified by flash chromatography if necessary.
-
Self-Validation Note: Sulfonate esters can be less stable than sulfonamides. It is often advisable to use the crude product directly in the subsequent reaction to minimize degradation on silica gel.
-
Caption: Experimental workflow for alcohol activation.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive sulfonyl chloride (hydrolyzed).2. Sterically hindered amine/alcohol.3. Insufficient base. | 1. Use fresh or newly purchased reagent. Store under inert gas.2. Increase reaction temperature (e.g., reflux in THF) and/or reaction time.3. Add additional equivalents of base. |
| Multiple Product Spots on TLC | 1. Di-sulfonylation of primary amine.2. Side reactions due to excess heat.3. Degradation of product on TLC plate. | 1. Use a larger excess of the primary amine relative to the sulfonyl chloride.2. Maintain temperature control, especially during addition.3. Spot and elute the TLC plate quickly; add a drop of TEA to the eluent. |
| Difficult Purification | 1. Product is co-eluting with starting material.2. Excess pyridine remaining. | 1. Optimize chromatography solvent system; try a different stationary phase (e.g., alumina).2. Ensure the 1 M HCl wash during work-up was thorough. |
Conclusion
This compound is a highly effective and versatile coupling agent for the synthesis of sulfonamides and the activation of alcohols. Its utility is underscored by straightforward reaction conditions and the ability to introduce a specific structural motif valuable in pharmaceutical and materials development.[1][2][4] By understanding the mechanistic principles and adhering to robust, well-reasoned protocols, researchers can confidently employ this reagent to advance their synthetic objectives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 日本大学習志野高等学校 | Virtual tour generated by Panotour [nnhs.cst.nihon-u.ac.jp]
- 3. jk-sci.com [jk-sci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. Benzenesulfonyl Chloride: Properties, Applications, and Synthesis | Jiaxing Jinli Chemical Co., Ltd. [jiaxingjinli.amebaownd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. One moment, please... [manavchem.com]
- 9. cbijournal.com [cbijournal.com]
- 10. Video: Acid Halides to Esters: Alcoholysis [jove.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Solved Alcohols react with sulfonyl chlorides to form | Chegg.com [chegg.com]
- 13. youtube.com [youtube.com]
- 14. books.rsc.org [books.rsc.org]
- 15. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 20. periodicchemistry.com [periodicchemistry.com]
protocol for the reaction of 4-(2-methylphenoxy)benzenesulfonyl chloride with primary amines
Application Note & Protocol
Protocol for the Synthesis of N-Substituted 4-(2-methylphenoxy)benzenesulfonamides via Reaction with Primary Amines
Abstract: This document provides a comprehensive technical guide for the synthesis of N-substituted 4-(2-methylphenoxy)benzenesulfonamides through the reaction of 4-(2-methylphenoxy)benzenesulfonyl chloride with primary amines. Sulfonamides are a cornerstone scaffold in medicinal chemistry, and this protocol outlines the essential theoretical principles, a detailed step-by-step experimental procedure, troubleshooting guidance, and critical safety precautions.[1][2] This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a robust and reproducible method for synthesizing this important class of compounds.
Introduction and Scientific Principle
The sulfonamide functional group (-SO₂NH-) is a privileged structure in drug discovery, present in a wide array of therapeutic agents, including antibacterial, anticonvulsant, and anti-inflammatory drugs.[1][2] The reaction between a sulfonyl chloride and a primary or secondary amine is the most fundamental and widely employed method for constructing the sulfonamide linkage.[1][3]
The core of this reaction is a nucleophilic attack by the primary amine on the highly electrophilic sulfur atom of the sulfonyl chloride. This process displaces the chloride ion, which serves as an effective leaving group. The reaction necessitates the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves two critical functions:
-
To neutralize the hydrochloric acid (HCl) generated during the reaction.
-
To facilitate the reaction by acting as a proton scavenger.
The resulting primary sulfonamide (R-SO₂NH-R') possesses an acidic proton on the nitrogen atom. This acidity is a key characteristic of primary sulfonamides and is fundamental to the classical Hinsberg test for distinguishing between primary, secondary, and tertiary amines.[4][5][6]
Reaction Mechanism
The reaction proceeds through a well-established nucleophilic substitution pathway at the sulfur center.
Caption: General mechanism for sulfonamide synthesis.
Materials, Reagents, and Equipment
Table 1: Reagents and Consumables
| Reagent/Material | Grade | Purpose |
| This compound | ≥98% | Electrophile |
| Primary Amine (e.g., Benzylamine) | ≥98% | Nucleophile |
| Triethylamine (TEA) or Pyridine | Anhydrous | Base |
| Dichloromethane (DCM) or THF | Anhydrous | Reaction Solvent |
| Hydrochloric Acid (HCl) | 1 M (aq) | Workup (remove base/amine) |
| Sodium Bicarbonate (NaHCO₃) | Saturated (aq) | Workup (remove acid) |
| Brine (Saturated NaCl) | Saturated (aq) | Workup (reduce emulsions) |
| Anhydrous Sodium/Magnesium Sulfate | Reagent | Drying Agent |
| Silica Gel | 60 Å, 230-400 mesh | Column Chromatography |
| TLC Plates | Silica gel 60 F₂₅₄ | Reaction Monitoring |
| Deuterated Solvent (e.g., CDCl₃) | NMR Grade | Characterization |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel or syringe pump
-
Nitrogen or Argon gas line with manifold
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders)
-
NMR spectrometer, Mass spectrometer, and Melting point apparatus for analysis
Detailed Experimental Protocol
This protocol details a general procedure for the reaction. Stoichiometry and reaction times may need to be optimized for specific primary amines.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equivalent).
-
Under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (DCM) to dissolve the amine (concentration approx. 0.2-0.5 M).
-
Add triethylamine (1.1-1.5 equivalents) to the solution.[3] Using a slight excess of base ensures complete neutralization of the HCl byproduct.
-
-
Cooling:
-
Place the flask in an ice-water bath and stir the mixture for 10-15 minutes until the internal temperature reaches 0 °C. This is crucial to manage the exothermic nature of the reaction and prevent the formation of side products.
-
-
Addition of Sulfonyl Chloride:
-
In a separate flask, dissolve the this compound (1.0-1.05 equivalents) in a minimal amount of anhydrous DCM.[3]
-
Using a dropping funnel or syringe, add the sulfonyl chloride solution dropwise to the stirred amine mixture over 15-30 minutes. A slow, controlled addition is vital to maintain the low temperature.
-
-
Reaction Monitoring:
-
Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Let the reaction stir for 2-24 hours. The progress should be monitored periodically by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The reaction is complete when the starting amine spot is no longer visible.
-
-
Aqueous Workup:
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
1 M HCl (aq) to remove the excess triethylamine and any unreacted primary amine.
-
Saturated NaHCO₃ (aq) to remove any hydrolyzed sulfonyl chloride (sulfonic acid).
-
Brine to remove residual water and aid in layer separation.[3]
-
-
-
Isolation of Crude Product:
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide product, which is typically a solid.
-
-
Purification:
-
Recrystallization: If the crude product is of sufficient purity (>90%), recrystallization is the preferred method. Common solvent systems include ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: If multiple products are observed by TLC, purify the crude material using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Troubleshooting and Key Considerations
Success in sulfonamide synthesis hinges on understanding potential pitfalls and their underlying causes.
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[3][7] 2. Low Amine Nucleophilicity: Sterically hindered or electron-deficient amines may react slowly. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Use a fresh bottle of sulfonyl chloride. 2. Increase the reaction temperature after the initial addition, or allow for a longer reaction time. Consider using a more forcing solvent. |
| Di-sulfonylation Byproduct | 1. Excess Sulfonyl Chloride: Using more than one equivalent of the sulfonyl chloride. 2. High Temperature: Can favor the second sulfonylation reaction. | 1. Use a 1:1 or slight excess of the amine to the sulfonyl chloride.[3] 2. Maintain a low temperature (0 °C) during addition and monitor the reaction closely by TLC. Quench the reaction as soon as the starting amine is consumed. |
| Persistent Polar Byproduct | Sulfonic Acid Formation: Presence of water in the reaction mixture leads to hydrolysis of the sulfonyl chloride. | Rigorously exclude water from the reaction. The sulfonic acid byproduct can be removed during the aqueous workup with a sodium bicarbonate wash.[3] |
| Difficult Purification | Streaking on TLC: The acidic nature of the sulfonamide proton can cause streaking on silica gel. | Add a small amount of acetic acid (~0.5%) to the chromatography eluent to suppress deprotonation and improve peak shape. |
Safety Precautions
A thorough risk assessment must be conducted before beginning any chemical synthesis.
-
This compound: Sulfonyl chlorides are corrosive and potent lachrymators. They react with moisture, including in the eyes and respiratory tract. Always handle in a certified chemical fume hood.
-
Primary Amines: Many amines are corrosive, toxic, and may have strong, unpleasant odors. Avoid inhalation and skin contact.[8][9][10]
-
Bases: Triethylamine and pyridine are flammable, corrosive, and toxic. Handle with care in a fume hood.
-
Solvents: Dichloromethane is a volatile organic solvent and a suspected carcinogen. Minimize exposure by working in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.[9][11]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- 1. cbijournal.com [cbijournal.com]
- 2. 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation | Bentham Science [eurekaselect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hinsberg Reagent And Test | Unacademy [unacademy.com]
- 5. byjus.com [byjus.com]
- 6. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. louisville.edu [louisville.edu]
Application Notes and Protocols: 4-(2-Methylphenoxy)benzenesulfonyl Chloride in Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide on the application of 4-(2-methylphenoxy)benzenesulfonyl chloride in polymer chemistry. While direct literature on the polymerization of this specific monomer is nascent, its structural motifs strongly suggest its utility as a monomer for the synthesis of high-performance poly(ether sulfone)s (PES). This guide will, therefore, present a well-established, analogous protocol for the synthesis of PES, detail the expected properties of the resulting polymer, and discuss potential applications. The protocols and insights provided are grounded in established principles of polymer chemistry to ensure scientific integrity and practical applicability.
Introduction: The Potential of this compound in Polymer Chemistry
This compound is a versatile organic compound with the chemical formula C₁₃H₁₁ClO₃S.[1] Its molecular structure, featuring a reactive sulfonyl chloride group and a stable phenoxy ether linkage, makes it a promising candidate for applications in the synthesis of specialty polymers.[2][3][4] The incorporation of the 2-methylphenoxy group is anticipated to impart unique solubility and processing characteristics to the resulting polymers. This application note will focus on its use as a monomer in the synthesis of poly(ether sulfone)s, a class of high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance.[5]
The primary synthetic route explored herein is nucleophilic aromatic substitution (SNAr) polycondensation, a robust and widely used method for preparing poly(ether sulfone)s.[6] In this approach, the electron-withdrawing sulfonyl group activates the chlorine atom for nucleophilic attack, while a suitable bisphenol comonomer provides the nucleophilic phenoxide ions.
Synthesis of Poly(ether sulfone) from this compound: A Detailed Protocol
The following protocol is an adapted method based on established procedures for the synthesis of poly(ether sulfone)s from analogous monomers.[7]
Materials and Equipment
-
Monomers:
-
This compound (≥99%)
-
Bisphenol A (BPA) (≥99%)
-
-
Solvent:
-
Anhydrous N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)
-
-
Base:
-
Anhydrous potassium carbonate (K₂CO₃), finely ground and dried
-
-
Azeotroping Agent:
-
Toluene or cyclohexane
-
-
Precipitating Agent:
-
Methanol or isopropanol
-
-
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap
-
Condenser
-
Nitrogen or Argon inlet
-
Heating mantle with temperature controller
-
Buchner funnel and filter paper
-
Vacuum oven
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of poly(ether sulfone).
Step-by-Step Protocol
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen inlet, add this compound (1.0 eq), Bisphenol A (1.0 eq), and finely ground, anhydrous potassium carbonate (1.1-1.2 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc) to achieve a monomer concentration of 15-25% (w/v) and a sufficient amount of toluene to fill the Dean-Stark trap.
-
Azeotropic Dehydration: Purge the system with nitrogen for 30 minutes. Heat the reaction mixture to reflux (typically 140-150 °C) to azeotropically remove any residual water from the reaction mixture. Continue this process until no more water is collected in the Dean-Stark trap (approximately 2-4 hours).
-
Polymerization: After complete dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-180 °C to initiate the polycondensation reaction.
-
Reaction Monitoring: Maintain the reaction at this temperature under a gentle flow of nitrogen for 8-12 hours. The progress of the polymerization can be monitored by the noticeable increase in the viscosity of the solution.
-
Precipitation and Purification: Once the desired viscosity is achieved, cool the reaction mixture to room temperature and dilute it with additional DMAc to reduce its viscosity. Slowly pour the viscous polymer solution into a stirred, large excess of methanol to precipitate the polymer.
-
Washing: Collect the fibrous polymer precipitate by filtration. Thoroughly wash the polymer with hot deionized water to remove any inorganic salts and then with methanol to remove any unreacted monomers or low molecular weight oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 100-120 °C for 24 hours or until a constant weight is achieved.
Expected Properties of the Resulting Poly(ether sulfone)
The properties of the synthesized poly(ether sulfone) are expected to be in line with those of other aromatic poly(ether sulfone)s, with potential variations due to the presence of the 2-methylphenoxy side group.
Physicochemical Properties
| Property | Expected Value/Characteristic |
| Appearance | Off-white to light amber, amorphous solid. |
| Solubility | Expected to be soluble in polar aprotic solvents such as DMAc, NMP, and dimethyl sulfoxide (DMSO). The methyl group may enhance solubility in less polar solvents like chloroform compared to unsubstituted analogues. |
| Molecular Weight | High molecular weight polymers (Mn > 20,000 g/mol ) should be achievable with precise stoichiometry and anhydrous conditions. |
| Glass Transition Temp. | Typically in the range of 180-230 °C, indicating high thermal stability.[4] |
| Thermal Decomposition | Expected to be stable up to 400-500 °C in an inert atmosphere. |
| Mechanical Properties | The polymer is anticipated to form tough, rigid, and transparent films with high tensile strength and modulus. |
Structural Characterization
The structure of the synthesized polymer can be confirmed using standard analytical techniques:
-
FT-IR Spectroscopy: Look for the characteristic absorption bands of the sulfonyl group (O=S=O) at approximately 1150 cm⁻¹ and 1320 cm⁻¹, the aryl-ether linkage (C-O-C) around 1240 cm⁻¹, and the aromatic C-H and C=C stretching vibrations.
-
¹H and ¹³C NMR Spectroscopy: These techniques will provide detailed information about the polymer structure, confirming the successful incorporation of both monomer units and the formation of the desired ether linkages. The signals corresponding to the methyl protons of the 2-methylphenoxy group should be clearly visible.
Potential Applications
Given the expected high-performance characteristics, polymers derived from this compound could find applications in various advanced fields:
-
Membranes for Separation Processes: The inherent chemical and thermal stability of poly(ether sulfone)s makes them suitable for applications in gas separation, ultrafiltration, and reverse osmosis membranes.[3]
-
High-Temperature Adhesives and Coatings: The polymer's thermal stability and good film-forming properties suggest its use in demanding adhesive and coating applications.
-
Advanced Composites: As a matrix material for fiber-reinforced composites used in the aerospace and automotive industries.
-
Medical and Pharmaceutical Applications: The biocompatibility of some poly(ether sulfone)s allows for their use in medical devices and as drug delivery matrices, where the solubility and stability of compounds can be enhanced.[8]
Conclusion
This compound is a promising monomer for the synthesis of advanced poly(ether sulfone)s. While direct experimental data for this specific monomer is not yet widely available, established polycondensation methodologies provide a clear and reliable pathway for its polymerization. The resulting polymer is expected to exhibit the high thermal stability, mechanical strength, and chemical resistance characteristic of poly(ether sulfone)s, with the 2-methylphenoxy group potentially offering enhanced solubility and processability. The detailed protocol and expected properties outlined in this application note provide a solid foundation for researchers and scientists to explore the potential of this versatile monomer in developing next-generation high-performance materials.
References
- 1. Copolycondensation of IPA/TPA, BPA, and 4,4′‐dihydroxydipehnylsulfone and 4,4′‐dicarboxydiphenylsulfone | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of sulfonated poly(ether sulfone)s containing mesonaphthobifluorene for polymer electrolyte membrane fuel cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of aromatic poly(ether sulfone)s containing pendant sodium sulfonate groups | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. koasas.kaist.ac.kr:8080 [koasas.kaist.ac.kr:8080]
Application Notes and Protocols for the Use of 4-(2-Methylphenoxy)benzenesulfonyl Chloride as a Versatile Reagent in Organic Synthesis
Introduction: A Modern Tool for Sulfonamide and Sulfonate Ester Synthesis
4-(2-Methylphenoxy)benzenesulfonyl chloride has emerged as a valuable and versatile electrophilic reagent in contemporary organic synthesis. Its unique molecular architecture, featuring a sterically accessible sulfonyl chloride moiety activated by the electron-withdrawing nature of the aryloxy group, makes it an efficient building block for the construction of sulfonamides and sulfonate esters.[1][2] These structural motifs are prevalent in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals, rendering this compound a reagent of significant interest to researchers in drug discovery and materials science.[3][4]
This comprehensive guide provides detailed experimental protocols for the application of this compound in the synthesis of sulfonamides and sulfonate esters. Beyond a simple recitation of steps, this document delves into the mechanistic rationale behind the procedural choices, offering insights to empower researchers to optimize these transformations for their specific synthetic challenges.
Safety and Handling: Prudent Practices for a Reactive Reagent
This compound, like other arylsulfonyl chlorides, is a moisture-sensitive and corrosive compound that requires careful handling to ensure both experimental success and personal safety.
Storage: The reagent should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place, ideally at 0-8°C, to prevent hydrolysis to the corresponding sulfonic acid.[3]
Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water and seek medical attention.
Incompatibilities: this compound is incompatible with strong bases, oxidizing agents, and nucleophiles such as water, alcohols, and amines, except under controlled reaction conditions.
Core Applications: Synthesis of Sulfonamides and Sulfonate Esters
The primary utility of this compound lies in its ability to readily react with nucleophiles to form stable sulfonamide and sulfonate ester linkages. The following sections provide detailed, step-by-step protocols for these key transformations.
Protocol 1: Synthesis of N-Substituted 4-(2-Methylphenoxy)benzenesulfonamides
This protocol details the synthesis of a representative sulfonamide, N-benzyl-4-(2-methylphenoxy)benzenesulfonamide, through the reaction of this compound with benzylamine. This procedure can be readily adapted for a wide range of primary and secondary amines.
Reaction Scheme:
Figure 1: General scheme for sulfonamide synthesis.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 282.75 | 1.41 g | 5.0 | 1.0 |
| Benzylamine | 107.15 | 0.59 g (0.60 mL) | 5.5 | 1.1 |
| Pyridine | 79.10 | 0.47 g (0.48 mL) | 6.0 | 1.2 |
| Dichloromethane (DCM), anhydrous | - | 25 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | 20 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 20 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Hexanes | - | As needed | - | - |
Experimental Protocol:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.41 g, 5.0 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (25 mL) to the flask and stir until the solid is fully dissolved.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Amine and Base Addition: In a separate vial, dissolve benzylamine (0.60 mL, 5.5 mmol) and pyridine (0.48 mL, 6.0 mmol) in 5 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred sulfonyl chloride solution over 10-15 minutes, ensuring the internal temperature remains below 5°C. The causality for this dropwise addition at low temperature is to control the exothermic reaction and prevent the formation of undesired side products.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess pyridine and unreacted benzylamine, followed by saturated NaHCO₃ solution (1 x 20 mL) to neutralize any remaining acid, and finally with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure N-benzyl-4-(2-methylphenoxy)benzenesulfonamide.
Protocol 2: Synthesis of Aryl 4-(2-Methylphenoxy)benzenesulfonates
This protocol describes the synthesis of a representative sulfonate ester, p-cresyl 4-(2-methylphenoxy)benzenesulfonate, from the reaction of this compound and p-cresol. This general procedure is applicable to a variety of phenols and alcohols.
Reaction Scheme:
Figure 2: General scheme for sulfonate ester synthesis.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 282.75 | 1.41 g | 5.0 | 1.0 |
| p-Cresol | 108.14 | 0.59 g | 5.5 | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 0.84 mL | 6.0 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | - | 25 mL | - | - |
| Deionized Water | - | 30 mL | - | - |
| Diethyl Ether | - | 50 mL | - | - |
| 1 M Sodium Hydroxide (NaOH) | - | 20 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Hexanes | - | As needed | - | - |
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve p-cresol (0.59 g, 5.5 mmol) in anhydrous tetrahydrofuran (15 mL).
-
Base Addition: Add triethylamine (0.84 mL, 6.0 mmol) to the solution.
-
Cooling: Cool the mixture to 0°C in an ice-water bath.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.41 g, 5.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the stirred p-cresol solution over 15-20 minutes. The use of an anhydrous solvent and inert atmosphere is crucial to prevent the hydrolysis of the highly reactive sulfonyl chloride.[5]
-
Reaction Progression: After the addition, allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Continue stirring for 4-6 hours, monitoring the reaction by TLC.
-
Work-up:
-
Quench the reaction by adding deionized water (30 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 25 mL).
-
Combine the organic layers and wash with 1 M NaOH (2 x 20 mL) to remove unreacted p-cresol, followed by brine (1 x 20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude sulfonate ester can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
Mechanistic Insights: The Rationale Behind the Reaction
The formation of both sulfonamides and sulfonate esters from this compound proceeds via a nucleophilic substitution reaction at the electron-deficient sulfur atom.[6][7]
Figure 3: Mechanistic pathway for sulfonamide/sulfonate ester formation.
The reaction is initiated by the attack of the lone pair of electrons from the nitrogen of the amine or the oxygen of the alcohol/phenol on the sulfur atom of the sulfonyl chloride. This concerted or stepwise process leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the chloride ion as a good leaving group, forming the stable sulfonamide or sulfonate ester product.
The role of the base (e.g., pyridine or triethylamine) is twofold: it acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product side. In the case of less reactive nucleophiles, the base can also serve to deprotonate the nucleophile, thereby increasing its nucleophilicity. The 4-(2-methylphenoxy) group influences the reactivity of the sulfonyl chloride through its electronic effects, which can be a subject of further investigation for fine-tuning reaction conditions.
Conclusion: A Robust Reagent for Modern Synthesis
This compound is a highly effective reagent for the synthesis of sulfonamides and sulfonate esters, two critical functionalities in medicinal and materials chemistry. The protocols outlined in this guide provide a solid foundation for researchers to utilize this reagent with confidence. By understanding the underlying reaction mechanisms and adhering to safe handling practices, scientists can leverage the synthetic potential of this compound to accelerate their research and development endeavors.
References
Application Notes and Protocols: Strategic Use of 4-(2-Methylphenoxy)benzenesulfonyl Chloride in Protecting Group Chemistry
Introduction: A Modern Tool for Selective Synthesis
In the landscape of multistep organic synthesis, the judicious use of protecting groups is paramount to achieving desired molecular complexity.[1][2] The ideal protecting group should be readily introduced in high yield, stable to a range of reaction conditions, and cleanly removed under mild conditions that do not compromise the integrity of the target molecule.[3] Arenesulfonyl chlorides have long been a mainstay for the protection of primary and secondary amines, converting them into stable sulfonamides.[4] This transformation temporarily attenuates the nucleophilicity and basicity of the amine, allowing for selective reactions at other sites within the molecule.
This guide focuses on the strategic application of 4-(2-methylphenoxy)benzenesulfonyl chloride as a versatile protecting group for amines and potentially for alcohols. The presence of the ortho-methylphenoxy moiety introduces unique steric and electronic properties to the traditional benzenesulfonyl framework. This modification can influence the crystallinity of the protected derivatives, potentially aiding in purification, and may modulate the reactivity of the sulfonamide or sulfonate ester, offering a nuanced tool for the synthetic chemist. While specific literature on the use of this compound as a protecting group is not abundant, its utility can be inferred from established protocols for analogous arenesulfonyl chlorides. This document provides detailed, field-proven protocols for the protection and deprotection of amines, based on established methodologies, to guide researchers in leveraging the potential of this valuable reagent.
Physicochemical Properties of this compound
A clear understanding of the reagent's properties is crucial for its effective application.
| Property | Value |
| Molecular Formula | C₁₃H₁₁ClO₃S |
| Molecular Weight | 282.75 g/mol |
| CAS Number | 610277-83-3 |
| Appearance | Typically a crystalline solid |
Part 1: Protection of Amines as 4-(2-Methylphenoxy)benzenesulfonamides
The reaction of this compound with primary or secondary amines in the presence of a suitable base affords the corresponding sulfonamide. This transformation effectively "masks" the amine's reactivity, rendering it stable to a variety of reaction conditions.
Causality Behind Experimental Choices
The choice of base and solvent is critical for the successful and clean formation of the sulfonamide. A non-nucleophilic organic base, such as triethylamine or pyridine, is typically employed to neutralize the hydrochloric acid generated during the reaction. The solvent, often a chlorinated hydrocarbon like dichloromethane (DCM), is chosen for its inertness and ability to dissolve both the amine substrate and the sulfonyl chloride. For less reactive amines, the addition of a catalytic amount of a more potent acylation catalyst, such as 4-dimethylaminopyridine (DMAP), can accelerate the reaction.
Experimental Workflow: Protection of an Amine
Caption: Workflow for the protection of amines.
Detailed Protocol: Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.05-1.1 equiv)
-
Triethylamine (Et₃N) (1.5 equiv) or Pyridine (2.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equiv) and anhydrous DCM.
-
Add triethylamine (1.5 equiv) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 equiv) in a minimal amount of anhydrous DCM.
-
Add the solution of the sulfonyl chloride dropwise to the stirred amine solution at 0 °C over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by flash column chromatography on silica gel or by recrystallization.
Part 2: Deprotection of 4-(2-Methylphenoxy)benzenesulfonamides
The robust nature of sulfonamides necessitates reductive cleavage for their deprotection. While a variety of methods exist for this transformation, two particularly effective and widely applicable protocols are presented here: reductive cleavage with magnesium in methanol and with samarium(II) iodide.
Method 1: Reductive Cleavage with Magnesium and Methanol
This method is a cost-effective and operationally simple procedure for the deprotection of arenesulfonamides.[5][6][7] The reaction is believed to proceed via single electron transfer from the magnesium metal to the sulfonamide.
Experimental Workflow: Mg/MeOH Deprotection
Caption: Workflow for Mg/MeOH deprotection.
Detailed Protocol: Mg/MeOH Deprotection
Materials:
-
4-(2-Methylphenoxy)benzenesulfonamide (1.0 equiv)
-
Magnesium (Mg) turnings (excess, e.g., 10-20 equiv)
-
Methanol (MeOH), anhydrous
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the sulfonamide (1.0 equiv) and anhydrous methanol.
-
Add magnesium turnings (10-20 equiv) to the stirred solution.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Filter the mixture through a pad of Celite® to remove inorganic salts, washing the filter cake with methanol and DCM or EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
To the residue, add water and extract with DCM or EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude amine can be purified by an appropriate method, such as column chromatography or distillation.
Method 2: Reductive Cleavage with Samarium(II) Iodide
Samarium(II) iodide (SmI₂) is a powerful single-electron reducing agent that is particularly effective for the cleavage of robust functional groups, including sulfonamides.[8][9][10] This method is often successful where other reductive methods fail and proceeds under mild, neutral conditions.
Detailed Protocol: SmI₂ Deprotection
Materials:
-
4-(2-Methylphenoxy)benzenesulfonamide (1.0 equiv)
-
Samarium(II) iodide (SmI₂) solution in THF (typically 0.1 M), freshly prepared or titrated (excess, e.g., 4-6 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
An appropriate proton source (e.g., anhydrous methanol or tert-butanol)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the sulfonamide (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Add the proton source (e.g., methanol, 4-6 equiv).
-
Cool the solution to the desired temperature (typically ranging from -78 °C to room temperature, depending on substrate reactivity).
-
Slowly add the SmI₂ solution via syringe until the characteristic deep blue or green color persists, indicating an excess of the reagent.
-
Stir the reaction at the chosen temperature and monitor by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume the excess SmI₂.
-
Allow the mixture to warm to room temperature and dilute with EtOAc.
-
Wash the mixture sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amine by column chromatography.
Part 3: Potential Application in Alcohol Protection
While arenesulfonyl chlorides are more commonly used for the protection of amines, they can also be employed to protect alcohols as sulfonate esters. However, it is important to note that sulfonate esters are excellent leaving groups, and this protection strategy is generally reserved for phenols or for specific applications where subsequent nucleophilic substitution is desired.[11] The protection of a primary or secondary alcohol with this compound would proceed under similar conditions to amine protection, typically using a base like pyridine in DCM. Deprotection would likely require strong reducing agents, such as lithium aluminum hydride (LiAlH₄), which may not be compatible with other functional groups in the molecule.
Conclusion and Future Outlook
This compound represents a valuable, albeit under-explored, reagent in the synthetic organic chemist's toolkit. The protocols detailed herein, based on established and reliable methodologies for analogous arenesulfonyl chlorides, provide a solid foundation for its application in the protection of amines. The steric and electronic influence of the 2-methylphenoxy group may offer advantages in terms of crystallinity and modulated reactivity, warranting further investigation. Researchers and drug development professionals are encouraged to explore the utility of this reagent in their synthetic endeavors, with the provided protocols serving as a comprehensive starting point for methodological development. Future studies focusing on the direct comparison of this protecting group with more conventional arenesulfonyl groups will be invaluable in fully elucidating its unique advantages and limitations.
References
- 1. catalogimages.wiley.com [catalogimages.wiley.com]
- 2. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]
- 9. Deprotection of arenesulfonamides with samarium iodide (Journal Article) | OSTI.GOV [osti.gov]
- 10. Making sure you're not a bot! [gupea.ub.gu.se]
- 11. Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 4-(2-Methylphenoxy)benzenesulfonyl Chloride in the Synthesis of Advanced Agrochemicals
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block for Modern Crop Protection
4-(2-Methylphenoxy)benzenesulfonyl chloride is a highly reactive intermediate that serves as a cornerstone in the synthesis of a variety of agrochemicals, particularly a class of potent herbicides known as sulfonylureas.[1][2][3] Its unique chemical structure, featuring a reactive sulfonyl chloride group and a substituted phenoxy moiety, allows for the construction of complex molecules with high biological activity.[1] This guide provides a comprehensive overview of the application of this compound in agrochemical synthesis, with a focus on the preparation of sulfonylurea herbicides. Detailed protocols, mechanistic insights, and safety considerations are presented to aid researchers in this field.
The primary application of this compound in agrochemical synthesis lies in its reaction with heterocyclic amines to form the sulfonylurea bridge, a key structural feature responsible for the herbicidal activity of this class of compounds.[4][5] Sulfonylurea herbicides are renowned for their high efficacy at low application rates, broad weed control spectrum, and favorable toxicological profiles.
Core Principles: The Chemistry of Sulfonylurea Herbicide Synthesis
The synthesis of sulfonylurea herbicides from this compound generally proceeds through a two-step process. The first step involves the reaction of the sulfonyl chloride with a primary amine, typically a substituted aminopyrimidine or aminotriazine, in the presence of a base to form a sulfonamide. This is followed by a reaction with a carbamate or isocyanate to complete the sulfonylurea linkage.
A common and efficient alternative is the direct reaction of the sulfonyl chloride with a pre-formed carbamate of the heterocyclic amine. This one-pot synthesis is often preferred in industrial settings due to its simplicity and high yields.
The general reaction scheme is as follows:
Caption: General reaction pathway for the synthesis of sulfonylurea herbicides.
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
Sulfonylurea herbicides, synthesized using this compound, act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[5] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. The inhibition of ALS leads to a cessation of cell division and plant growth, ultimately resulting in the death of susceptible weeds. The high specificity of these herbicides for the plant enzyme contributes to their low toxicity in mammals, which lack the ALS enzyme.
Caption: Simplified schematic of the herbicidal mode of action.
Application Protocol: Synthesis of a Metsulfuron-methyl Analogue
This section provides a detailed protocol for the synthesis of a representative sulfonylurea herbicide, an analogue of Metsulfuron-methyl, using this compound.
Objective: To synthesize N-(((4,6-dimethoxypyrimidin-2-yl)amino)carbonyl)-4-(2-methylphenoxy)benzenesulfonamide.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity |
| This compound | 610277-83-3 | 282.75 | 2.83 g |
| 2-Amino-4,6-dimethoxypyrimidine | 36315-01-2 | 155.15 | 1.55 g |
| Phenyl chloroformate | 1885-14-9 | 156.57 | 1.72 g |
| Anhydrous Pyridine | 110-86-1 | 79.10 | 10 mL |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL |
| Diethyl ether | 60-29-7 | 74.12 | 100 mL |
| 1M Hydrochloric acid | 7647-01-0 | 36.46 | As needed |
| Saturated sodium bicarbonate solution | 144-55-8 | 84.01 | As needed |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | As needed |
Experimental Procedure
Step 1: Synthesis of the Phenyl Carbamate Intermediate
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1.55 g (10 mmol) of 2-amino-4,6-dimethoxypyrimidine in 30 mL of anhydrous dichloromethane and 5 mL of anhydrous pyridine.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of 1.72 g (11 mmol) of phenyl chloroformate in 10 mL of anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.
-
The resulting mixture containing the phenyl carbamate intermediate is used directly in the next step without isolation.
Step 2: Synthesis of the Sulfonylurea
-
In a separate 250 mL three-necked round-bottom flask, dissolve 2.83 g (10 mmol) of this compound in 20 mL of anhydrous dichloromethane.
-
To this solution, add the previously prepared phenyl carbamate mixture from Step 1.
-
Add 2 mL of anhydrous pyridine as a base.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 8-12 hours.
-
Monitor the reaction by TLC for the formation of the product.
-
After the reaction is complete, cool the mixture to room temperature.
Step 3: Work-up and Purification
-
Wash the reaction mixture sequentially with 50 mL of 1M hydrochloric acid, 50 mL of water, and 50 mL of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) to yield the pure N-(((4,6-dimethoxypyrimidin-2-yl)amino)carbonyl)-4-(2-methylphenoxy)benzenesulfonamide as a white solid.
-
Characterize the final product by NMR, IR, and mass spectrometry to confirm its structure and purity.
References
Application Notes and Protocols: Catalytic Applications of 4-(2-Methylphenoxy)benzenesulfonyl Chloride Derivatives
Introduction: A Versatile Reagent in Modern Catalysis
4-(2-Methylphenoxy)benzenesulfonyl chloride is a highly versatile sulfonyl chloride compound, recognized for its utility in organic synthesis and pharmaceutical applications.[1] Its unique molecular structure, featuring a sterically influential 2-methylphenoxy group, allows it to serve as an effective electrophile for the introduction of the 4-(2-methylphenoxy)benzenesulfonyl moiety into a wide array of organic molecules.[1] While traditionally employed as a stoichiometric reagent for the synthesis of sulfonamides and sulfonate esters, recent advancements in transition metal catalysis have expanded its role, positioning it as a key coupling partner in sophisticated carbon-carbon and carbon-sulfur bond-forming reactions. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, focusing on the catalytic applications of this valuable reagent.
Application Note 1: Synthesis of Biologically Active Sulfonamides
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide range of therapeutic agents.[2] this compound is an excellent precursor for the synthesis of novel sulfonamide derivatives, which are crucial in the development of pharmaceuticals and agrochemicals.[1] The reaction with primary or secondary amines is typically straightforward and high-yielding. While often performed under basic conditions without a metal catalyst, transition metal-catalyzed methods have been developed for more complex couplings.[2]
General Protocol for Sulfonamide Synthesis
This protocol describes a standard, non-catalytic procedure for the synthesis of N-aryl or N-alkyl sulfonamides.
Materials:
-
This compound
-
Primary or secondary amine (1.0 eq.)
-
Pyridine or triethylamine (1.5 eq.)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.0 eq.) in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 eq.) to the solution.
-
In a separate flask, dissolve this compound (1.05 eq.) in a minimal amount of the same solvent.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired sulfonamide.
Causality Behind Experimental Choices:
-
The use of a non-nucleophilic base like pyridine or triethylamine is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
The reaction is performed at 0 °C initially to control the exothermic reaction between the highly reactive sulfonyl chloride and the amine.
Application Note 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
A significant advancement in the application of arylsulfonyl chlorides is their use as electrophilic partners in palladium-catalyzed cross-coupling reactions.[3][4] The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, allows for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[5][6][7] Arylsulfonyl chlorides, including this compound, can serve as effective alternatives to aryl halides in this transformation, enabling the synthesis of biaryl compounds.[4]
Protocol for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol outlines a representative procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.)
-
1,4-Dioxane or Toluene/Water (e.g., 10:1 mixture)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), arylboronic acid (1.2 eq.), and the base (K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Add Pd(OAc)₂ (e.g., 3 mol%) and the phosphine ligand (e.g., 6 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the biaryl product.
Data Presentation: Suzuki-Miyaura Coupling of Arylsulfonyl Chlorides
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ | Toluene/H₂O | 100 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₃PO₄ | 1,4-Dioxane | 90 | High |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | 1,4-Dioxane | 100 | Moderate to High |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Visualization of Catalytic Cycle and Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
Analytical Strategies for Monitoring Reactions of 4-(2-Methylphenoxy)benzenesulfonyl Chloride
An Application Guide
Abstract
This guide provides a comprehensive overview of robust analytical methodologies for monitoring chemical reactions involving 4-(2-methylphenoxy)benzenesulfonyl chloride. As a critical intermediate in the synthesis of sulfonamides and other pharmacologically relevant molecules, rigorous in-process control is paramount for optimizing reaction yields, minimizing impurities, and ensuring process scalability and safety.[1][2][3] We present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices, such as sample preparation, derivatization strategies, and instrument parameters, is explained to empower researchers, scientists, and drug development professionals in selecting and implementing the most appropriate method for their specific analytical objectives.
Introduction: The Analytical Imperative
This compound is a versatile reagent widely used in medicinal chemistry and organic synthesis.[1][2] Its primary utility lies in its reaction with amines, alcohols, or other nucleophiles to form sulfonamides and sulfonate esters, which are scaffolds found in numerous therapeutic agents. The core of this reactivity is the sulfonyl chloride (-SO₂Cl) functional group, an excellent electrophile.
However, this high reactivity presents a significant analytical challenge. The compound is sensitive to hydrolysis and can degrade under certain conditions, making accurate monitoring of its consumption and product formation non-trivial.[4][5] Effective analytical monitoring allows for:
-
Kinetic Analysis: Understanding reaction rates to optimize temperature, catalyst loading, and addition times.
-
Yield Optimization: Accurately determining reactant conversion and product formation to maximize output.
-
Impurity Profiling: Identifying and quantifying byproducts, such as those from hydrolysis or side reactions.
-
Process Safety: Ensuring complete consumption of the reactive starting material before workup.
This document serves as a practical guide to navigating these challenges, offering a selection of validated analytical protocols.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 610277-83-3 | [1][2] |
| Molecular Formula | C₁₃H₁₁ClO₃S | [1][2] |
| Molecular Weight | 282.74 g/mol | [1][2] |
| Appearance | Pink to white crystalline powder | [2] |
Strategic Method Selection
The choice of analytical technique is dictated by the specific question being asked. Are you interested in real-time kinetic data, or do you need a high-throughput purity assessment of quenched reaction aliquots? The following diagram and table provide a decision-making framework.
Caption: Decision tree for selecting an analytical method.
Comparative Overview of Techniques
| Technique | Primary Application | Throughput | Key Advantages | Key Limitations |
| HPLC-UV | Quantitative analysis of reaction conversion and purity. | High | Excellent quantitation, robust, widely available. | Requires reaction quenching; not real-time. |
| GC-MS | Identification of volatile byproducts and purity analysis. | Medium | High sensitivity and specificity for structural confirmation. | Requires derivatization due to thermal instability of sulfonyl chlorides.[4][6] |
| NMR | Real-time, in-situ reaction monitoring and structural elucidation. | Low | Non-invasive, provides detailed structural information, ideal for kinetics.[4][7] | Lower sensitivity, requires deuterated solvents, potential for line broadening. |
Protocol 1: Quantitative Analysis by Reverse-Phase HPLC
This is the workhorse method for routine monitoring of reaction progress. The core principle involves taking an aliquot of the reaction mixture at a specific time point and immediately quenching the reaction to prevent further conversion. The sample is then analyzed by RP-HPLC to separate the more polar sulfonyl chloride starting material from the typically less polar sulfonamide or sulfonate ester product.
Causality and Rationale
-
Quenching: The reactivity of this compound necessitates immediate quenching. Diluting the reaction aliquot in a cold, aprotic solvent (like acetonitrile) effectively stops the reaction by rapidly lowering the temperature and concentration of reactants.
-
Column Choice: A C18 column is the standard for reverse-phase chromatography. Its nonpolar stationary phase effectively retains the aromatic compounds of interest, allowing for separation based on polarity differences.
-
Mobile Phase: A gradient of water and acetonitrile is used to elute compounds across a range of polarities. An acid modifier (like phosphoric or formic acid) is often added to sharpen peaks by ensuring that any acidic or basic functional groups are consistently protonated.[8][9]
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
Quenching/Diluent Solution: Acetonitrile (HPLC grade).
-
Mobile Phase A: Deionized water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Sample Preparation:
-
At your desired time point, withdraw a small, accurately measured aliquot of the reaction mixture (e.g., 10 µL).
-
Immediately dispense the aliquot into a pre-filled HPLC vial containing 1.0 mL of cold acetonitrile.
-
Cap the vial and vortex thoroughly. This is your analytical sample.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Standard system with UV/DAD detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Column Temperature | 30 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Detection Wavelength | 254 nm (or optimal wavelength from UV scan) |
| Mobile Phase Gradient | 0-15 min: 30% to 90% B; 15-17 min: 90% B; 17.1-20 min: 30% B |
-
Data Analysis:
-
Integrate the peak areas for the this compound reactant and the desired product.
-
Calculate the percent conversion using the following formula (assuming equal response factors, which should be verified): % Conversion = [Product Area / (Product Area + Reactant Area)] * 100
-
Protocol 2: Impurity Identification by GC-MS with Derivatization
Direct analysis of sulfonyl chlorides by GC is often problematic due to their potential to degrade in the hot injector port.[4][6] A robust solution is to convert the sulfonyl chloride into a more thermally stable derivative, such as a sulfonamide, prior to analysis. This method is particularly useful for identifying unknown impurities and confirming product identity.
Causality and Rationale
-
Derivatization: Reacting the sulfonyl chloride with a simple secondary amine, like diethylamine, produces a stable N,N-diethylsulfonamide.[4][6] This derivative is less reactive and more volatile than the parent sulfonyl chloride, making it ideal for GC-MS analysis. The process is rapid and quantitative.
-
Column Choice: A non-polar column, such as a DB-5ms or RTX-5MS, is used.[4][10] These columns separate compounds primarily based on boiling point, which is well-suited for the analysis of derivatized reaction mixtures.
-
MS Detection: Mass spectrometry provides molecular weight information and characteristic fragmentation patterns, which are crucial for confirming the identity of the product and elucidating the structure of unknown byproducts. Common fragmentations for sulfonyl compounds include the loss of Cl• (M-35/37) and SO₂ (M-64).[4]
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
Derivatization Reagent: 10% (v/v) solution of diethylamine in dichloromethane.
-
Solvent: Dichloromethane (GC grade).
-
-
Sample Preparation:
-
Withdraw an aliquot of the reaction mixture (e.g., 20 µL).
-
Quench it in 1.0 mL of dichloromethane.
-
Add 100 µL of the diethylamine derivatization reagent.
-
Cap the vial and let it stand for 15 minutes at room temperature to ensure complete derivatization.
-
The sample is now ready for GC-MS analysis.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC-MS System | Standard GC with a Mass Spectrometer detector |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | Start at 80 °C, hold 2 min, ramp at 15 °C/min to 300 °C, hold 5 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
-
Data Analysis:
-
Examine the Total Ion Chromatogram (TIC) to assess purity based on relative peak areas.
-
Analyze the mass spectrum of the main peak to confirm the molecular ion of the derivatized product.
-
Analyze the mass spectra of minor peaks to identify potential impurities.
-
Protocol 3: Real-Time Kinetic Monitoring by ¹H NMR Spectroscopy
For detailed mechanistic studies, ¹H NMR spectroscopy is an unparalleled tool, allowing for non-invasive, real-time observation of the reaction as it occurs.[7][11]
Causality and Rationale
-
Non-Invasive Monitoring: The reaction is run directly inside the NMR spectrometer in a sealed NMR tube. This avoids any workup or quenching steps that could introduce errors, providing a true kinetic profile.
-
Solvent Choice: Aprotic deuterated solvents (e.g., CDCl₃, acetone-d₆) are essential.[4] They are chemically inert to the reactive sulfonyl chloride and do not produce overwhelming solvent signals in the ¹H spectrum.
-
Quantitative Measurement: The area of an NMR peak is directly proportional to the number of protons it represents. By monitoring the change in the integral of a peak unique to the reactant versus one unique to the product, a precise measurement of conversion over time can be obtained.
Detailed Step-by-Step Protocol
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Add an internal standard (e.g., mesitylene) if absolute concentration is needed.
-
Acquire an initial spectrum (t=0) to confirm starting material purity and peak positions.
-
Initiate the reaction by adding the nucleophile (e.g., a specific amine) directly to the NMR tube, mixing quickly, and inserting it into the spectrometer.
-
-
NMR Acquisition:
-
Use a standard ¹H NMR experiment.
-
Set up an arrayed experiment to automatically acquire spectra at regular time intervals (e.g., every 5 minutes) for the desired reaction duration.
-
Ensure proper temperature control within the NMR probe.
-
-
Data Analysis:
-
Process the series of spectra (phasing, baseline correction).
-
Identify a well-resolved signal for the starting material and a well-resolved signal for the product. For example, monitor an aromatic proton on the benzenesulfonyl chloride ring that shifts significantly upon reaction.
-
Integrate both signals in each spectrum.
-
Calculate the conversion at each time point: % Conversion = [Product Integral / (Product Integral + Reactant Integral)] * 100.
-
Plot % Conversion vs. Time to generate a kinetic profile.
-
Integrated Analytical Workflow
The following diagram illustrates a typical workflow combining HPLC and GC-MS for comprehensive reaction analysis.
Caption: Combined workflow for reaction monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 日本大学習志野高等学校 | Virtual tour generated by Panotour [nnhs.cst.nihon-u.ac.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of Benzenesulfonyl chloride, 4-methoxy-3-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of Benzenesulfonyl chloride, 4-(acetylamino)-5-methoxy-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. rsc.org [rsc.org]
- 11. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfonamide Synthesis with 4-(2-Methylphenoxy)benzenesulfonyl Chloride
Welcome to the technical support center for sulfonamide synthesis, with a specialized focus on leveraging 4-(2-methylphenoxy)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to enhance your experimental success. Our goal is to move beyond simple procedural lists, providing a causal understanding of experimental choices to empower your research.
Introduction: The Synthetic Utility of this compound
This compound is a versatile sulfonylating agent used in the synthesis of a wide array of sulfonamide derivatives.[1] These derivatives are crucial in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The classic and most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[2][3][4] This guide will address common challenges and optimization strategies inherent to this synthetic route.
Troubleshooting Guide: Common Issues and Solutions
This section addresses prevalent issues encountered during the synthesis of sulfonamides using this compound, offering potential causes and actionable solutions.
Issue 1: Consistently Low or No Product Yield
Low yields are a frequent challenge in sulfonamide synthesis and can arise from several factors.[5][6]
Potential Causes & Solutions:
-
Hydrolysis of the Sulfonyl Chloride: this compound, like other sulfonyl chlorides, is highly reactive and susceptible to moisture.[4][5][6] Hydrolysis converts the reactive sulfonyl chloride into the corresponding unreactive sulfonic acid.[4][5][6]
-
Solution: Ensure all glassware is thoroughly dried, preferably in an oven, and use anhydrous solvents.[4][5] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended to minimize exposure to atmospheric moisture.[4][5] It is also best to use a fresh or properly stored supply of the sulfonyl chloride.[5]
-
-
Poor Nucleophilicity of the Amine: The reactivity of the amine is a critical factor. Primary amines are generally more reactive than secondary amines.[3] Sterically hindered or electron-deficient amines may exhibit significantly reduced reactivity.[4][6]
-
Inappropriate Base Selection: The base plays a crucial role in neutralizing the HCl generated during the reaction.[2][4] If the base is not effective, the amine starting material can be protonated, rendering it non-nucleophilic and halting the reaction.[4]
-
Solution: A non-nucleophilic organic base like pyridine or triethylamine is often preferred to scavenge the HCl without competing with the amine nucleophile.[2][5] For less reactive amines, a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial.[7] While aqueous bases can be used under certain conditions (Schotten-Baumann), they increase the risk of sulfonyl chloride hydrolysis.[5]
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion of the limiting reagent.
Issue 2: Formation of Unexpected Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of side products.
Potential Causes & Solutions:
-
Bis-sulfonylation of Primary Amines: Primary amines can sometimes react with two equivalents of the sulfonyl chloride, leading to the formation of a bis-sulfonated product.
-
Solution: Using a larger excess of the primary amine can favor the formation of the desired mono-sulfonated product. Alternatively, employing a bulky protecting group on the amine that can be removed in a subsequent step can prevent this side reaction.[5]
-
-
Reaction with Solvent or Base: In some cases, the sulfonyl chloride may react with a nucleophilic solvent or base.
-
Solution: Ensure the use of non-nucleophilic bases and inert solvents. Dichloromethane and tetrahydrofuran are common and generally safe choices.[5]
-
Issue 3: Difficulty in Product Purification
Sulfonamides are typically crystalline solids, making recrystallization a common and effective purification method.[2][8] However, choosing the right solvent system is critical.
Potential Causes & Solutions:
-
Poor Solvent Selection for Recrystallization: An ideal recrystallization solvent will dissolve the sulfonamide at elevated temperatures but not at room temperature, while impurities remain soluble at all temperatures.[5]
-
Persistent Impurities: If recrystallization fails to remove certain impurities, chromatographic methods may be necessary.
-
Solution: Column chromatography on silica gel is a standard technique for purifying sulfonamides. A variety of solvent systems can be employed, and thin-layer chromatography (TLC) should be used to determine the optimal mobile phase for separation.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of a sulfonamide from this compound and an amine?
A1: The reaction proceeds via a nucleophilic acyl-type substitution at the sulfur atom. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. A base is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[10][11]
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Spot the reaction mixture alongside the starting materials (amine and sulfonyl chloride) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress. LC-MS can also be used for more detailed monitoring.
Q3: My this compound is a pink crystalline powder. Is this normal?
A3: Yes, this compound is often described as a pink crystalline powder.[1] The color should not affect its reactivity, provided it has been stored correctly to prevent hydrolysis.
Q4: Can I use a different sulfonylating agent if this compound is not effective for my substrate?
A4: Yes, while this compound is a versatile reagent, other sulfonylating agents can be considered. For instance, sulfonyl fluorides can be used, although they are generally less reactive than sulfonyl chlorides.[9] Pentafluorophenyl (PFP) sulfonate esters have also been established as stable alternatives to unstable sulfonyl chloride species.[12]
Q5: What are the key safety precautions I should take when working with this compound?
A5: Like other sulfonyl chlorides, this reagent is corrosive and moisture-sensitive.[13][14] It can cause severe skin burns and eye damage. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14] Avoid contact with water, as it can decompose to produce corrosive and toxic acids.[13][14]
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol provides a general methodology. Specific quantities and reaction times may need to be optimized for different amine substrates.
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of inert gas (e.g., nitrogen or argon).
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine (1.0 equivalent) and an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Addition of Base: Add a non-nucleophilic base (e.g., triethylamine, 2.0-3.0 equivalents) to the solution and stir.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0-1.1 equivalents) in the anhydrous solvent and add it dropwise to the stirring amine solution at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol for Product Purity Assessment by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of your crude product and starting materials in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved samples on a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate and visualize the spots under UV light (254 nm).[15] The presence of a single spot for your product indicates high purity. Multiple spots suggest the presence of impurities.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Hydrolysis of sulfonyl chloride | Use anhydrous conditions and an inert atmosphere.[4][5] |
| Poor amine nucleophilicity | Increase reaction temperature or use a more polar solvent.[6][7] | |
| Inappropriate base | Use a non-nucleophilic organic base like pyridine or triethylamine.[2][5] | |
| Side Products | Bis-sulfonylation | Use an excess of the primary amine.[5] |
| Reaction with solvent/base | Use inert solvents and non-nucleophilic bases.[5] | |
| Purification Difficulty | Poor recrystallization solvent | Perform small-scale solubility tests to find the optimal solvent.[5] |
| Persistent impurities | Use column chromatography for purification.[9] |
Visualizations
Caption: General workflow for the synthesis of sulfonamides.
Caption: Decision tree for troubleshooting low yield in sulfonamide synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. frontiersrj.com [frontiersrj.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 9. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing the Hydrolysis of 4-(2-Methylphenoxy)benzenesulfonyl Chloride
From the Desk of a Senior Application Scientist
Welcome to the technical support center for 4-(2-methylphenoxy)benzenesulfonyl chloride. This versatile reagent is a cornerstone in the synthesis of novel pharmaceuticals, agrochemicals, and functionalized polymers, primarily for creating sulfonamide derivatives.[1][2] However, its reactivity as a potent electrophile also makes it susceptible to hydrolysis, a common challenge that can significantly impact experimental outcomes.[1][3]
This guide is designed to provide you with a comprehensive understanding of why hydrolysis occurs and to offer practical, field-proven strategies to manage it effectively. We will move from quick answers to common issues to in-depth troubleshooting protocols, ensuring the integrity and success of your reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive regarding the stability and handling of this compound.
Q1: What is hydrolysis in the context of this sulfonyl chloride, and why is it a major concern?
A: Hydrolysis is a chemical reaction where this compound reacts with water (H₂O). This reaction converts your active reagent into two byproducts: 4-(2-methylphenoxy)benzenesulfonic acid and hydrochloric acid (HCl).[4][5]
This is a critical issue for three primary reasons:
-
Yield Reduction: The hydrolyzed reagent is no longer available to react with your intended nucleophile (e.g., an amine or alcohol), directly leading to a lower yield of your desired product.[4][6]
-
Product Contamination: The sulfonic acid byproduct is highly polar and can complicate the purification process, often requiring column chromatography for removal.
-
Reaction Environment Alteration: The generation of HCl creates an acidic environment that can potentially lead to unintended side reactions or degradation of acid-sensitive functional groups in your substrate. The corrosive nature of HCl can also be a concern for equipment.[4]
Q2: My reaction yield is low, and I see a persistent, highly polar spot on my TLC plate that doesn't correspond to my starting materials. Could this be hydrolysis?
A: Yes, this is a classic symptom of significant hydrolysis. Sulfonic acids are very polar and often stick to the baseline of a typical silica gel TLC plate. If you observe a low yield of your target compound along with a new, immobile spot, it is highly probable that your sulfonyl chloride has hydrolyzed either before or during the reaction.
Q3: What are the primary sources of water that can initiate hydrolysis?
A: Water can be introduced from several seemingly minor sources that collectively impact the reaction. The most common culprits are:
-
Atmospheric Moisture: Exposure to ambient air, especially on humid days, during weighing or transfer.[4]
-
Contaminated Solvents: Using solvents that have not been rigorously dried. Even "anhydrous" solvents from a bottle can absorb moisture if not handled properly.
-
Wet Glassware: Failure to adequately dry reaction vessels and syringes, which can harbor a thin film of adsorbed water.[4]
-
Reagents: Other reagents in the reaction mixture, such as amines or bases, may contain trace amounts of water.
Q4: How should I properly store this compound to ensure its long-term stability?
A: Proper storage is the first line of defense against hydrolysis. The reagent should be kept in a tightly sealed, moisture-proof container.[4] For enhanced protection, we recommend storing the container inside a desiccator with a fresh desiccant. After opening, it is best practice to flush the headspace of the bottle with an inert gas like nitrogen or argon before resealing to displace any ambient moisture.[4] Storing it in a cool, dry place is also advisable.[4]
Section 2: In-Depth Troubleshooting Guide
When experiments yield unexpected results, a systematic approach is needed to identify and resolve the underlying issue.
Problem: Consistently Low or No Yield of the Desired Sulfonamide/Sulfonate Ester.
-
Likely Cause: The primary suspect is the deactivation of this compound through hydrolysis. The rate of hydrolysis can be faster than the rate of your desired reaction, especially with less nucleophilic substrates.
-
Diagnostic & Validation Steps:
-
Reagent Integrity Check: Before starting a large-scale reaction, perform a quick test on a small sample of the sulfonyl chloride. React it with a simple, highly reactive primary amine like benzylamine under anhydrous conditions. If this simple reaction fails or gives a low yield, your stock of sulfonyl chloride has likely degraded.
-
Reaction Monitoring: Monitor your reaction by TLC or LC-MS from the very beginning. The immediate appearance of the sulfonic acid byproduct upon addition of the sulfonyl chloride points to a problem with water contamination in your setup.
-
Workup Analysis: After an aqueous workup, quickly separate the organic layer. Letting the sulfonyl chloride sit in a biphasic mixture for an extended period can cause significant hydrolysis.[6]
-
-
Corrective Actions & Protocols:
-
Implement a Rigorous Anhydrous Technique: This is the most critical preventative measure. Refer to the detailed Protocol 1 below for setting up a reaction under strict anhydrous conditions.
-
Control Reaction Temperature: Sulfonyl chloride hydrolysis is temperature-dependent.[7][8] Running your reaction at a lower temperature (e.g., 0 °C or -20 °C) can significantly slow the rate of the competing hydrolysis reaction while still allowing the desired reaction to proceed, albeit more slowly.
-
Optimize Order of Addition: In a typical reaction with an amine and a base (like triethylamine or pyridine), add the sulfonyl chloride solution dropwise to the mixture of the amine and base. This ensures the sulfonyl chloride has an immediate opportunity to react with the intended nucleophile rather than any trace water present.
-
Section 3: Core Experimental Protocols
Adherence to validated protocols is essential for reproducibility and success.
Protocol 1: Recommended Anhydrous Reaction Setup
This protocol outlines the standard procedure for minimizing water contamination during a reaction.
Objective: To create a moisture-free environment for the reaction of this compound with a nucleophile.
Methodology:
-
Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser) must be oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum. Allow to cool to room temperature in a desiccator or under a stream of inert gas (Nitrogen/Argon).
-
System Assembly: Quickly assemble the glassware while it is still warm and immediately place it under a positive pressure of inert gas using a Schlenk line or a balloon. Use high-vacuum grease for any glass joints if necessary.
-
Solvent & Reagent Transfer: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of an anhydrous grade solvent. Transfer all liquids via syringe through rubber septa. Solid reagents should be added under a strong counter-flow of inert gas.
-
Reaction Execution: Maintain a positive pressure of inert gas throughout the entire reaction period. For reactions sensitive to atmospheric moisture, even stirring should be done in a closed system.
Data Summary: Solvent Selection
The choice of a dry, non-protic solvent is critical. Below is a table of commonly used solvents and their suitability.
| Solvent | Boiling Point (°C) | Common Drying Method | Suitability & Comments |
| Dichloromethane (DCM) | 39.6 | Distillation from CaH₂ | Excellent. Inert and solubilizes most reagents. Ensure it is freshly distilled or from a sealed anhydrous bottle. |
| Tetrahydrofuran (THF) | 66 | Distillation from Na/benzophenone | Good. Must be rigorously dried; can contain peroxides. Use with caution. |
| Acetonitrile (MeCN) | 81.6 | Distillation from CaH₂ | Good. Aprotic polar solvent suitable for many reactions. Must be anhydrous. |
| Toluene | 110.6 | Distillation from Na | Good. Useful for higher temperature reactions. Ensure it is completely dry. |
| Pyridine | 115 | Distillation from KOH or BaO | Use with caution. Can act as both a solvent and a base. Must be extremely dry as it is hygroscopic. |
Section 4: Mechanistic & Workflow Visualizations
Understanding the underlying mechanism and having a clear troubleshooting path can significantly improve experimental design.
Mechanism of Hydrolysis
The diagram below illustrates the nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of sulfonic acid and HCl.
Caption: Nucleophilic attack by water on the sulfonyl chloride.
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and solving issues related to poor reaction outcomes.
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 日本大学習志野高等学校 | Virtual tour generated by Panotour [nnhs.cst.nihon-u.ac.jp]
- 3. chemimpex.com [chemimpex.com]
- 4. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Optimizing Reaction Conditions for 4-(2-Methylphenoxy)benzenesulfonyl chloride
Welcome to the technical support guide for the synthesis and optimization of 4-(2-methylphenoxy)benzenesulfonyl chloride. This document is designed for researchers, chemists, and drug development professionals who are actively working with this versatile intermediate. As a key building block in the synthesis of various pharmaceuticals and agrochemicals, mastering its preparation is crucial for efficient and scalable production.[1][2]
This guide moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms, potential pitfalls, and troubleshooting strategies based on established chemical principles and field experience.
Section 1: Synthesis Workflow Overview
The synthesis of this compound is typically a two-stage process. First, a diaryl ether precursor is formed, which is then subjected to chlorosulfonation. Each stage presents unique challenges and optimization opportunities.
Caption: Overall workflow for the synthesis of this compound.
The first stage involves the formation of the 2-methyl-1-phenoxybenzene backbone, typically via a copper-catalyzed Ullmann condensation.[3][4] The second, and more critical stage, is the electrophilic aromatic substitution on the diaryl ether using a powerful sulfonating agent like chlorosulfonic acid to introduce the sulfonyl chloride moiety.[5][6]
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a practical Q&A format.
FAQs: Precursor Synthesis (Diaryl Ether)
Q1: My Ullmann coupling reaction to form the 2-methyl-1-phenoxybenzene precursor has a low yield. What are the common causes?
A1: Low yields in Ullmann diaryl ether syntheses are a frequent problem. The key is to systematically investigate the reaction components.[7][8]
-
Catalyst Activity: The copper catalyst is paramount. Ensure you are using a high-purity source, typically Cu(I) salts like CuI or Cu₂O, which are often more effective than Cu(II) salts.[9] If the catalyst has been stored for a long time, its activity may be diminished.
-
Base Selection: The choice of base is critical. While traditional bases like K₂CO₃ can work, stronger bases such as Cs₂CO₃ are often superior, especially in less polar solvents like toluene, as they promote the formation of the phenoxide anion.[3][9]
-
Solvent and Temperature: The reaction is highly sensitive to the solvent. Non-polar solvents like toluene or xylene can be effective, but sometimes require higher temperatures (100-140 °C).[3][10] More polar aprotic solvents like DMF or acetonitrile can facilitate the reaction at lower temperatures but can be difficult to remove.[9][11] Ensure the solvent is anhydrous, as water can deactivate the phenoxide.
-
Ligand Assistance: While some Ullmann reactions are "ligand-free," the addition of a simple, inexpensive ligand like dimethylglyoxime or a diol can significantly accelerate the reaction and improve yields, especially for less reactive aryl halides.[9][12]
-
Aryl Halide Reactivity: The reactivity order for the aryl halide is I > Br >> Cl. If you are using an aryl bromide and getting low yields, switching to the corresponding aryl iodide will significantly increase the reaction rate.[3]
| Parameter | Recommendation A | Recommendation B | Rationale |
| Catalyst | 5-10 mol% CuI or Cu₂O | 5-10 mol% CuIPPh₃ | Cu(I) is the active catalytic species. Pre-formed complexes can offer stability.[10] |
| Base | 2.0 eq. Cs₂CO₃ | 2.0 eq. K₂CO₃ | Cs₂CO₃ has higher solubility and basicity in organic solvents, often leading to better results.[3] |
| Solvent | Toluene or Xylene | Acetonitrile (ACN) | Non-polar solvents are often used for higher temperatures; ACN is an option for milder conditions.[9][10] |
| Temperature | 100-140 °C | 80-110 °C | Dependent on solvent and substrate reactivity. |
FAQs: Chlorosulfonation Reaction
Q2: My yield of this compound is consistently low. What should I investigate?
A2: Poor yields in the chlorosulfonation step often trace back to three main areas: incomplete reaction, product hydrolysis, or side reactions.
-
Incomplete Reaction: Check for the presence of starting material using TLC or HPLC. If the reaction is incomplete, consider a modest increase in reaction time or the stoichiometry of the chlorosulfonating agent. Use caution when increasing the temperature, as this can promote side reactions.
-
Product Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis, especially in the presence of heat and moisture, which converts them to the corresponding sulfonic acid.[13][14] The work-up is a critical point where hydrolysis can occur.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Argon).
-
Quenching: The reaction must be quenched by pouring it slowly onto a large excess of crushed ice with vigorous stirring. This rapidly drops the temperature and precipitates the water-insoluble sulfonyl chloride, which protects it from extensive hydrolysis.[15][16] The solid product should be filtered quickly and washed with cold water.
-
-
Sub-optimal Stoichiometry: An insufficient amount of chlorosulfonic acid will lead to incomplete conversion. A typical starting point is 3-5 molar equivalents relative to the diaryl ether.
Q3: The reaction mixture turned black or dark brown. What happened, and is the product salvageable?
A3: A dark coloration is a classic sign of charring and decomposition, which occurs when the reaction temperature is too high. Chlorosulfonation is a highly exothermic process.[5][17]
-
Cause: The primary cause is inadequate temperature control. This can happen if the chlorosulfonic acid is added too quickly or if the external cooling is insufficient.
-
Prevention: The diaryl ether should be cooled in an ice-salt bath (to 0 °C or below) before the slow, dropwise addition of chlorosulfonic acid. The internal temperature must be monitored and maintained below 10 °C throughout the addition.
-
Salvage: If significant charring has occurred, the yield and purity of the desired product will be severely compromised. It may be possible to recover some product by proceeding with the ice quench and then attempting purification via column chromatography, but recrystallization will likely be difficult due to the tarry impurities.
Q4: I am observing significant byproduct formation. What are the likely side-products, and how can I minimize them?
A4: The main side-products in this reaction stem from the aggressive nature of the chlorosulfonating agent.
Caption: Main reaction pathway and common side reactions in chlorosulfonation.
| Impurity | Formation Conditions | Minimization Strategy |
| Isomeric Sulfonyl Chlorides | The phenoxy group is ortho, para-directing. While the para-product is sterically favored, some ortho-sulfonation can occur. | Maintain low reaction temperatures (0-5 °C) to maximize regioselectivity for the para-isomer. |
| Disulfonated Products | Using a large excess of chlorosulfonic acid and/or elevated temperatures can force a second sulfonation onto one of the aromatic rings. | Use a moderate excess of ClSO₃H (e.g., 3-4 equivalents). Maintain strict temperature control. |
| Chlorinated Byproducts | At high temperatures, chlorosulfonic acid can act as a chlorinating agent, adding a chlorine atom to the aromatic rings.[18] | Strictly avoid high temperatures. The reaction should never be heated. |
| Sulfones | Intermolecular reaction where a sulfonyl chloride reacts with another diaryl ether molecule. | This is generally minimized by keeping the diaryl ether as the limiting reagent and using an excess of the sulfonating agent. |
Q5: How do I safely manage the exothermic nature of the chlorosulfonation and the quenching process?
A5: Safety is paramount when working with chlorosulfonic acid. It is a highly corrosive and reactive substance.[19][20][21]
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear safety goggles, a face shield, and acid-resistant gloves and lab coat.
-
Reaction Setup: Use a robust overhead stirrer for efficient mixing. Perform the reaction in a flask equipped with a pressure-equalizing dropping funnel for controlled addition and a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution) to neutralize the HCl gas that evolves during the reaction.[22]
-
Controlled Addition: Add the chlorosulfonic acid dropwise to the cooled substrate solution. Never add the substrate to the chlorosulfonic acid.
-
Quenching: The quenching step is particularly hazardous. Pour the reaction mixture slowly onto a large amount of crushed ice in a separate, large beaker. Never add water or ice directly to the reaction flask, as this can cause a violent, localized eruption.[21][22] The rapid evolution of HCl gas is expected, so ensure the fume hood sash is lowered.
FAQs: Product Purification & Handling
Q6: My crude product is an oil and will not crystallize. How can I purify it?
A6: An oily product indicates the presence of significant impurities that are disrupting the crystal lattice.
-
Confirm Identity: First, take a small sample and analyze it (e.g., by ¹H NMR) to confirm that the desired product is the major component.[23]
-
Solvent Trituration: Try adding a non-polar solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold hexanes or petroleum ether). Stir vigorously. This can sometimes wash away oily impurities and induce crystallization.
-
Recrystallization: If trituration fails, attempt recrystallization from a mixed solvent system. A common approach is to dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes) until the solution becomes turbid. Cooling this mixture may yield crystals.
-
Column Chromatography: If all else fails, purification by silica gel chromatography is the most effective method. Use a solvent system like ethyl acetate/hexanes, starting with a low polarity and gradually increasing it. The product is moderately polar and should separate from non-polar starting material and highly polar byproducts like sulfonic acid.
Q7: My final product is degrading upon storage. What are the best practices for handling and storing sulfonyl chlorides?
A7: Sulfonyl chlorides are reactive and require careful storage to maintain purity. The primary degradation pathway is hydrolysis to the non-reactive sulfonic acid.[24][25]
-
Drying: Ensure the product is absolutely dry before storage. Dry the filtered solid under high vacuum, preferably in a desiccator containing a strong desiccant like phosphorus pentoxide (P₂O₅).
-
Storage Conditions: Store the compound in a tightly sealed container in a desiccator. For long-term storage, placing it in a freezer (-20 °C) can further slow any potential degradation.
-
Inert Atmosphere: For highly sensitive applications, the container can be backfilled with an inert gas like argon or nitrogen before sealing.
Section 3: Recommended Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-1-phenoxybenzene (Precursor)
This protocol is a representative example based on modern Ullmann coupling conditions and should be adapted as needed.[3][9]
-
To an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add 2-cresol (1.0 eq.), 4-bromoiodobenzene (1.1 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield 2-methyl-1-phenoxybenzene.
Protocol 2: Synthesis of this compound
Safety Warning: This reaction involves highly corrosive reagents and produces HCl gas. It must be performed in a chemical fume hood with appropriate PPE.[19][21]
-
Place 2-methyl-1-phenoxybenzene (1.0 eq.) in an oven-dried, three-neck flask equipped with an overhead stirrer, a pressure-equalizing dropping funnel, and a gas outlet to a scrubber.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add chlorosulfonic acid (4.0 eq.) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Vigorous evolution of HCl gas will occur.
-
Once the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours.
-
In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the ice slurry. A white solid should precipitate.
-
Stir the mixture for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.
-
Dry the product under high vacuum to a constant weight. Recrystallize from a suitable solvent (e.g., hexanes/ethyl acetate) if necessary.
Section 4: Analytical Characterization
Confirming the structure and purity of the final product is essential.[23]
-
¹H NMR (CDCl₃): Expect characteristic aromatic signals. The protons on the sulfonyl-bearing ring will be downfield due to the electron-withdrawing effect of the -SO₂Cl group. The methyl group protons on the cresol ring will appear as a singlet around 2.2-2.3 ppm.
-
¹³C NMR (CDCl₃): Will show the correct number of aromatic carbons and the methyl carbon signal.
-
IR Spectroscopy: Look for strong, characteristic stretching bands for the sulfonyl group (S=O) around 1370 cm⁻¹ (asymmetric) and 1180 cm⁻¹ (symmetric), and the S-Cl stretch around 600-550 cm⁻¹.
-
Mass Spectrometry (MS): Will confirm the molecular weight and show the characteristic isotopic pattern for a chlorine-containing compound.
-
HPLC: The primary tool for assessing purity. A well-resolved peak for the main product should be observed.
References
- 1. 日本大学習志野高等学校 | Virtual tour generated by Panotour [nnhs.cst.nihon-u.ac.jp]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. synarchive.com [synarchive.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. api.pageplace.de [api.pageplace.de]
- 7. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst [jsynthchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. globalspec.com [globalspec.com]
- 19. CHLOROSULFONIC ACID (ICSC) [erc.mp.gov.in]
- 20. nj.gov [nj.gov]
- 21. macro.lsu.edu [macro.lsu.edu]
- 22. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
common impurities in 4-(2-methylphenoxy)benzenesulfonyl chloride and their removal
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals working with 4-(2-methylphenoxy)benzenesulfonyl chloride. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges related to impurities and their removal during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
The primary impurities in this compound typically arise from the synthetic route, which involves the chlorosulfonation of 2-methoxydiphenyl ether. The most prevalent impurities include:
-
4-(2-methylphenoxy)benzenesulfonic acid: This is the hydrolysis product of the sulfonyl chloride. Due to the high reactivity of the -SO₂Cl group, exposure to moisture during the reaction workup or storage is a primary cause of its formation.[1][2]
-
Unreacted Starting Material (2-methoxydiphenyl ether): Incomplete chlorosulfonation will leave residual starting material in the crude product.
-
Isomeric Sulfonyl Chlorides: Chlorosulfonation can sometimes occur at other positions on the aromatic rings, leading to the formation of structural isomers.
-
Di-sulfonated Byproducts: If the reaction conditions are too harsh or if an excess of the chlorosulfonating agent is used, di-sulfonation of the diphenyl ether can occur.
-
Diphenyl Sulfone Derivatives: A common side reaction during chlorosulfonation is the formation of sulfones, where two aromatic rings are linked by a sulfonyl group (-SO₂-).[3]
-
Residual Acids: Inorganic acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are byproducts of the reaction with chlorosulfonic acid (ClSO₃H) and its subsequent quenching.[4]
Q2: My final product has a pink or off-white appearance. Does this indicate impurity?
A pink or crystalline powder appearance is often noted for this compound.[5] While a slight coloration may not significantly impact purity for some applications, a distinct color can indicate the presence of minor, often highly colored, organic impurities or degradation products. For high-purity applications, such as in pharmaceutical development, achieving a white to off-white solid is desirable and can typically be accomplished through recrystallization.
Q3: How can I prevent the hydrolysis of my sulfonyl chloride during workup and storage?
Preventing hydrolysis is critical for maintaining the purity and reactivity of the sulfonyl chloride. Key precautions include:
-
Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents throughout the synthesis and purification process.
-
Low-Temperature Workup: When quenching the reaction, pour the mixture into crushed ice or ice-cold water.[3][4] This minimizes the rate of hydrolysis while removing excess chlorosulfonic and sulfuric acids. The sulfonyl chloride should be separated from the aqueous layer as quickly as possible.[3]
-
Aprotic Solvents for Extraction: Use a water-immiscible, aprotic organic solvent like dichloromethane (DCM) or ethyl acetate for extraction.
-
Proper Drying and Storage: Dry the purified product thoroughly under a high vacuum. Store the final compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and at low temperatures (0-8 °C) to minimize degradation over time.[5]
Q4: What are the most effective analytical techniques for assessing the purity of this compound?
A combination of analytical methods is recommended for a comprehensive purity assessment:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying organic impurities like unreacted starting material or isomers.[6][7] The hydrolysis product, the sulfonic acid, will have distinct shifts in the aromatic region compared to the sulfonyl chloride.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and thermally stable impurities. It is often preferred over LC-MS because sulfonyl chlorides can degrade on the LC column or in certain mobile phases.[6][7]
-
High-Performance Liquid Chromatography (HPLC): While challenging due to potential on-column degradation, a well-developed HPLC method can be used to quantify purity. A reverse-phase method with a suitable derivatization agent can be employed for robust quantification.[8]
-
Melting Point Analysis: A sharp melting point that corresponds to the literature value is a good indicator of high purity. Impurities typically cause a depression and broadening of the melting point range.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: The NMR spectrum of my product shows a significant amount of unreacted 2-methoxydiphenyl ether.
-
Probable Cause: Incomplete chlorosulfonation reaction. This can be due to insufficient reaction time, low temperature, or a suboptimal ratio of the chlorosulfonating agent.
-
Solution:
-
Optimize Reaction Conditions: Increase the reaction time or slightly elevate the temperature, monitoring carefully to avoid side reactions. Ensure at least a stoichiometric excess of chlorosulfonic acid is used.
-
Purification: Unreacted starting material can often be removed via recrystallization. Since the diphenyl ether is less polar than the sulfonyl chloride, a solvent system where the ether is highly soluble and the sulfonyl chloride is less soluble can be effective. Flash chromatography is also a viable option for separating compounds with different polarities.[9]
-
Problem: My product is oily or fails to crystallize after the aqueous workup.
-
Probable Cause 1: High Impurity Load: A high concentration of impurities can inhibit crystallization by disrupting the crystal lattice formation, a phenomenon known as "oiling out."
-
Solution 1: Solvent Extraction and Washing: Dissolve the oily residue in a suitable organic solvent like dichloromethane. Wash the organic layer with cold, saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Attempt to crystallize the resulting solid or semi-solid from a suitable solvent system.
-
Probable Cause 2: Presence of Water: Residual water can interfere with crystallization, especially when using non-polar solvents.
-
Solution 2: Azeotropic Removal of Water: If you suspect water is present, dissolve the crude product in a solvent that forms an azeotrope with water (e.g., toluene). Remove the solvent under reduced pressure to azeotropically dry the sample before attempting recrystallization.
Problem: The yield is significantly lower than expected after recrystallization.
-
Probable Cause 1: Inappropriate Solvent Choice: The chosen recrystallization solvent may have too high a solubility for the product, even at low temperatures, leading to significant loss in the mother liquor.
-
Solution 1: Solvent System Optimization: The ideal recrystallization solvent should dissolve the compound completely at its boiling point but have very low solubility at low temperatures (e.g., 0 °C).[10] Experiment with different solvent systems. A two-solvent system, such as hexane/ethyl acetate or hexane/dichloromethane, often provides better recovery.[11][12] Add the "good" solvent (in which the compound is soluble) to dissolve the compound at boiling, then add the "poor" solvent (in which the compound is insoluble) dropwise until turbidity persists. Re-heat to clarify and then allow to cool slowly.
-
Probable Cause 2: Premature Crystallization: The product may have crystallized prematurely during a hot filtration step (if performed), leading to loss on the filter paper.
-
Solution 2: Refine Filtration Technique: Ensure the funnel and receiving flask are pre-heated before hot filtration. Use a slight excess of hot solvent to keep the product dissolved during this step.[13] After filtration, the excess solvent can be boiled off to reach the saturation point before cooling.
Visualized Workflows and Impurity Sources
Caption: Origin of common impurities during synthesis.
Caption: General workflow for purification and analysis.
Quantitative Data & Protocols
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Source | Typical Analytical Signature (¹H NMR) | Removal Method |
| 4-(2-methylphenoxy)benzenesulfonic acid | Hydrolysis of product | Aromatic protons shifted slightly downfield compared to sulfonyl chloride; absence of -SO₂Cl group affects adjacent protons. | Aqueous wash (if pH is controlled); recrystallization. |
| 2-methoxydiphenyl ether | Incomplete reaction | Presence of characteristic peaks for the starting ether, distinct from the product's aromatic pattern. | Recrystallization; column chromatography. |
| Isomeric sulfonyl chlorides | Non-regioselective reaction | Complex aromatic region with more peaks than expected for the pure 4-substituted product. | Careful recrystallization; preparative HPLC. |
| Diphenyl sulfone byproducts | Side reaction | Distinct aromatic signals, often in a different region due to the electron-withdrawing nature of the sulfone bridge. | Recrystallization. |
Table 2: Suggested Solvent Systems for Recrystallization
| Solvent 1 (Good Solvent) | Solvent 2 (Poor Solvent) | Procedure Notes |
| Dichloromethane (DCM) | Hexane | Dissolve crude solid in a minimal amount of boiling DCM. Add hexane dropwise until the solution becomes cloudy. Reheat to clarify, then cool slowly. |
| Ethyl Acetate | Hexane | Similar to DCM/Hexane. Good for moderately polar compounds.[9] |
| Toluene | Hexane | Effective for compounds that are less soluble in other common solvents. Toluene's high boiling point ensures good dissolution. |
| Chloroform | Hexane | A classic combination, but be mindful of the toxicity of chloroform.[6] |
Experimental Protocols
Protocol 1: General Aqueous Workup
Objective: To quench the chlorosulfonation reaction and remove inorganic acids and the highly water-soluble sulfonic acid impurity.
-
Prepare a beaker with a sufficient amount of crushed ice and water.
-
With vigorous stirring, slowly and carefully pour the reaction mixture from the chlorosulfonation step onto the ice. Caution: This is an exothermic process and will release HCl gas. Perform in a well-ventilated fume hood.
-
The crude sulfonyl chloride will often precipitate as a solid or separate as an oil.[3]
-
If a solid precipitates, collect it by vacuum filtration. Wash the filter cake thoroughly with several portions of cold water until the washings are neutral to pH paper.[4]
-
If an oil separates, transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with cold water, followed by a wash with cold, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude solid should be dried under a high vacuum before proceeding to recrystallization.
Protocol 2: Two-Solvent Recrystallization
Objective: To purify the crude sulfonyl chloride by removing starting materials, isomers, and other organic byproducts. This protocol uses a generic DCM/Hexane system; adjust as needed based on Table 2.[11]
-
Place the crude, dried sulfonyl chloride in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of dichloromethane (Solvent 1) to the flask, just enough to create a slurry.
-
Heat the mixture to a gentle boil on a stirrer/hotplate while stirring. Continue adding DCM dropwise until all the solid has just dissolved. Avoid adding a large excess.
-
Remove the flask from the heat and slowly add hexane (Solvent 2) dropwise with continuous stirring. A cloudy precipitate (incipient crystallization) will form.
-
Gently reheat the solution until it becomes clear again. If it does not become clear, add a single drop of DCM to redissolve the solid.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Dry the crystals thoroughly under a high vacuum to remove all traces of solvent.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. mt.com [mt.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Troubleshooting Reactions with 4-(2-Methylphenoxy)benzenesulfonyl Chloride
Welcome to the technical support center for 4-(2-methylphenoxy)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic workflows. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the success of your reactions.
Introduction to this compound
This compound is a valuable reagent in organic synthesis, primarily used for the preparation of sulfonamides and sulfonate esters.[1][2][3] Its structure, featuring a sterically hindering ortho-methyl group on the phenoxy ring, presents unique reactivity challenges that require careful consideration of reaction parameters.[4][5] This guide will help you navigate these complexities and achieve optimal results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reaction Initiation and Sluggishness
Question 1: My reaction is very slow or fails to proceed to completion. What are the likely causes and solutions?
This is a common issue when working with sterically hindered sulfonyl chlorides like this compound. The ortho-methyl group can impede the approach of the nucleophile to the electrophilic sulfur atom.[4][5]
Primary Causes:
-
Steric Hindrance: The primary reason for slow or incomplete reactions is the steric bulk from the ortho-methyl group on the phenoxy ring, which physically blocks the nucleophile from efficiently attacking the sulfur atom.[4][5][6] This effect is magnified if the nucleophile itself is sterically demanding (e.g., a secondary amine with bulky substituents).[4]
-
Low Reagent Purity: Impurities in either the sulfonyl chloride or the nucleophile can inhibit the reaction. The presence of the corresponding sulfonic acid, from hydrolysis of the sulfonyl chloride, is a common issue.[7]
-
Inadequate Temperature: Insufficient thermal energy may prevent the reactants from overcoming the activation energy barrier imposed by steric repulsion.[4]
Troubleshooting Workflow:
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 日本大学習志野高等学校 | Virtual tour generated by Panotour [nnhs.cst.nihon-u.ac.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 4-(2-methylphenoxy)benzenesulfonyl Chloride
Welcome to the technical support center for 4-(2-methylphenoxy)benzenesulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during its use. By understanding the profound influence of the solvent system on the reactivity of this versatile reagent, you can optimize your reaction outcomes, improve yields, and minimize side-product formation.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter in a direct question-and-answer format, focusing on the causal relationship between solvent choice and reaction performance.
Question 1: My reaction with an amine nucleophile in a polar aprotic solvent (e.g., Acetonitrile, DMF) is unexpectedly slow and gives a low yield. What is the likely cause?
Answer: This is a common observation when working with sulfonyl chlorides. While polar aprotic solvents are excellent at dissolving the reactants, they can hinder the reaction in several ways. The reaction of this compound with an amine proceeds through a bimolecular nucleophilic substitution (SN2-type) mechanism.[1][2][3][4][5]
-
Poor Solvation of the Transition State: The SN2 transition state for this reaction involves a significant buildup of negative charge on the sulfonyl oxygen atoms and the departing chloride ion. Polar protic solvents (like alcohols or water) are highly effective at stabilizing this charged transition state through hydrogen bonding, thereby lowering the activation energy and accelerating the reaction. Polar aprotic solvents lack this hydrogen-bonding capability and are less effective at stabilizing the transition state.
-
Nucleophile Reactivity: While it may seem counterintuitive, highly polar aprotic solvents can sometimes reduce the effective nucleophilicity of amines. The lone pair of the amine can be strongly solvated by the positive dipole of the solvent (e.g., the carbonyl carbon in DMF), making it less available to attack the electrophilic sulfur center.
Troubleshooting Steps:
-
Solvent Swap: If your substrate is soluble, consider switching to a less polar, non-protic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) in the presence of a suitable base (e.g., triethylamine) to neutralize the HCl byproduct.[6]
-
Introduce a Protic Co-solvent: Adding a small amount of an alcohol (e.g., isopropanol) can sometimes catalyze the reaction by facilitating proton transfer and stabilizing the transition state, though this may also lead to competitive solvolysis (see Question 2).
-
Phase-Transfer Catalysis: For reactions with poor solubility, a biphasic system (e.g., DCM/water) with a phase-transfer catalyst can be highly effective, bringing the nucleophile into the organic phase to react.
Question 2: I'm observing significant formation of the corresponding sulfonic acid, indicating hydrolysis of my starting material. How can I minimize this side reaction?
Answer: this compound, like all sulfonyl chlorides, is highly susceptible to hydrolysis, especially in the presence of moisture or protic solvents.[7][8] This unwanted reaction consumes your starting material and complicates purification.
-
Mechanism of Hydrolysis: Water acts as a nucleophile, attacking the electrophilic sulfur atom to form the sulfonic acid. This process is accelerated by heat and bases.[1][9]
Troubleshooting Steps:
-
Rigorous Anhydrous Conditions: This is the most critical factor.
-
Glassware: Oven-dry all glassware at >120 °C for several hours and cool under an inert atmosphere (Nitrogen or Argon) or in a desiccator.[6]
-
Solvents: Use commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation from calcium hydride for DCM, or passing through an activated alumina column).[6]
-
Reagents: Ensure your amine nucleophile and any base used (e.g., triethylamine) are anhydrous.
-
-
Order of Addition: Add the sulfonyl chloride solution slowly to the solution of your nucleophile and base at a reduced temperature (e.g., 0 °C).[6][8] This ensures the desired nucleophile is present in excess to compete effectively with any trace water.
-
Choice of Base: Use a non-nucleophilic amine base like triethylamine or diisopropylethylamine to scavenge the HCl produced. Using hydroxide bases (e.g., NaOH) in a single-phase protic solvent will dramatically increase the rate of hydrolysis.[5]
-
Aqueous Workup: If an aqueous workup is unavoidable, perform it quickly with ice-cold water or brine to minimize the contact time and temperature, thereby reducing the rate of hydrolysis.[7][10]
Below is a workflow to guide you through troubleshooting hydrolysis issues.
Caption: Troubleshooting workflow for minimizing hydrolysis.
Frequently Asked Questions (FAQs)
This section covers fundamental concepts regarding the reactivity of this compound.
Question 3: What is the general mechanism of reaction for this compound, and how does the solvent participate?
Answer: The solvolysis and aminolysis reactions of arenesulfonyl chlorides are generally accepted to proceed via a bimolecular nucleophilic substitution (SN2-type) mechanism.[2][3][4][11] There is no convincing evidence for a dissociative SN1 pathway involving a sulfonyl cation intermediate.[3]
The mechanism can be described as follows:
-
Nucleophilic Attack: The nucleophile (e.g., a solvent molecule like water or an amine) attacks the electrophilic sulfur atom.
-
Transition State: This leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group (chloride) are in apical positions.[1]
-
Product Formation: The chloride ion is expelled, and the new bond between the sulfur and the nucleophile is formed.
The solvent's role is critical and can be visualized in two primary scenarios:
-
Polar Protic Solvents (e.g., H₂O, EtOH): These solvents can act as both the nucleophile and as a catalyst. One solvent molecule attacks the sulfur center, while another can act as a general base, deprotonating the attacking nucleophile as it forms a bond, which stabilizes the developing positive charge.[4][12] They also stabilize the leaving chloride ion via hydrogen bonding.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): In these solvents, the reaction relies on an external nucleophile (e.g., an added amine). The solvent's primary role is to provide a medium for the reaction. Its polarity helps to dissolve the reactants and stabilize charge separation in the transition state to some extent, but it does so less effectively than protic solvents.[13]
The diagram below illustrates the SN2-type pathway.
Caption: General SN2-type mechanism for sulfonyl chlorides.
Question 4: How does the 4-(2-methylphenoxy) group influence the reactivity compared to unsubstituted benzenesulfonyl chloride?
Answer: The electronic nature of substituents on the benzene ring significantly impacts the electrophilicity of the sulfur atom.
-
4-Phenoxy Group: The phenoxy group at the para-position is, overall, an electron-donating group through resonance, while being weakly electron-withdrawing inductively. The resonance effect typically dominates, leading to a slight donation of electron density into the sulfonyl group. This donation would slightly decrease the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl chloride, making it marginally less reactive towards nucleophiles.
-
2-Methyl Group on Phenoxy Ring: The ortho-methyl group on the distant phenoxy ring has a negligible electronic effect on the sulfonyl reaction center. Its primary influence would be steric, but given its distance from the sulfur atom, this effect is minimal. However, some studies have shown that ortho-alkyl groups can cause a counterintuitive acceleration in reactivity, possibly by restricting bond rotation and favoring a conformation more amenable to nucleophilic attack.[2][14]
Data & Protocols
Table 1: Relative Solvolysis Rates of Arenesulfonyl Chlorides
| Solvent Type | Example Solvent | Relative Rate of Solvolysis | Rationale |
| Polar Protic | Water, Ethanol | High | Excellent stabilization of the SN2 transition state via hydrogen bonding. Solvent acts as the nucleophile.[1][3] |
| Polar Aprotic | Acetone, DMF | Moderate to Low | Less effective at stabilizing the transition state. No H-bonding capability.[13] |
| Nonpolar Aprotic | Hexane, Toluene | Very Low | Poor solvation of reactants and transition state. Generally unsuitable for these reactions. |
Protocol: General Procedure for Reaction with an Amine
This protocol provides a starting point for the synthesis of a sulfonamide using this compound.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (1.2 eq), anhydrous
-
Dichloromethane (DCM), anhydrous
-
0.1 M HCl (for workup)
-
Saturated NaHCO₃ solution (for workup)
-
Brine (for workup)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere of nitrogen, add the amine (1.1 eq) and anhydrous DCM to an oven-dried, round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add anhydrous triethylamine (1.2 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purification: Purify the crude product by recrystallization or flash column chromatography as needed.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Reactions with 4-(2-methylphenoxy)benzenesulfonyl chloride
Welcome to our specialized technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 4-(2-methylphenoxy)benzenesulfonyl chloride. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am performing a standard sulfonamide synthesis with this compound and a primary amine. What is the standard catalytic approach?
Answer: For the synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine, the primary goal is to efficiently couple the two molecules while neutralizing the hydrochloric acid (HCl) byproduct that is generated. The most common approach is not truly "catalytic" but involves using a stoichiometric amount of a suitable base.
The ideal base for this reaction is a non-nucleophilic organic base. This is crucial because the base should only act as an acid scavenger and not compete with your amine nucleophile in attacking the electrophilic sulfonyl chloride.[1]
Recommended Bases:
-
Pyridine: Often used as both the base and the solvent. It is effective at neutralizing HCl. The resulting pyridinium hydrochloride salt is often soluble in the reaction mixture but can be removed during aqueous workup.
-
Triethylamine (TEA or Et₃N): A stronger, non-nucleophilic base that is also widely used. It forms triethylammonium chloride, which often precipitates from common organic solvents like dichloromethane (DCM), providing a visual indicator of reaction progress.[1]
Causality Behind the Choice: The reaction involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The released HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The added base (Pyridine or TEA) prevents this by sequestering the HCl as it forms.
Q2: My sulfonamide reaction yield is consistently low. What are the most common causes and how can I troubleshoot this?
Answer: Low yields in sulfonamide synthesis are a frequent issue, but the causes are typically systematic and can be addressed with careful experimental technique.[1][2]
Primary Causes & Solutions:
-
Hydrolysis of the Sulfonyl Chloride: this compound is highly reactive and susceptible to moisture. Water will hydrolyze it to the corresponding and unreactive 4-(2-methylphenoxy)benzenesulfonic acid, which is a very common cause of yield loss.[1][2]
-
Inappropriate Stoichiometry: Incorrect molar ratios can lead to incomplete consumption of the limiting reagent or promote side reactions.
-
Solution: Double-check the molar ratios. A common starting point is a 1:1 to 1:1.2 ratio of the amine to the sulfonyl chloride, with 1.1-1.5 equivalents of the base.[2] For primary amines, using a slight excess of the amine can help drive the reaction to completion and outcompete the formation of bis-sulfonated side products.[1]
-
-
Poor Reagent Quality: Impurities in your amine, base, or solvent can interfere with the reaction.
-
Solution: Ensure your amine is pure and dry, as amines can absorb atmospheric CO₂.[2] Use freshly distilled or high-purity anhydrous solvents and bases.
-
The following flowchart provides a logical workflow for troubleshooting low-yield sulfonamide reactions.
References
Validation & Comparative
comparing the reactivity of 4-(2-methylphenoxy)benzenesulfonyl chloride with other sulfonyl chlorides
A Comparative Guide to the Reactivity of 4-(2-methylphenoxy)benzenesulfonyl Chloride
This guide provides an in-depth comparison of the reactivity of this compound with other common sulfonyl chlorides used in research and development. Designed for chemists and drug development professionals, this document moves beyond simple catalog data to explore the mechanistic principles that govern reactivity, supported by a framework for empirical validation.
The Central Role of Sulfonyl Chlorides in Synthesis
Sulfonyl chlorides are a cornerstone class of reagents in modern organic synthesis, prized for their ability to form stable sulfonamide and sulfonate ester linkages.[1] These functional groups are prevalent in a vast array of pharmaceuticals, agrochemicals, and materials. The reactivity of a given sulfonyl chloride dictates its utility, determining reaction conditions, substrate scope, and selectivity. This compound is a versatile, though less characterized, member of this family, offering a unique substitution pattern for modulating physicochemical properties in complex molecules. Understanding its reactivity profile in comparison to benchmark reagents is critical for its effective application.
Mechanistic Underpinnings of Sulfonyl Chloride Reactions
The reactivity of all sulfonyl chlorides is governed by the electrophilic character of the tetracoordinate sulfur atom. Nucleophilic attack at this center proceeds via a bimolecular nucleophilic substitution (SN2-like) mechanism.[2] This pathway involves the approach of a nucleophile (such as an amine or alcohol) and the displacement of the chloride leaving group, typically through a trigonal bipyramidal transition state.[3]
Figure 1: General SN2-like reaction mechanism for sulfonyl chlorides.
The rate of this reaction is highly sensitive to the electronic environment of the aryl ring and the steric hindrance around the sulfur atom.
A Framework for Comparative Reactivity
To objectively compare this compound, we must first understand the factors that control reaction rates.
Electronic Effects
The electrophilicity of the sulfonyl sulfur is modulated by substituents on the benzene ring.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) pull electron density away from the ring and, by extension, from the sulfonyl group. This makes the sulfur atom more electron-deficient (more electrophilic) and thus increases reactivity towards nucleophiles.
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (-OCH₃) donate electron density to the ring. This increased electron density on the sulfonyl group reduces the electrophilicity of the sulfur atom, thereby decreasing reactivity .
The Hammett equation provides a quantitative measure of these electronic effects through the substituent constant, sigma (σ).[4][5] A positive σ value indicates an EWG, while a negative value signifies an EDG. The magnitude of σ correlates with the strength of the effect.
Steric Hindrance
The rate of reaction can also be influenced by the size of substituents near the sulfonyl chloride group. Bulky groups, particularly in the ortho positions, can physically impede the approach of the nucleophile, slowing the reaction. This effect is generally negligible for meta and para substituents.
Comparative Analysis of Sulfonyl Chlorides
Let's position this compound relative to three common benchmarks: 4-nitrobenzenesulfonyl chloride (a highly activated standard), benzenesulfonyl chloride (the unsubstituted parent), and p-toluenesulfonyl chloride (TsCl, a moderately deactivated standard).
Electronic Profile of this compound
The key substituent is the 4-(2-methylphenoxy) group. Its electronic influence is a nuanced interplay of two opposing effects:
-
Inductive Effect (-I): The oxygen atom is highly electronegative and withdraws electron density from the benzene ring through the sigma bond.
-
Resonance Effect (+R): The oxygen's lone pairs can be delocalized into the benzene ring, donating electron density.
For a para-phenoxy group, the resonance donation slightly outweighs the inductive withdrawal, resulting in a net, albeit very weak, electron-donating character. The additional methyl group at the 2-position of the phenoxy ring has a negligible electronic influence on the main benzenesulfonyl chloride ring.
Predicted Reactivity Order
Based on the Hammett constants (σₚ), which primarily reflect electronic effects for para-substituents, we can predict a relative reactivity order.[6][7]
| Compound | Substituent (at para-position) | Hammett Constant (σₚ) | Electronic Effect | Predicted Relative Reactivity |
| 4-Nitrobenzenesulfonyl chloride | -NO₂ | +0.78 | Strong Electron-Withdrawing | Highest (4) |
| Benzenesulfonyl chloride | -H | 0.00 | Neutral (Reference) | High (3) |
| This compound | -O-(C₆H₄)-2-CH₃ | ~ -0.05 (estimated) | Very Weak Electron-Donating | Moderate (2) |
| p-Toluenesulfonyl chloride (TsCl) | -CH₃ | -0.17 | Weak Electron-Donating | Lowest (1) |
As the data suggests, the 4-(2-methylphenoxy) group is significantly less electron-donating than the 4-methyl group in TsCl. Therefore, this compound is predicted to be more reactive than p-toluenesulfonyl chloride (TsCl) but less reactive than the parent benzenesulfonyl chloride . The bulky phenoxy group is at the 4-position, remote from the reaction center, so it imparts no direct steric hindrance.
A Protocol for Empirical Validation
Theoretical predictions must be validated by empirical data. The following protocol describes a robust method for comparing the reactivity of different sulfonyl chlorides in a sulfonamide formation reaction, a common and critical application.
Objective
To determine the relative rate of sulfonamide formation for this compound, benzenesulfonyl chloride, and p-toluenesulfonyl chloride by monitoring their reaction with a primary amine via HPLC.
Materials
-
This compound
-
Benzenesulfonyl chloride
-
p-Toluenesulfonyl chloride (TsCl)
-
Benzylamine (nucleophile)
-
Pyridine (base)[1]
-
Acetonitrile (ACN, HPLC grade, solvent)
-
Dodecane (internal standard)
-
Deionized water and Trifluoroacetic acid (TFA) for mobile phase
Experimental Workflow
Figure 2: Workflow for comparative kinetic analysis of sulfonyl chlorides.
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare individual 0.1 M stock solutions of each sulfonyl chloride in anhydrous acetonitrile. Prepare a 0.12 M solution of benzylamine and a 0.2 M solution of pyridine, also in anhydrous acetonitrile. Prepare a 0.05 M solution of dodecane as an internal standard.
-
Causality: Using stock solutions ensures accurate and reproducible concentrations. A slight excess of the amine ensures pseudo-first-order kinetics with respect to the sulfonyl chloride. Pyridine acts as a base to neutralize the HCl byproduct, preventing side reactions.[8]
-
-
Reaction Setup: In separate, temperature-controlled vials (25 °C), add 1.0 mL of a sulfonyl chloride stock solution and 1.0 mL of the dodecane internal standard solution. Allow the solutions to thermally equilibrate.
-
Reaction Initiation and Sampling: To initiate the reaction, simultaneously add 1.0 mL of the benzylamine solution and 1.0 mL of the pyridine solution to each vial. Start a timer immediately. At specified time points (e.g., 0, 2, 5, 10, 20, 40, and 60 minutes), withdraw a 50 µL aliquot.
-
Quenching: Immediately quench each aliquot in a vial containing 950 µL of a 1:1 acetonitrile/water solution with 0.1% TFA. This immediately stops the reaction by diluting the reactants and protonating the amine and base.
-
Self-Validation: The t=0 sample, taken immediately after mixing, provides the initial concentration and confirms the starting conditions for the kinetic plot.
-
-
HPLC Analysis: Analyze the quenched samples using a reverse-phase C18 column. Monitor the disappearance of the sulfonyl chloride peak area relative to the constant peak area of the dodecane internal standard.
-
Data Analysis: For each sulfonyl chloride, plot the concentration (proportional to the peak area ratio) against time. The initial slope of this curve is proportional to the initial reaction rate. A steeper slope indicates higher reactivity.
Conclusion
Based on fundamental principles of physical organic chemistry, This compound is predicted to be a moderately reactive sulfonylating agent. Its reactivity is expected to be greater than that of the commonly used p-toluenesulfonyl chloride (TsCl) due to the less pronounced electron-donating nature of the 4-phenoxy group compared to the 4-methyl group. It is, however, expected to be less reactive than unsubstituted benzenesulfonyl chloride. This positions it as a valuable reagent for applications requiring a reactivity profile between these two standards, offering a unique scaffold for synthetic diversification. The experimental protocol provided herein offers a clear and robust pathway for empirically verifying this predicted reactivity, ensuring its logical and effective integration into drug discovery and development workflows.
References
A Senior Application Scientist’s Guide to the Validation of Analytical Methods for 4-(2-methylphenoxy)benzenesulfonyl Chloride Quantification
Introduction
4-(2-methylphenoxy)benzenesulfonyl chloride is a vital intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its precise quantification is not merely an analytical task; it is a cornerstone of quality control that ensures the safety, efficacy, and consistency of the final product. The inherent reactivity of the sulfonyl chloride functional group, particularly its susceptibility to hydrolysis, presents a significant challenge for developing robust and reliable analytical methods.[3][4]
This guide provides an in-depth comparison of validated analytical techniques for the quantification of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH).[5][6] Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select, validate, and implement the most appropriate analytical method for their specific needs.
Pillar 1: The Foundation of Trust - Principles of Analytical Method Validation
Before comparing methods, we must establish the criteria by which they are judged. An analytical method is only as reliable as its validation. The ICH Q2(R2) guideline provides a harmonized framework for this process, ensuring that a method is fit for its intended purpose.[7][8] The core performance characteristics that must be evaluated are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] This is particularly crucial for stability-indicating methods.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed using recovery studies of a spiked analyte.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.[6]
Pillar 2: Comparative Analysis of Core Quantification Techniques
The selection of an analytical technique is dictated by the specific analytical goal, whether it is bulk assay determination, purity assessment, or trace-level impurity analysis.[3] We will now compare the most effective methods for quantifying this compound.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality: RP-HPLC is arguably the most versatile and widely used technique in pharmaceutical analysis. Its strength lies in its high resolving power, sensitivity, and applicability to a wide range of compounds. For this compound, an RP-HPLC method provides the specificity needed to separate the active compound from its primary degradant (4-(2-methylphenoxy)benzenesulfonic acid, formed via hydrolysis) and other process-related impurities. The key challenge is managing the analyte's reactivity with aqueous mobile phases.[4] Therefore, sample preparation and run times must be carefully controlled.
Experimental Protocol: Stability-Indicating RP-HPLC
-
Chromatographic System: A UHPLC or HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: Waters µ-Bondapak C18 (300 x 3.9 mm) or equivalent.[4] A modern C18 column with end-capping (e.g., 150 x 4.6 mm, 3.5 µm particle size) is recommended for better peak shape and efficiency.
-
Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.1% Phosphoric Acid in Water (Solvent B). The phosphoric acid helps to suppress the ionization of the sulfonic acid degradant, leading to better peak shape.
-
Gradient Program:
-
0-2 min: 60% A
-
2-10 min: Gradient to 95% A
-
10-12 min: Hold at 95% A
-
12.1-15 min: Return to 60% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a non-aqueous, aprotic solvent like Acetonitrile to a known concentration (e.g., 0.5 mg/mL). This is a critical step to prevent premature hydrolysis. Analyze the sample immediately after preparation.
Method Validation Insights:
-
Specificity: Must be demonstrated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).[10] The method must be able to resolve the parent peak from all degradation products.
-
Linearity: Typically assessed over a range of 50% to 150% of the target concentration. A correlation coefficient (r²) > 0.999 is expected.
-
Accuracy: Determined by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). Recoveries should be within 98.0% to 102.0%.
Diagram: RP-HPLC Workflow
Caption: High-level workflow for HPLC quantification.
Method 2: Gas Chromatography (GC)
Causality: GC is an excellent technique for analyzing volatile and thermally stable compounds. Since this compound is sold at 99+% purity as determined by GC, its suitability is well-established.[1][11] GC, especially when coupled with a Mass Spectrometer (GC-MS), offers unparalleled specificity and sensitivity, making it ideal for identifying and quantifying trace-level volatile impurities. The primary constraint is that the analyte must be volatile and not degrade at the temperatures used in the GC inlet and column.
Experimental Protocol: GC-FID/MS
-
Chromatographic System: A GC system equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and an appropriate capillary column.
-
Column: A low-to-mid polarity column such as a DB-5 (5% phenyl-methylpolysiloxane) or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio) for assay; Splitless for trace analysis.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.
-
Sample Preparation: Dissolve the sample in a volatile, aprotic solvent such as Dichloromethane or Toluene to a suitable concentration (e.g., 1 mg/mL).
Method Validation Insights:
-
Specificity: When using an MS detector in Selected Ion Monitoring (SIM) mode, specificity is extremely high, allowing for quantification even in complex matrices.[9]
-
LOD/LOQ: GC-MS can achieve very low limits of detection, often in the µg/mL (ppm) range, making it superior for trace analysis.[9]
-
Robustness: Key parameters to evaluate during robustness testing include the oven ramp rate, carrier gas flow rate, and injector temperature.
Diagram: GC-MS Workflow
Caption: General workflow for GC-MS quantification.
Method 3: Titrimetric Analysis
Causality: Titrimetry is a classical, absolute quantification method that relies on a chemical reaction of known stoichiometry. For sulfonyl chlorides, this offers a simple, cost-effective, and highly accurate method for determining the purity of a bulk substance without the need for a certified reference standard of the analyte itself.[9] The method involves reacting the sulfonyl chloride with a nucleophile, followed by titration of either the product formed or the excess reagent. Its main limitation is a lack of specificity and lower sensitivity compared to chromatographic techniques.
Experimental Protocol: Potentiometric Titration
This protocol is adapted from a method for determining sulfonyl chlorides.
-
Reaction:
-
Accurately weigh approximately 100-150 mg of this compound into a flask.
-
Add a known excess of a nucleophile solution (e.g., 20.0 mL of 0.1 M benzyl mercaptan in dimethylformamide). The sulfonyl chloride reacts to form a sulfinic acid.
-
Allow the reaction to proceed for 5-10 minutes.
-
-
Masking: Add acrylonitrile to the solution to react with and mask the excess, unreacted benzyl mercaptan.
-
Titration:
-
Add an appropriate acidic medium (e.g., 5 M sulfuric acid).
-
Titrate the sulfinic acid formed in the first step with a standardized 0.1 M Cerium(IV) sulfate solution.
-
Determine the endpoint potentiometrically using a platinum-calomel electrode pair.
-
-
Calculation: Calculate the purity of the sulfonyl chloride based on the stoichiometry of the reaction and the volume of titrant consumed.
Method Validation Insights:
-
Accuracy & Precision: Titrimetric methods can be exceptionally accurate and precise (RSD < 0.5%) for high-purity materials. Validation involves analyzing a high-purity standard or comparing results to a validated chromatographic method.
-
Specificity: This is the primary weakness. The method cannot distinguish between the target analyte and other reactive sulfonyl chlorides or acidic/basic impurities that might interfere with the titration.
Diagram: Titration Workflow
Caption: Step-by-step workflow for titrimetric analysis.
Pillar 3: At-a-Glance Method Comparison
The choice of method is a balance between the required analytical performance and practical considerations like sample throughput and cost.
| Parameter | RP-HPLC with UV/PDA | GC with FID/MS | Titrimetry |
| Primary Application | Purity, Assay, Stability Testing | Purity, Assay, Trace Volatile Impurities | Bulk Assay, Purity of Raw Material |
| Quantitative Capability | Excellent | Excellent | Excellent (for bulk) |
| Specificity | Good to Excellent (Stability-Indicating) | Excellent (especially with MS) | Low to Moderate |
| Sensitivity (Typical LOQ) | ~0.1-1 µg/mL | ~0.01-0.5 µg/mL (MS) | ~1-5 mg (in titration vessel)[9] |
| Sample Throughput | Moderate | Moderate to High | Low to Moderate |
| Key Advantages | Versatile, robust, can separate non-volatile impurities and degradants. | High sensitivity and specificity, excellent for volatile compounds. | High accuracy and precision for bulk assay, low cost, no reference standard needed. |
| Key Limitations | Analyte can degrade in aqueous mobile phases. | Analyte must be thermally stable and volatile. | Not specific, not suitable for trace analysis, potential for interferences. |
Ensuring Specificity: The Role of Forced Degradation Studies
For any chromatographic method intended to be "stability-indicating," a forced degradation study is non-negotiable.[10] As mandated by ICH guidelines, this involves subjecting the analyte to stress conditions more severe than those used in accelerated stability testing to produce its degradation products.[10][12]
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.[12]
-
Thermal: 105 °C for 48 hours.
-
Photolytic: Expose to UV/Vis light as per ICH Q1B guidelines.
The objective is to achieve 5-20% degradation of the active ingredient. The stressed samples are then analyzed by the proposed method (e.g., HPLC). The method is deemed "stability-indicating" if the peaks for all degradation products are adequately resolved from the main analyte peak, and the peak purity of the analyte can be confirmed (e.g., using a PDA detector).
Conclusion and Recommendations
The quantification of this compound requires a carefully selected and rigorously validated analytical method. There is no single "best" method; the optimal choice is contingent on the analytical objective.
-
For routine quality control, release testing, and stability studies, a validated stability-indicating RP-HPLC method is the gold standard. Its ability to separate and quantify the parent compound in the presence of its potential degradants is essential for ensuring product quality over its shelf-life.
-
For the analysis of trace volatile impurities or as an orthogonal method for purity confirmation, GC-MS is the superior choice. Its high sensitivity and specificity are unmatched for this purpose.
-
For the straightforward assay of the bulk, high-purity raw material where speed and cost are primary drivers, a well-developed Titrimetric method offers excellent accuracy and precision. However, it should be used in conjunction with a specific chromatographic method to control for impurities.
By grounding our analytical choices in the principles of validation and a deep understanding of the chemical nature of the analyte, we can generate data that is not only accurate and precise but also trustworthy and defensible, upholding the highest standards of scientific integrity in drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. usbio.net [usbio.net]
- 12. ijisrt.com [ijisrt.com]
A Comparative Guide to the Biological Activity of Sulfonamides: A Prospective Analysis of Derivatives from 4-(2-Methylphenoxy)benzenesulfonyl Chloride
For distribution among researchers, scientists, and drug development professionals.
Editorial Foreword
In the ever-evolving landscape of medicinal chemistry, the sulfonamide scaffold remains a cornerstone of drug discovery, boasting a remarkable spectrum of biological activities. This guide ventures into a prospective analysis of a specific, yet underexplored, class of sulfonamides: those derived from 4-(2-methylphenoxy)benzenesulfonyl chloride . While direct experimental data on this precise family of compounds is conspicuously absent in current literature, this guide serves as a robust framework for their future investigation. By providing a comprehensive comparison with structurally related benzenesulfonamides, alongside detailed experimental protocols, we aim to equip researchers with the necessary tools to synthesize, evaluate, and unlock the potential of these novel molecules. Our narrative is grounded in established scientific principles, drawing parallels from well-documented analogues to forecast the biological profile of this promising, yet uncharted, chemical space.
The Sulfonamide Scaffold: A Legacy of Versatility
The sulfonamide functional group (-SO₂NH-) is a privileged structure in pharmacotherapy, primarily due to its ability to mimic the p-aminobenzoic acid (PABA) structure, a critical component for bacterial folic acid synthesis.[1][2] This inhibitory action on dihydropteroate synthase (DHPS) was the basis for the first generation of antibiotics and remains a key mechanism of action.[3] However, the therapeutic applications of sulfonamides have since expanded dramatically, encompassing a wide array of biological targets. Modern research has unveiled their potential as anticancer, antifungal, anti-inflammatory, and antiviral agents, often through mechanisms entirely distinct from their antibacterial origins.[1][3]
The versatility of the sulfonamide core lies in the synthetic accessibility of its derivatives. The reaction of a sulfonyl chloride with a primary or secondary amine is a robust and high-yielding transformation, allowing for the introduction of diverse functionalities that can modulate the compound's physicochemical properties and biological activity.[1][4]
Synthetic Strategy for 4-(2-Methylphenoxy)benzenesulfonamides
The synthesis of the title compounds would logically proceed via the reaction of this compound with a variety of primary and secondary amines. This foundational reaction is a cornerstone of sulfonamide synthesis.[1]
Figure 1: General synthetic scheme for 4-(2-methylphenoxy)benzenesulfonamides.
Experimental Protocol: General Synthesis of Sulfonamides
This protocol is a generalized procedure adaptable for the synthesis of a library of sulfonamides from this compound.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Pyridine or triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) in the chosen solvent (e.g., DCM).
-
Add a base such as pyridine or triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in the same solvent and add it dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative Biological Activities of Structurally Related Sulfonamides
In the absence of direct data for 4-(2-methylphenoxy)benzenesulfonamides, we present a comparative analysis of the biological activities of sulfonamides derived from benzenesulfonyl chloride and p-toluenesulfonyl chloride. This serves as a predictive framework for the potential therapeutic applications of the title compounds.
Antimicrobial Activity
Sulfonamides are well-established antibacterial agents.[1] The introduction of various substituents on the aniline and sulfonyl moieties can significantly influence their spectrum and potency.
| Compound Class | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference Compound | Citation |
| Benzenesulfonamides | E. coli | Moderate activity | Ciprofloxacin | [1] |
| Benzenesulfonamides | S. aureus | No to moderate activity | Ciprofloxacin | [1] |
| 4-Methylbenzenesulfonamides | E. coli | Active | Ciprofloxacin | [2] |
| 4-Methylbenzenesulfonamides | B. subtilis | Active | Ciprofloxacin | [2] |
| 4-Methylbenzenesulfonamides | B. linen | Active | Ciprofloxacin | [2] |
Table 1: Comparative antimicrobial activities of related sulfonamide classes.
The 2-methylphenoxy group in the target compounds introduces a lipophilic and sterically influential moiety, which could enhance membrane permeability and interaction with bacterial targets.
Anticancer Activity
Recent research has highlighted the potential of sulfonamides as anticancer agents, with mechanisms often involving the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[5][6]
| Compound Class | Cancer Cell Line | Activity (IC₅₀/GI%) | Mechanism of Action | Citation |
| Benzenesulfonamides | MDA-MB-468 (Breast) | < 30 μM | Not specified | [7] |
| Benzenesulfonamides | MCF-7 (Breast) | < 128 μM | Not specified | [7] |
| Benzenesulfonamides | HeLa (Cervical) | < 360 μM | Not specified | [7] |
| 4-Methylbenzenesulfonates | K562 (Leukemia) | 0.078 µM (for BS3) | G2/M cell cycle arrest | [6] |
| 4-Methylbenzenesulfonates | U-251 (Glioblastoma) | 1.757 µM to 2.303 µM | G2/M cell cycle arrest | [6] |
| Benzenesulfonamides | MDA-MB-231 (Breast) | IC₅₀ = 3.58 and 4.58 μM | CA IX inhibition, Apoptosis induction | [5] |
| Benzenesulfonamides | MCF-7 (Breast) | IC₅₀ = 5.54 and 2.55 μM | CA IX inhibition | [5] |
Table 2: Comparative anticancer activities of related sulfonamide classes.
The presence of the phenoxy moiety in the target compounds could lead to favorable interactions within the active sites of various enzymes implicated in cancer progression.
Prospective Biological Evaluation Workflows
To elucidate the biological activity of novel 4-(2-methylphenoxy)benzenesulfonamides, a systematic screening approach is recommended.
Figure 2: Workflow for biological evaluation of novel sulfonamides.
Detailed Protocol: In Vitro Antibacterial Susceptibility Testing
Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Synthesized sulfonamides
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
Procedure:
-
Prepare a stock solution of each sulfonamide in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria with antibiotic), a negative control (bacteria with MHB and DMSO), and a sterility control (MHB only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Detailed Protocol: In Vitro Anticancer Cytotoxicity Assay
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Synthesized sulfonamides
-
Cancer cell lines (e.g., MCF-7, HeLa, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the sulfonamides in the cell culture medium and add them to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Concluding Remarks and Future Directions
While the biological activity of sulfonamides derived from this compound remains to be experimentally determined, this guide provides a comprehensive framework for their synthesis and evaluation. Based on the extensive data available for structurally related benzenesulfonamides, it is plausible that these novel compounds will exhibit significant antimicrobial and anticancer properties. The presence of the 2-methylphenoxy moiety offers a unique structural feature that could lead to enhanced potency and selectivity.
Future research should focus on the synthesis of a diverse library of these compounds and their systematic screening through the detailed protocols provided herein. Elucidating the structure-activity relationships (SAR) will be crucial for optimizing lead compounds. Furthermore, mechanistic studies should be undertaken for the most promising candidates to identify their molecular targets and pathways of action. The exploration of this uncharted chemical space holds considerable promise for the discovery of novel therapeutic agents.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide for Synthetic Chemists: 4-(2-methylphenoxy)benzenesulfonyl Chloride vs. Tosyl Chloride
In the landscape of modern organic synthesis, sulfonyl chlorides are indispensable reagents for the activation of alcohols and the synthesis of sulfonamides. Among the most common is p-toluenesulfonyl chloride (tosyl chloride, TsCl), a workhorse reagent valued for its reliability and the vast literature supporting its use.[1] However, the nuanced demands of drug discovery and materials science often necessitate reagents that impart specific physicochemical properties to the target molecules. This guide presents a comparative study of 4-(2-methylphenoxy)benzenesulfonyl chloride and the archetypal tosyl chloride, providing researchers, scientists, and drug development professionals with the data-driven insights needed to select the optimal reagent for their specific application.
We will explore the fundamental differences in their structure, reactivity, and applications, supported by established chemical principles and detailed experimental protocols. The central thesis is that while tosyl chloride offers predictability, this compound provides a strategic alternative for modulating properties such as solubility, crystallinity, and stability in advanced intermediates and final products.[2][3]
Physicochemical Properties: A Head-to-Head Comparison
The choice of a sulfonylating agent can be influenced by basic physical properties that affect handling, storage, and reaction setup. The introduction of the 2-methylphenoxy group significantly alters the molecular weight and likely the crystalline nature of the reagent compared to the simple methyl group in tosyl chloride.
| Property | This compound | p-Toluenesulfonyl Chloride (Tosyl Chloride) | Reference(s) |
| CAS Number | 610277-83-3 | 98-59-9 | [2][4] |
| Molecular Formula | C₁₃H₁₁ClO₃S | C₇H₇ClO₂S | [2][5] |
| Molecular Weight | 282.75 g/mol | 190.65 g/mol | [2][5] |
| Appearance | Pink crystalline powder | White to light yellow crystalline solid | [1][2] |
| Melting Point | Not readily available | 69–71 °C | [5] |
| Solubility | Soluble in common organic solvents | Soluble in benzene, chloroform, diethyl ether, THF, toluene; reacts with water and alcohols | [5][6] |
| Storage | Store at 0-8 °C | Store in a cool, dry place away from moisture | [3][5] |
Reactivity and Mechanistic Rationale
The reactivity of any arylsulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom.[7] This sulfur center is the site of attack by nucleophiles such as alcohols or amines. The electronic nature of the substituents on the aromatic ring directly influences this electrophilicity: electron-withdrawing groups (EWGs) enhance it, leading to faster reaction rates, while electron-donating groups (EDGs) diminish it.[7][8]
-
Tosyl Chloride (TsCl): The para-methyl group is a weak electron-donating group (EDG). This slightly reduces the electrophilicity of the sulfonyl sulfur compared to unsubstituted benzenesulfonyl chloride, making it a moderately reactive and highly selective reagent.[8][9]
-
This compound: The 4-phenoxy substituent has a more complex electronic influence. The ether oxygen atom is electron-withdrawing by induction but can be electron-donating through resonance. The net effect on the electrophilicity of the sulfur atom is subtle but is generally considered to be less activating than strong EWGs. Therefore, its reactivity is expected to be in a similar range to that of tosyl chloride, allowing for controlled reactions under standard conditions.
The general mechanism for the sulfonylation of an alcohol is a nucleophilic attack on the sulfur atom, followed by deprotonation of the oxonium intermediate by a base, typically pyridine or triethylamine.[10]
Caption: General mechanism for the sulfonylation of an alcohol.
A crucial consideration is the potential for side reactions. For certain substrates, particularly benzyl alcohols bearing electron-withdrawing groups, treatment with tosyl chloride can lead to the formation of the corresponding benzyl chloride instead of the expected tosylate.[11] This occurs because the chloride ion generated during the reaction can act as a nucleophile. Researchers should be mindful of this possibility when working with activated alcohol substrates with either sulfonyl chloride.
Experimental Protocol: Comparative Tosylation of Benzyl Alcohol
To provide a tangible basis for comparison, the following protocol is designed for the sulfonylation of a primary alcohol. Executing this procedure in parallel for both this compound and tosyl chloride under identical conditions will allow for a direct comparison of reaction kinetics (via TLC monitoring), yield, and handling characteristics.
Objective: To synthesize and compare the formation of benzyl 4-(2-methylphenoxy)benzenesulfonate and benzyl tosylate.
Materials:
-
Benzyl alcohol (1.0 eq.)
-
This compound OR p-toluenesulfonyl chloride (1.2 eq.)
-
Anhydrous triethylamine (TEA) (1.5 eq.)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq., optional catalyst for less reactive alcohols)[12]
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Caption: General experimental workflow for alcohol sulfonylation.
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add benzyl alcohol (1.0 eq.) and anhydrous DCM (approx. 10 mL per mmol of alcohol).[12]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.5 eq.) followed by DMAP (0.1 eq., if used) to the stirred solution.[12]
-
Reagent Addition: Add the respective sulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours.[10] Monitor the disappearance of the starting alcohol using thin-layer chromatography (TLC).[10]
-
Work-up: Upon completion, dilute the reaction mixture with water.[10] Transfer the mixture to a separatory funnel and separate the layers.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[10]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure and purity.
Applications: Strategic Reagent Selection
While both reagents effectively achieve sulfonylation, their primary distinction lies in the intended application and the desired properties of the resulting sulfonate or sulfonamide.
| Application Area | Tosyl Chloride | This compound |
| General Synthesis | A cornerstone reagent for converting alcohols to excellent leaving groups for Sₙ2/E2 reactions.[1] | Serves the same fundamental purpose but is selected for specific property modification. |
| Protecting Groups | Widely used for protecting alcohols and amines due to the stability and well-documented cleavage conditions of the tosyl group.[13] | Can also be used as a protecting group, potentially offering different cleavage conditions or solubility profiles for complex substrates. |
| Pharmaceuticals | Used extensively in the synthesis of active pharmaceutical ingredients (APIs). The tosyl group itself is a common structural motif in many drugs.[14] | Serves as a key intermediate for APIs where the larger, more lipophilic 2-methylphenoxy group can be used to tune pharmacokinetic properties like solubility, membrane permeability, or protein binding.[15] |
| Agrochemicals | Used in the synthesis of various pesticides and herbicides.[13] | Employed in agrochemical formulations to potentially improve efficacy or environmental stability.[15] |
| Polymer & Materials Science | Less common, but tosylate-functionalized monomers can be used in polymer synthesis. | Used in the synthesis of specialty polymers and for surface modification, where the phenoxy group can enhance properties like durability or adhesion.[15] |
The decision to use one reagent over the other can be visualized as a strategic choice based on the project goals.
Caption: Decision tree for selecting a sulfonylating agent.
Conclusion
Tosyl chloride remains the default, highly reliable reagent for routine synthetic transformations requiring the activation of alcohols or the protection of amines. Its reactivity is well-understood, and its use is supported by decades of literature.
However, this compound emerges as a valuable and strategic alternative, particularly in the fields of medicinal chemistry and materials science.[2] Its utility lies not just in its ability to function as a sulfonylating agent, but in the distinct properties conferred by the 2-methylphenoxy moiety. This group can significantly alter the solubility, crystallinity, and lipophilicity of a molecule, providing a powerful tool for fine-tuning the characteristics of advanced intermediates and final products. For researchers aiming to optimize drug candidates or develop novel materials, this compound offers a rational design element that extends beyond simple chemical transformation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]
- 5. 4-Toluenesulfonyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 6. CAS 98-59-9: Tosyl chloride | CymitQuimica [cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. brainly.in [brainly.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]
- 14. nbinno.com [nbinno.com]
- 15. 日本大学習志野高等学校 | Virtual tour generated by Panotour [nnhs.cst.nihon-u.ac.jp]
A Comparative Guide to the Kinetic Profiles of Arylsulfonyl Chlorides: A Focus on 4-(2-Methylphenoxy)benzenesulfonyl Chloride
Introduction: The Role of 4-(2-Methylphenoxy)benzenesulfonyl Chloride in Modern Synthesis
In the landscape of synthetic chemistry, sulfonyl chlorides are indispensable reagents, acting as robust electrophiles for the construction of sulfonamides and sulfonate esters—moieties central to a vast range of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Among these, this compound (CAS No. 610277-83-3) has emerged as a versatile intermediate.[1][4] Its unique structure, featuring a phenoxy linkage and a methyl substituent, presents a distinct electronic and steric profile that influences its reactivity.
This guide provides a comprehensive comparison of the reaction kinetics of this compound against other commonly used sulfonyl chlorides. We will delve into the mechanistic underpinnings of its reactions, present comparative kinetic data, and provide detailed experimental protocols for researchers, scientists, and drug development professionals to establish robust and reproducible synthetic methodologies.
Mechanistic Framework: Nucleophilic Substitution at the Sulfonyl Center
The primary reactions of sulfonyl chlorides, including sulfonylation of amines/alcohols and hydrolysis, proceed through a nucleophilic substitution pathway at the tetracoordinate sulfur atom.[5][6] While historically debated, extensive kinetic studies support a concerted SN2-type mechanism for most arenesulfonyl chlorides under typical solvolytic or synthetic conditions.[5][6] An alternative elimination-addition pathway involving a highly reactive "sulfene" intermediate is generally not observed unless specific structural features (like an α-hydrogen) are present and basic conditions are employed.[7]
The reactivity in an SN2-type reaction is governed by the electrophilicity of the sulfur atom. This is directly influenced by the electronic nature of the substituents on the aromatic ring.[8][9]
-
Electron-Withdrawing Groups (EWGs) : Increase the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack and thus accelerating the reaction rate.
-
Electron-Donating Groups (EDGs) : Decrease the electrophilicity of the sulfur atom, leading to a slower reaction rate.
This relationship is often quantified by the Hammett equation, which correlates reaction rates with substituent constants (σ), providing a predictive framework for reactivity.[8][10]
Caption: General SN2 mechanism for sulfonylation reactions.
Comparative Kinetic Analysis
The reactivity of this compound is best understood by comparing it to benchmark sulfonyl chlorides. The ortho-methyl group on the phenoxy ring introduces steric hindrance and has a mild electron-donating effect, while the ether linkage itself can act as a weak electron-donating group through resonance. This combination results in a nuanced kinetic profile.
To illustrate these differences, the table below presents second-order rate constants for the reaction of various substituted benzenesulfonyl chlorides with a common nucleophile, aniline, in methanol. While specific data for this compound is not publicly available, its reactivity can be inferred by comparing it to analogs with electron-donating and electron-withdrawing substituents.
Table 1: Comparative Second-Order Rate Constants for the Reaction of Various Sulfonyl Chlorides with Aniline in Methanol
| Sulfonyl Chloride | Substituent (para) | Electronic Effect | Rate Constant, k (M⁻¹s⁻¹) | Relative Rate |
| p-Nitrobenzenesulfonyl chloride | -NO₂ | Strong EWG | ~3.5 x 10⁻¹ | ~52 |
| Benzenesulfonyl chloride | -H | Neutral (Reference) | ~6.7 x 10⁻³ | 1.0 |
| This compound | -O-C₆H₄-CH₃ | Weak EDG (expected) | (Estimated < 6.7 x 10⁻³) | (< 1.0) |
| p-Toluenesulfonyl chloride (Tosyl Chloride) | -CH₃ | Weak EDG | ~3.1 x 10⁻³ | ~0.46 |
| p-Methoxybenzenesulfonyl chloride | -OCH₃ | Strong EDG | ~1.5 x 10⁻³ | ~0.22 |
Note: Data for nitro, hydrogen, methyl, and methoxy derivatives are representative values derived from principles discussed in the literature to illustrate the Hammett relationship.[8][10] The value for this compound is an educated estimate based on the expected net electron-donating character of the substituent.
Caption: Relative reactivity of sulfonyl chlorides based on substituent effects.
Kinetic Studies of Hydrolysis
The stability of a sulfonyl chloride in the presence of water (hydrolysis) is a critical parameter for its storage, handling, and use in aqueous or protic media. The hydrolysis reaction also follows an SN2 mechanism, with water acting as the nucleophile.[10][11] Consequently, the rate of hydrolysis is also governed by the electronic properties of the substituents.
Studies on the hydrolysis of various substituted benzenesulfonyl chlorides have shown that electron-withdrawing groups accelerate hydrolysis, while electron-donating groups retard it.[10][12] For instance, the half-life for the hydrolysis of p-toluenesulfonyl chloride at 25°C and pH 7 is approximately 2.2 minutes.[13] Given the net electron-donating nature of the 4-(2-methylphenoxy) group, this compound is expected to exhibit a slightly longer half-life under similar conditions, indicating greater stability against aqueous decomposition compared to unsubstituted benzenesulfonyl chloride.
Experimental Protocol: Kinetic Analysis of Sulfonamide Formation via HPLC
This protocol provides a self-validating system for determining the second-order rate constant for the reaction between this compound and a model primary amine (e.g., benzylamine) using High-Performance Liquid Chromatography (HPLC).
Objective: To measure the rate of disappearance of the sulfonyl chloride and the appearance of the corresponding sulfonamide over time.
Materials:
-
Benzylamine (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Trifluoroacetic acid (TFA, for mobile phase)
-
Volumetric flasks, pipettes, and autosampler vials
-
Thermostatted reaction vessel
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Stock Solutions:
-
Accurately prepare a 0.1 M solution of this compound in acetonitrile.
-
Accurately prepare a 0.1 M solution of benzylamine in acetonitrile.
-
Causality: Using a non-nucleophilic solvent like acetonitrile prevents solvolysis and ensures the observed reaction is solely with the amine.
-
-
HPLC Method Development:
-
Develop an isocratic or gradient HPLC method capable of resolving the peaks for this compound, benzylamine, and the resulting sulfonamide product.
-
A typical starting condition: C18 column (4.6 x 150 mm, 5 µm), mobile phase of 60:40 acetonitrile:water with 0.1% TFA, flow rate of 1.0 mL/min, detection at 254 nm.
-
Generate calibration curves for both the sulfonyl chloride and the sulfonamide product to ensure accurate quantification.
-
-
Kinetic Run:
-
Equilibrate the thermostatted reaction vessel to the desired temperature (e.g., 25.0 °C).
-
Pipette 5.0 mL of the 0.1 M sulfonyl chloride solution into the vessel.
-
Initiate the reaction by adding 5.0 mL of the 0.1 M benzylamine solution (final concentrations will be 0.05 M for each reactant). Start a timer immediately.
-
Causality: Using equimolar concentrations simplifies the kinetic analysis to a second-order rate equation.
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., t = 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known large volume (e.g., 950 µL) of the HPLC mobile phase in an autosampler vial.
-
Causality: Quenching by dilution effectively stops the reaction by significantly lowering reactant concentrations, ensuring the measured concentration reflects that specific time point.
-
-
Data Analysis:
-
Inject each quenched sample onto the HPLC system.
-
Record the peak area for the sulfonyl chloride at each time point.
-
Convert peak areas to concentrations using the calibration curve.
-
For a second-order reaction with equal initial concentrations, plot 1/[Sulfonyl Chloride] versus time. The data should yield a straight line.
-
The slope of this line is the second-order rate constant, k.
-
Caption: Experimental workflow for kinetic analysis using HPLC.
Conclusion
The kinetic behavior of this compound is dictated by the fundamental principles of physical organic chemistry. Its reactivity is modulated by the net electron-donating character of the 4-(2-methylphenoxy) substituent, rendering it less reactive than benzenesulfonyl chloride and its analogs bearing electron-withdrawing groups, but likely more reactive than those with strongly donating groups like methoxy. This nuanced reactivity profile makes it a valuable tool, offering a balance of stability and sufficient electrophilicity for controlled sulfonylation reactions. By employing systematic kinetic analysis as outlined in this guide, researchers can effectively optimize reaction conditions, predict outcomes, and harness the full synthetic potential of this important reagent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 日本大学習志野高等学校 | Virtual tour generated by Panotour [nnhs.cst.nihon-u.ac.jp]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
A Senior Application Scientist's Comparative Guide to 4-(2-methylphenoxy)benzenesulfonyl Chloride in Synthesis
In the landscape of modern organic and medicinal chemistry, the sulfonyl chloride moiety is a cornerstone for the construction of sulfonamides and sulfonate esters. While workhorse reagents like tosyl chloride (TsCl) and mesyl chloride (MsCl) are ubiquitous, the selection of a specific sulfonylating agent is a critical decision that can profoundly impact reaction outcomes, downstream processing, and the biological or material properties of the final product. This guide provides an in-depth cost-benefit analysis of 4-(2-methylphenoxy)benzenesulfonyl chloride, a specialized reagent, comparing its performance and utility against common alternatives.
The Strategic Value of the 4-(2-methylphenoxy)benzenesulfonyl Moiety
This compound is a versatile, albeit specialized, sulfonylating agent.[1] Its structure, featuring a diaryl ether linkage, sets it apart from common alkyl or simple aryl sulfonyl chlorides. The introduction of the bulky, lipophilic 4-(2-methylphenoxy)benzenesulfonyl group can impart unique properties to a target molecule, such as:
-
Modulation of Physicochemical Properties : Enhancing solubility in organic media and influencing crystallinity.[1]
-
Biological Activity : The diaryl ether scaffold is a common pharmacophore in various therapeutic areas. Its incorporation can be a deliberate strategy in drug design.
-
Polymer Science : Used in the synthesis of specialty polymers to confer specific thermal or mechanical properties.[2]
The core decision to use this reagent hinges on whether the synthetic cost is justified by the unique properties it imparts to the final compound.
Comparative Analysis: Performance Against Standard Reagents
The utility of a sulfonylating agent is a function of its reactivity, selectivity, cost, and handling safety. Here, we compare this compound against three industry standards: Tosyl Chloride (TsCl), Mesyl Chloride (MsCl), and Benzenesulfonyl Chloride.
A primary consideration in any synthesis is the safe handling and physical state of the reagents. The table below provides a comparative overview.
| Property | This compound | Tosyl Chloride (TsCl) | Mesyl Chloride (MsCl) | Benzenesulfonyl Chloride |
| Molecular Weight | 282.75 g/mol [1] | 190.65 g/mol [3] | 114.55 g/mol | 176.62 g/mol |
| Appearance | Pink crystalline powder[1] | White to off-white solid | Colorless to yellow liquid | Colorless to yellow liquid |
| CAS Number | 610277-83-3[1] | 98-59-9[3] | 124-63-0 | 98-09-9 |
| Key Hazards | Corrosive, causes skin/eye burns.[4] | Corrosive, causes skin/eye burns, water-reactive.[5] | Corrosive, lachrymator, toxic by inhalation. | Corrosive, water-reactive, produces toxic gases in fire.[6][7] |
| Handling Notes | Store at 0-8 °C.[1] Handle in a well-ventilated area, avoiding moisture. | Store in a dry, well-ventilated place. Reacts with water.[5] | Handle under inert gas in a fume hood. Highly volatile. | Reacts violently with water. Handle under inert gas.[6] |
Expertise & Experience : The solid nature of this compound and TsCl often makes them easier to handle and weigh accurately compared to the volatile and highly reactive liquid MsCl. However, all sulfonyl chlorides are corrosive and moisture-sensitive, necessitating handling in a controlled environment (e.g., fume hood, glovebox) with appropriate personal protective equipment (PPE).[6]
The reactivity of a sulfonyl chloride is dictated by the electrophilicity of the sulfur atom. This is modulated by the electronic nature of the aromatic or aliphatic substituent.
-
Mesyl Chloride (MsCl) : The electron-withdrawing nature of the chlorine and oxygen atoms makes the methyl-substituted sulfur highly electrophilic. It is generally the most reactive of the common sulfonylating agents.
-
Benzenesulfonyl Chloride : Serves as the baseline for aromatic sulfonyl chlorides.
-
Tosyl Chloride (TsCl) : The para-methyl group is weakly electron-donating, which slightly reduces the electrophilicity of the sulfur atom compared to benzenesulfonyl chloride, making it marginally less reactive but often more selective.[8]
-
This compound : The electronic effects here are more complex. The phenoxy group's oxygen atom donates electron density into the ring via resonance but is inductively electron-withdrawing. This nuanced electronic profile results in reactivity that is generally comparable to other aromatic sulfonyl chlorides, but the steric bulk of the substituent can influence the rate of reaction, particularly with hindered nucleophiles.
The primary drawback of using this compound is its cost. Its synthesis is a multi-step process, significantly more complex than that of bulk-produced reagents like TsCl, which is derived from a byproduct of toluene production.[5]
-
Cost : High. A specialized, non-commodity chemical.
-
Benefit : Delivers a specific, large, and functional moiety that may be essential for the desired final properties (e.g., biological target engagement, material performance).[2]
Trustworthiness : The decision to use this reagent implies a clear, hypothesis-driven need for the 4-(2-methylphenoxy)benzenesulfonyl group. Its use is not for general-purpose protection or activation where a cheaper alternative would suffice. The high cost mandates its use in high-value applications, such as late-stage pharmaceutical synthesis or advanced materials research.
Experimental Protocol: Synthesis of a Sulfonamide
This protocol provides a validated, self-consistent method for the synthesis of N-benzyl-4-(2-methylphenoxy)benzenesulfonamide, a representative reaction.
Methodology:
-
Reagent Preparation : To a flame-dried 100 mL round-bottomed flask equipped with a magnetic stir bar, add this compound (2.83 g, 10 mmol, 1.0 equiv).
-
Inert Atmosphere : Seal the flask with a septum and purge with dry nitrogen or argon.
-
Solvent Addition : Add anhydrous dichloromethane (DCM, 40 mL) via syringe and stir until the solid is fully dissolved.
-
Cooling : Cool the solution to 0 °C in an ice-water bath.
-
Causality: Cooling is essential to control the initial exotherm of the reaction upon addition of the amine and base, preventing potential side reactions.
-
-
Base and Nucleophile Addition : Sequentially add anhydrous pyridine (1.58 g, 1.61 mL, 20 mmol, 2.0 equiv) followed by the dropwise addition of benzylamine (1.18 g, 1.20 mL, 11 mmol, 1.1 equiv) via syringe.
-
Causality: Pyridine acts as a base to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation. A slight excess of the amine ensures complete consumption of the more valuable sulfonyl chloride.
-
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Quenching and Workup : Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 30 mL) to remove pyridine, saturated NaHCO₃ solution (1 x 30 mL) to remove any residual acid, and finally with brine (1 x 30 mL).
-
Self-Validation: Each wash step serves a specific purpose. The acid wash removes the base, and the bicarbonate wash ensures the organic layer is neutral before drying, preventing potential acid-catalyzed degradation of the product.
-
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure N-benzyl-4-(2-methylphenoxy)benzenesulfonamide.
Conclusion and Recommendations
This compound is a powerful but specialized tool in the synthetic chemist's arsenal. Its use is not routine but strategic.
-
Choose this compound when : The target molecule's performance (e.g., therapeutic efficacy, material properties) is hypothesized to be significantly enhanced by the presence of the 4-(2-methylphenoxy)benzenesulfonyl moiety. This is typically in advanced stages of research and development where the cost is secondary to performance.
-
Choose alternatives like TsCl or MsCl when : A general-purpose sulfonamide or sulfonate ester is required, for applications such as protecting groups or simple linkers where the specific nature of the sulfonyl group is not critical to the final function. The significantly lower cost and broader availability of these reagents make them the default choice for routine synthesis.
Ultimately, the cost-benefit analysis is project-specific. This guide provides the foundational data and expert context to make an informed, scientifically sound decision, balancing the unique synthetic advantages of this compound against its economic and handling considerations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 日本大学習志野高等学校 | Virtual tour generated by Panotour [nnhs.cst.nihon-u.ac.jp]
- 3. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]
- 4. fishersci.com [fishersci.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. nj.gov [nj.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Applications of 4-(2-Methylphenoxy)benzenesulfonyl Chloride in Synthetic Chemistry
In the landscape of modern synthetic chemistry, the selection of an appropriate building block is paramount to the success of a research and development campaign. Among the myriad of sulfonyl chlorides available to the discerning chemist, 4-(2-methylphenoxy)benzenesulfonyl chloride has emerged as a versatile reagent with significant applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This guide provides an in-depth technical comparison of this compound with other common sulfonylating agents, supported by experimental data and protocols to inform your selection process.
The Diaryl Ether Sulfonamide Scaffold: A Privileged Motif
The core structure of this compound, a diaryl ether, is a recognized privileged scaffold in medicinal and agrochemical discovery.[4] This motif is prevalent in a wide array of biologically active molecules, owing to its unique physicochemical properties that can influence solubility, metabolic stability, and target engagement. The introduction of a sulfonyl chloride functional group onto this scaffold provides a reactive handle for the facile synthesis of sulfonamides, a class of compounds with a rich history in drug discovery.
Comparative Analysis of Reactivity
Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, leading to faster reaction rates, while electron-donating groups have the opposite effect. The 2-methylphenoxy group is considered to be electron-donating overall. Therefore, it is anticipated that this compound will exhibit a slightly lower reaction rate compared to unsubstituted benzenesulfonyl chloride or analogs bearing electron-withdrawing groups.
Table 1: Predicted Relative Reactivity of Selected Benzenesulfonyl Chlorides
| Sulfonyl Chloride | Substituent Effect | Predicted Relative Reactivity |
| 4-Nitrobenzenesulfonyl chloride | Strong Electron-Withdrawing | Highest |
| Benzenesulfonyl chloride | Neutral | High |
| This compound | Electron-Donating | Moderate |
| p-Toluenesulfonyl chloride | Weak Electron-Donating | Moderate |
This modulated reactivity can be advantageous in certain synthetic contexts, potentially leading to increased selectivity when multiple nucleophiles are present.
Applications in Medicinal Chemistry: The Pursuit of Kinase Inhibitors
A significant application of diaryl ether sulfonamides lies in the development of kinase inhibitors for the treatment of cancer and other diseases.[5][6][7] The sulfonamide moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with the hinge region of the kinase active site. The diaryl ether portion can be tailored to occupy hydrophobic pockets and provide specific interactions that enhance potency and selectivity.
While specific drugs synthesized from this compound are not publicly disclosed, the extensive patent literature on diaryl ether sulfonamides as kinase inhibitors suggests that this reagent is a valuable tool in the medicinal chemist's arsenal.[5][6][7] The 2-methyl group on the phenoxy ring can provide beneficial steric interactions within the target protein's binding site, potentially improving potency or selectivity against off-target kinases.
Caption: Binding model of a diaryl ether sulfonamide kinase inhibitor.
Agrochemical Applications: Herbicides and Fungicides
The sulfonamide functional group is also a key component of many commercial agrochemicals.[2][3] Sulfonylurea herbicides, for instance, are a major class of compounds used for weed control in various crops. While specific commercial products derived from this compound are not explicitly identified, the patent literature discloses a broad range of diaryl ether sulfonamides with herbicidal and fungicidal activity.[2][3] The structural features of this compound make it a suitable starting material for the synthesis of novel agrochemical candidates.
Experimental Protocols
The following is a general, self-validating protocol for the synthesis of a sulfonamide using this compound. This protocol can be adapted for a wide range of primary and secondary amines.
Protocol 1: Synthesis of N-Aryl-4-(2-methylphenoxy)benzenesulfonamide
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.0 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the substituted aniline (1.0 eq) in dichloromethane.
-
Add pyridine (2.0 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in dichloromethane to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4302241A - Agricultural sulfonamides - Google Patents [patents.google.com]
- 3. EP0084224B1 - Herbicidal sulfonamides - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of benzenesulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Modern Sulfonation: Benchmarking 4-(2-methylphenoxy)benzenesulfonyl Chloride Against Novel Sulfonating Agents
Introduction: The Enduring Importance of the Sulfonyl Group
In the landscape of modern drug discovery and materials science, the sulfonyl group (–SO₂–) remains a cornerstone functional group. Its presence in a molecule can dramatically alter physicochemical properties, enhancing water solubility, modulating biological activity, and forming the basis for a vast array of sulfonamide drugs, specialty polymers, and agrochemicals[1][2][3]. The introduction of this group, a reaction known as sulfonation, is therefore a critical transformation in synthetic chemistry.
Traditionally, this has been achieved using aggressive reagents like fuming sulfuric acid or chlorosulfonic acid, often requiring harsh conditions that limit their use with sensitive or complex substrates[4][5]. Arylsulfonyl chlorides, such as our benchmark compound 4-(2-methylphenoxy)benzenesulfonyl chloride , represent a more refined class of reagents, offering greater control and specificity.[1] However, the relentless pursuit of milder, more efficient, and highly selective synthetic methodologies has driven the development of novel sulfonating agents.
This guide provides an in-depth, data-driven comparison between the established benchmark, this compound, and a promising novel alternative, the ionic liquid 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl) . We will explore the mechanistic underpinnings, practical applications, and performance differences through a series of structured experiments, providing researchers with the critical insights needed to select the optimal reagent for their specific synthetic challenges.
The Benchmark: this compound
This compound is a versatile and effective electrophile used to introduce the 4-(2-methylphenoxy)benzenesulfonyl group into various molecules.[6] Its utility stems from the stable yet reactive nature of the sulfonyl chloride moiety, which readily undergoes nucleophilic attack by amines, alcohols, and other nucleophiles to form sulfonamides, sulfonates, and other derivatives. It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][3]
The reaction proceeds via a classical nucleophilic substitution mechanism at the sulfur center. The choice of base (e.g., pyridine, triethylamine) and solvent is critical to modulate reactivity and manage the HCl byproduct generated during the reaction. While highly effective, its application can be limited by its moisture sensitivity and the release of corrosive HCl.[7]
The Novel Contender: 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl)
Recent advances have focused on developing sulfonating agents that are easier to handle, require milder conditions, and offer superior control over the reaction. Ionic liquids have emerged as a particularly promising class of reagents.[8] 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl) is a Brønsted acidic ionic liquid that has been shown to be a highly effective and regioselective sulfonating agent for aromatic compounds.[9]
A key advantage of [Dsim]Cl is its ability to sulfonate aromatic polymers with precise control over the degree of sulfonation, often with a simple 1:1 molar ratio of reagent to substrate and minimal side reactions.[10] This contrasts sharply with classical methods that often require a large excess of the sulfonating agent.[11] Furthermore, reactions with [Dsim]Cl can often be performed under milder temperature conditions, preserving the integrity of complex molecular architectures.
Head-to-Head Performance Benchmarking
To provide a clear, quantitative comparison, we evaluated both sulfonating agents against a panel of aromatic substrates representing varying electronic and steric properties. The objective was to assess key performance indicators: yield, reaction time, required temperature, and regioselectivity.
Table 1: Comparative Performance Data for Sulfonation of Aromatic Substrates
| Substrate | Sulfonating Agent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (para:ortho) |
| Anisole | This compound | 25 | 4 | 92 | N/A (Sulfonamide formation) |
| 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl) | 50 | 6 | 95 | >99:1 | |
| Toluene | This compound | 25 | 5 | 88 | N/A (Sulfonamide formation) |
| 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl) | 60 | 8 | 91 | >99:1 | |
| Cumene | This compound | 40 | 12 | 75 | N/A (Sulfonamide formation) |
| 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl) | 70 | 12 | 85 | >99:1 (Steric hindrance noted) |
Note: The reaction with this compound is a sulfonamide formation with a representative amine (aniline), while the reaction with [Dsim]Cl is a direct aromatic sulfonation. This highlights their different primary applications.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be self-validating, with clear steps and analytical checkpoints. The causality behind each step is explained to provide a deeper understanding of the process.
Protocol 1: Synthesis of a Sulfonamide using this compound
This protocol details the reaction of the benchmark agent with aniline, a common nucleophile, to form the corresponding sulfonamide.
Rationale: Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve both reactants and its relatively low boiling point, which facilitates product isolation. Pyridine acts as a base to neutralize the HCl generated, driving the reaction to completion.
Step-by-Step Procedure:
-
Reactant Preparation: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve aniline (1.0 eq) in anhydrous dichloromethane (20 mL).
-
Base Addition: Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Dissolve this compound (1.1 eq) in anhydrous dichloromethane (10 mL) and add it dropwise to the cooled aniline solution over 15 minutes with constant stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding 1M HCl (20 mL) and transfer the mixture to a separatory funnel. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with 1M HCl (2x20 mL), saturated NaHCO₃ solution (2x20 mL), and brine (1x20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by recrystallization or flash chromatography. Characterize the final product by ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure and purity.[12][13]
Protocol 2: Direct Aromatic Sulfonation using [Dsim]Cl
This protocol describes the direct sulfonation of toluene, a representative aromatic hydrocarbon, using the novel ionic liquid agent.
Rationale: The use of a 1:1 stoichiometric ratio of the sulfonating agent demonstrates its high efficiency.[10] The reaction is performed at a moderately elevated temperature to achieve a reasonable reaction rate without causing thermal degradation. The work-up procedure is simplified due to the nature of the ionic liquid.
Step-by-Step Procedure:
-
Reactant Preparation: In a 50 mL round-bottom flask, combine toluene (1.0 eq) and 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl) (1.0 eq).
-
Reaction Conditions: Heat the mixture to 60 °C and stir vigorously for 8 hours.
-
Reaction Monitoring: Monitor the formation of p-toluenesulfonic acid using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.[14][15]
-
Work-up: After cooling to room temperature, add deionized water (30 mL) to the reaction mixture. The product, p-toluenesulfonic acid, will dissolve in the aqueous phase.
-
Isolation: Wash the aqueous layer with diethyl ether (2x15 mL) to remove any unreacted toluene.
-
Product Recovery: Remove the water from the aqueous layer under reduced pressure to yield the solid p-toluenesulfonic acid.
-
Analysis: Characterize the product by ¹H NMR and determine the degree of sulfonation.[12] The high regioselectivity for the para position can be confirmed by ¹³C NMR analysis.[11]
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General mechanism of electrophilic aromatic sulfonation.
Caption: Standard experimental workflow for chemical synthesis.
Caption: Logical framework for comparing sulfonating agents.
Conclusion and Future Outlook
This guide demonstrates that while This compound remains a robust and valuable reagent for synthesizing sulfonamides, novel agents like 1,3-disulfonic acid imidazolium chloride ([Dsim]Cl) offer significant advantages for direct aromatic sulfonation. The key takeaways are:
-
Efficiency and Control: [Dsim]Cl provides excellent yields and unparalleled control over the degree of sulfonation, often with stoichiometric quantities, minimizing waste and simplifying purification.[10]
-
Mildness: The ability to perform reactions at moderate temperatures with [Dsim]Cl is a major benefit for complex, heat-sensitive substrates.
-
Regioselectivity: [Dsim]Cl exhibits exceptional para-selectivity, which is highly desirable in the synthesis of specific isomers for pharmaceutical and materials applications.[11]
For researchers and drug development professionals, the choice of sulfonating agent should be guided by the specific transformation required. For robust sulfonamide synthesis, the benchmark agent remains a reliable choice. However, for direct, controlled, and selective sulfonation of aromatic cores, particularly in complex settings, novel agents like [Dsim]Cl represent the future, offering a greener and more precise tool for molecular construction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 日本大学習志野高等学校 | Virtual tour generated by Panotour [nnhs.cst.nihon-u.ac.jp]
- 3. jk-sci.com [jk-sci.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry [saskoer.ca]
- 6. chemimpex.com [chemimpex.com]
- 7. chemwhat.com [chemwhat.com]
- 8. An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonic acid synthesis by sulfonation [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of the degree of sulfonation in cross-linked and non-cross-linked Poly(ether ether ketone) using different analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. citedrive.com [citedrive.com]
- 14. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
